Product packaging for 2-Cyanopyridine(Cat. No.:CAS No. 29386-66-1)

2-Cyanopyridine

Cat. No.: B7761496
CAS No.: 29386-66-1
M. Wt: 104.11 g/mol
InChI Key: FFNVQNRYTPFDDP-UHFFFAOYSA-N
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Description

2-cyanopyridine is a cyanopyridine carrying the cyano group at position 2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2 B7761496 2-Cyanopyridine CAS No. 29386-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2-carbonitrile
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InChI

InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H
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InChI Key

FFNVQNRYTPFDDP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C#N
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Molecular Formula

C6H4N2
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DSSTOX Substance ID

DTXSID9021843
Record name 2-Pyridinecarbonitrile
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Molecular Weight

104.11 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Low melting solid; mp = 26-28 deg C; [MSDSonline]
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Boiling Point

224.5 °C
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Solubility

Soluble in water, alcohol, ether, and benzene., Soluble in chloroform; slightly soluble in petroleum ether.
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Density

1.0810 @ 25 °C
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Vapor Pressure

0.09 [mmHg]
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Color/Form

NEEDLES OR PRISMS FROM ETHER

CAS No.

100-70-9, 29386-66-1
Record name 2-Cyanopyridine
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Melting Point

29 °C
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Foundational & Exploratory

2-Cyanopyridine fundamental properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyanopyridine: Core Properties, Reactivity, and Applications

Introduction

This compound, also known as picolinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with a nitrile (-C≡N) group.[1][2][3] This arrangement of a Lewis basic nitrogen atom in the aromatic ring and a reactive cyano group makes this compound a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties and reactivity profile have established it as a critical intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials.[4][5][6]

This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, delving into the fundamental properties, characteristic reactivity, and key applications of this compound. It provides field-proven insights into its handling, synthesis, and derivatization, grounded in authoritative scientific data.

Part 1: Fundamental Properties

The physical and chemical characteristics of this compound are foundational to its application and handling. It exists as a white to tan, low-melting crystalline solid or liquid with a distinctive almond-like odor.[1][3][4][6][7]

Physical and Chemical Data

A summary of the key physical and chemical properties is presented below, providing essential data for experimental design and safety assessments.

PropertyValueSource(s)
CAS Number 100-70-9[5][8]
Molecular Formula C₆H₄N₂[1][3][5]
Molecular Weight 104.11 g/mol [1][3][5]
Appearance White to brown low-melting crystalline solid[1][4][5]
Odor Almond-like[1][3][7]
Melting Point 24-27 °C (lit.)[1][8][9]
Boiling Point 212-215 °C (lit.)[1][8]
Density 1.081 g/mL at 25 °C (lit.)[1][8]
Solubility Water: 67 g/L at 20°C. Soluble in ethanol, ether, benzene, chloroform.[2][4][10][11]
pKa (of conjugate acid) -0.26 (25 °C)[1][12]
Flash Point 89 °C (192.2 °F) - closed cup[1][8]

The low pKa value indicates that the pyridine nitrogen is significantly less basic than pyridine itself (pKa ≈ 5.2). This is a direct consequence of the strong electron-withdrawing effect of the adjacent cyano group, which reduces the electron density on the nitrogen atom, making it less available for protonation.

Structural and Spectroscopic Profile

Unambiguous identification and quality control of this compound rely on its unique spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Molecular structure of this compound (Picolinonitrile).

Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton chemical shifts are highly informative for confirming the substitution pattern. The electron-withdrawing cyano group deshields the adjacent protons, shifting them downfield.

Proton AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H6~8.74ddd, J = 4.8, 1.7, 1.0 Hz
H4~7.88td, J = 7.8, 1.7 Hz
H5~7.75d, J = 7.8 Hz
H3~7.58ddd, J = 7.8, 4.8, 1.0 Hz
(Note: Data acquired in CDCl₃ at 300 MHz. Shifts and couplings are approximate and can vary.[13])
  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitrile functional group.

Functional GroupWavenumber (cm⁻¹)Description
C≡N Stretch2220 - 2240Strong, sharp absorption, characteristic of nitriles
C=N, C=C Stretch1400 - 1600Multiple bands, characteristic of the pyridine ring
  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) is typically observed at m/z = 104.[14]

  • Crystal Structure: In the solid state, this compound molecules arrange into stacking layers.[12] The packing is influenced by weak hydrogen bonds and π-π stacking interactions, which are crucial for the design of co-crystals in materials science.[10][12]

Part 2: Reactivity and Synthesis

The reactivity of this compound is governed by the interplay between the pyridine ring and the cyano group, making it a versatile synthetic intermediate.

Synthesis of this compound

The industrial production of this compound is dominated by the vapor-phase ammoxidation of 2-methylpyridine (also known as 2-picoline).[10] This process involves the reaction of 2-picoline with ammonia and oxygen over a heterogeneous catalyst at high temperatures.

Another key synthetic route involves the direct cyanation of pyridine, often requiring activation of the ring. A common laboratory-scale approach is the formation of a pyridine N-oxide, which activates the 2- and 4-positions towards nucleophilic attack by a cyanide source, followed by deoxygenation to yield the final product.[10]

Key Reactions

Reactions of the Nitrile Group: The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities.

Hydrolysis of this compound to Picolinic Acid

Hydrolysis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start This compound intermed Picolinamide start->intermed +H₂O, H⁺ or OH⁻ (Partial Hydrolysis) product Picolinic Acid intermed->product +H₂O, H⁺ or OH⁻ (Full Hydrolysis)

Caption: Reaction pathway for the hydrolysis of this compound.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields picolinamide, while complete hydrolysis gives picolinic acid. This is a fundamental route to picolinic acid derivatives, which are important ligands in coordination chemistry and precursors for pharmaceuticals.

  • Reduction: The cyano group can be reduced to a primary amine (2-(aminomethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This product is a valuable bidentate ligand.

  • Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbon of the nitrile group to form ketones after acidic workup.

Reactions of the Pyridine Ring: The electron-withdrawing nature of the cyano group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the 4- and 6-positions.

Coordination Chemistry: this compound acts as a ligand in coordination chemistry, typically binding to metal centers through the pyridine nitrogen. The nitrile nitrogen can also participate in bridging interactions, leading to the formation of polynuclear complexes.

Part 3: Applications in Research and Industry

The synthetic accessibility and versatile reactivity of this compound make it a cornerstone intermediate in several high-value sectors.

  • Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of rimiterol hydrobromide, a short-acting β2-adrenergic receptor agonist used as a bronchodilator for treating respiratory conditions.[1][3][5]

  • Agrochemicals: The compound serves as a building block in the synthesis of certain pesticides and herbicides.[5]

  • Human and Animal Nutrition: this compound is a precursor for the synthesis of picolinic acid, which is then used to produce chromium and zinc picolinate.[3][6] These coordination complexes are used as nutritional supplements due to their high bioavailability.

  • Dyes and Pigments: It is also employed as an intermediate in the manufacturing of specialty dyes and pigments.[1][5]

  • Materials Science: The ability of this compound to form predictable hydrogen bonding and π-π stacking interactions makes it an excellent candidate for creating co-crystals with tailored physical properties, such as solubility and melting point, for pharmaceutical and materials science applications.[12]

Part 4: Safety, Handling, and Experimental Protocols

Safety and Hazard Profile

This compound is a toxic compound that must be handled with appropriate safety precautions.

  • Toxicity: It is classified as harmful if swallowed and toxic in contact with skin.[1][15] The toxicity is partly attributed to the cyanide moiety.[4] It also causes serious eye irritation.[16]

  • GHS Hazard Codes: H302, H311, H319.[1][16]

  • Signal Word: Danger.[1][8]

  • Handling: Always handle this compound inside a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8][17] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15][17]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1][18] Keep away from oxidizing agents, heat, and sources of ignition.[11][15]

Experimental Protocol: Synthesis of a this compound Co-crystal

This protocol describes the synthesis of a co-crystal of this compound with adipic acid, demonstrating its application in crystal engineering.[12] This process is a self-validating system where the formation of crystalline material indicates success.

Workflow for Co-crystal Synthesis and Analysis

CoCrystal_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis A Dissolve Adipic Acid in minimal hot water B Add this compound (stoichiometric ratio) A->B C Slowly cool solution to room temperature B->C D Allow solvent to evaporate slowly C->D E Isolate crystals by vacuum filtration D->E F Wash with cold solvent and dry E->F G Analyze by XRD, DSC, IR F->G

Caption: Experimental workflow for co-crystal synthesis and characterization.

Objective: To prepare co-crystals of this compound and adipic acid via slow evaporation from an aqueous solution.

Materials:

  • This compound (Reagent grade, >99%)

  • Adipic acid

  • Deionized water

  • Glass vial, magnetic stirrer, hot plate

  • Vacuum filtration apparatus

Methodology:

  • Solution Preparation: In a clean glass vial, dissolve a specific amount of adipic acid in a minimal volume of hot deionized water with gentle stirring. The goal is to create a near-saturated solution.

  • Addition of Co-former: While the adipic acid solution is still warm, slowly add this compound. A 3:1 stoichiometric ratio of this compound to adipic acid has been reported to be effective.[12]

  • Crystallization: Loosely cap the vial and allow the solution to cool slowly to room temperature. Leave the vial undisturbed in a vibration-free location to allow for slow evaporation of the solvent over several days.

  • Isolation: Once suitable crystals have formed, isolate them from the mother liquor via vacuum filtration.

  • Washing and Drying: Gently wash the collected crystals with a small amount of cold deionized water to remove any residual soluble impurities. Allow the crystals to air-dry completely.

  • Characterization: The resulting crystals should be analyzed by techniques such as X-ray diffraction (XRD) to confirm the new crystalline phase, Differential Scanning Calorimetry (DSC) to determine the melting point, and IR spectroscopy to observe shifts in vibrational frequencies indicative of hydrogen bonding between the two components.

Causality Note: The choice of a slow cooling and evaporation method is critical. Rapid crystallization often traps solvent and leads to poorly formed, amorphous, or polycrystalline material. Slow, controlled crystal growth is necessary to obtain high-quality single crystals suitable for XRD analysis, which provides definitive proof of co-crystal formation.

Conclusion

This compound is a compound of significant industrial and academic importance. Its value stems from the versatile reactivity of its nitrile group and the unique electronic properties imparted to the pyridine ring. A thorough understanding of its fundamental properties—from its spectroscopic signature to its reactivity profile—is essential for leveraging its full potential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies evolve, the applications for this pivotal building block will undoubtedly continue to expand, reinforcing its role as a key component in the toolbox of the modern synthetic chemist.

References

An In-Depth Technical Guide to the Synthesis of 2-Cyanopyridine from Pyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyanopyridine, a pivotal intermediate in pharmaceutical and agrochemical research, from pyridine N-oxide. The document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies, with a primary focus on the Reissert-Henze reaction and its modern variations. This guide emphasizes the mechanistic underpinnings, the rationale behind experimental choices, and provides detailed, field-proven protocols.

Introduction: The Significance of this compound

This compound is a highly valuable heterocyclic building block in organic synthesis. Its utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into a variety of functional groups, including carboxylic acids, amides, amines, and tetrazoles. This versatility has led to its incorporation into a multitude of biologically active molecules, ranging from pharmaceuticals to herbicides. The synthesis of this compound and its derivatives is, therefore, a subject of considerable interest in both academic and industrial research.

One of the most common and effective strategies for the synthesis of this compound is through the cyanation of pyridine N-oxide. The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, rendering it susceptible to nucleophilic attack. This activation is crucial, as the pyridine ring itself is relatively unreactive towards nucleophiles. The subsequent removal of the N-oxide group regenerates the aromatic pyridine ring, yielding the desired this compound. This approach forms the basis of the classical Reissert-Henze reaction and its numerous modifications.

The Reissert-Henze Reaction: A Mechanistic Overview

The Reissert-Henze reaction is a cornerstone in the synthesis of 2-cyanopyridines from pyridine N-oxides. The reaction proceeds through the activation of the pyridine N-oxide with an acylating or activating agent, followed by the nucleophilic addition of a cyanide ion.

The generalized mechanism can be depicted as follows:

Reissert_Henze_Mechanism Py_N_oxide Pyridine N-oxide Activated_intermediate N-Acyloxypyridinium Intermediate Py_N_oxide->Activated_intermediate Activation Activator Activating Agent (e.g., Acyl Halide) Activator->Activated_intermediate Dihydropyridine_adduct 1,2-Dihydropyridine Adduct Activated_intermediate->Dihydropyridine_adduct Nucleophilic Attack of CN⁻ Cyanide Cyanide Source (e.g., KCN, TMSCN) Cyanide->Dihydropyridine_adduct Two_Cyanopyridine This compound Dihydropyridine_adduct->Two_Cyanopyridine Elimination & Aromatization Byproduct Byproduct (e.g., Carboxylic Acid) Dihydropyridine_adduct->Byproduct

Figure 1: Generalized mechanism of the Reissert-Henze reaction.

The key steps in the mechanism are:

  • Activation of Pyridine N-oxide: The reaction is initiated by the activation of the pyridine N-oxide with an electrophilic activating agent, such as an acyl halide (e.g., benzoyl chloride) or a carbamoyl chloride (e.g., dimethylcarbamoyl chloride). This forms a highly reactive N-acyloxypyridinium or N-carbamoyloxypyridinium intermediate. This step is crucial as it significantly increases the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions.

  • Nucleophilic Attack of Cyanide: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), then acts as a nucleophile, attacking the activated pyridinium intermediate. The attack predominantly occurs at the C2 position due to steric and electronic factors. This results in the formation of a 1,2-dihydropyridine adduct.

  • Elimination and Aromatization: The final step involves the elimination of the activating group (as a carboxylate or carbamate) and a proton, leading to the rearomatization of the pyridine ring and the formation of the stable this compound product.

Key Methodologies and Experimental Considerations

Several variations of the Reissert-Henze reaction have been developed to optimize the synthesis of this compound, each with its own advantages and considerations.

The Classical Reissert-Henze Reaction: Benzoyl Chloride and Potassium Cyanide

This is the traditional approach to the Reissert-Henze reaction.

  • Activating Agent: Benzoyl chloride is a readily available and cost-effective activating agent.

  • Cyanide Source: Potassium cyanide (KCN) is a common and inexpensive source of cyanide ions.

  • Solvent System: The reaction is often carried out in a two-phase system, such as dichloromethane and water, or in a polar aprotic solvent like acetonitrile.

Causality behind Experimental Choices:

  • The two-phase system allows for the in-situ generation of the cyanide anion in the aqueous phase and its reaction with the activated intermediate in the organic phase.

  • The choice of benzoyl chloride is historical and based on its reactivity and availability. However, it can sometimes lead to the formation of byproducts due to the reaction of cyanide with the benzoyl carbonyl group.

The Use of Trimethylsilyl Cyanide (TMSCN) and Dimethylcarbamoyl Chloride

This modified approach offers several advantages over the classical method.[1]

  • Activating Agent: Dimethylcarbamoyl chloride is a highly effective activating agent that often leads to higher yields and better regioselectivity compared to benzoyl chloride.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a versatile and soluble source of cyanide that is compatible with a wide range of organic solvents.[2]

  • Solvent System: Anhydrous aprotic solvents like dichloromethane or acetonitrile are typically used.

Causality behind Experimental Choices:

  • Dimethylcarbamoyl chloride is less prone to side reactions with the cyanide nucleophile compared to benzoyl chloride, leading to cleaner reactions and higher yields.[1]

  • TMSCN's solubility in organic solvents allows for homogeneous reaction conditions, which can improve reaction rates and reproducibility. The trimethylsilyl group also acts as a scavenger for the leaving group, driving the reaction to completion.

Other Variations and Considerations
  • Alternative Activating Agents: Other activating agents, such as trifluoroacetic anhydride, have also been employed.[3]

  • Alternative Cyanide Sources: Zinc cyanide (Zn(CN)₂) has been used as a less toxic alternative to KCN and TMSCN in some applications.[4]

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents are generally preferred to avoid hydrolysis of the activating agent and the activated intermediate. Acetonitrile and dichloromethane are commonly used.

Comparative Data of Synthetic Methodologies

The following table summarizes the performance of different methodologies for the synthesis of this compound and its derivatives from the corresponding N-oxides.

Activating AgentCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoyl ChlorideKCNCH₂Cl₂/H₂ORoom Temp.1240-60[5]
Dimethylcarbamoyl ChlorideTMSCNCH₂Cl₂Room Temp.2>90[1]
Dimethylcarbamoyl ChlorideKCNCH₃CN120464[4]
Trifluoroacetic Anhydride/HNO₃KCNCH₂Cl₂0 to Room Temp.1852 (for pyridine)[3]
Benzoyl ChlorideSilver PhenylacetylideDioxane60-801(for 2-ethynylpyridine)[6]

Detailed Experimental Protocols

Safety Precaution: All cyanide-containing compounds are highly toxic. These experiments must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.

Protocol 1: Synthesis of this compound using Benzoyl Chloride and Potassium Cyanide

This protocol is adapted from the classical Reissert-Henze conditions.[5]

Materials:

  • Pyridine N-oxide

  • Benzoyl chloride

  • Potassium cyanide (KCN)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add pyridine N-oxide (1.0 eq) and dissolve it in dichloromethane.

  • Add an equal volume of water to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve potassium cyanide (1.5 eq) in a minimal amount of water.

  • Slowly add the potassium cyanide solution to the reaction mixture with vigorous stirring.

  • While maintaining the temperature at 0 °C, add benzoyl chloride (1.2 eq) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford this compound.

Protocol 2: Synthesis of this compound using Trimethylsilyl Cyanide (TMSCN) and Dimethylcarbamoyl Chloride

This protocol is a modern, high-yielding variation of the Reissert-Henze reaction.[1]

Materials:

  • Pyridine N-oxide

  • Dimethylcarbamoyl chloride

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add pyridine N-oxide (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Add dimethylcarbamoyl chloride (1.1 eq) to the solution at room temperature.

  • Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound from pyridine N-oxide.

Experimental_Workflow Start Start: Pyridine N-oxide Reaction_Setup Reaction Setup: - Dissolve Pyridine N-oxide in solvent - Add Activating Agent - Add Cyanide Source Start->Reaction_Setup Reaction Reaction: - Stir at appropriate temperature - Monitor by TLC Reaction_Setup->Reaction Workup Work-up: - Quench reaction - Aqueous extraction - Drying of organic phase Reaction->Workup Purification Purification: - Column Chromatography or - Distillation Workup->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry Purification->Characterization Final_Product Final Product: this compound Characterization->Final_Product

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from pyridine N-oxide via the Reissert-Henze reaction and its modern adaptations remains a robust and widely utilized method in organic synthesis. The choice of activating agent and cyanide source significantly influences the efficiency and selectivity of the reaction. While the classical approach using benzoyl chloride and potassium cyanide is cost-effective, modern variations employing dimethylcarbamoyl chloride and trimethylsilyl cyanide offer superior yields and cleaner reaction profiles. This guide has provided a detailed examination of the underlying principles, practical considerations, and step-by-step protocols to empower researchers in the successful synthesis of this important heterocyclic building block.

References

An In-depth Technical Guide to Direct Cyanation Methods for the Synthesis of 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Cyanopyridine

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Among its many derivatives, this compound stands out as a highly versatile synthetic intermediate. The nitrile group is not merely a placeholder; it is a gateway to a multitude of functional groups including carboxylic acids, aldehydes, amides, and tetrazoles, enabling the construction of complex heterocyclic systems.[1]

However, the direct functionalization of the pyridine ring presents a formidable challenge. Its electron-deficient nature deactivates it towards electrophilic substitution, while nucleophilic substitution requires harsh conditions or pre-functionalization, such as halogenation. Direct C-H cyanation, particularly at the C2 position, represents a more atom-economical and elegant approach. This guide provides an in-depth exploration of the principal methodologies developed to achieve this critical transformation, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the necessary safety frameworks for implementation.

Activation via N-Oxidation: The Reissert-Henze Reaction and Modern Variants

The most established route to activating the pyridine ring for nucleophilic attack is through the formation of a pyridine N-oxide. This approach fundamentally alters the electronic character of the ring, making the α (C2) and γ (C4) positions susceptible to nucleophilic attack. The classical Reissert-Henze reaction leverages this principle to install a cyano group.[2][3]

Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism. The pyridine N-oxide is first activated by an acylating agent, such as benzoyl chloride or dimethylcarbamoyl chloride (DMCC), to form a highly electrophilic N-acyloxypyridinium salt.[4] This intermediate is then readily attacked by a cyanide nucleophile at the C2 position. The subsequent collapse of the resulting dihydropyridine intermediate and elimination of the acyloxy group re-aromatizes the ring to yield this compound.

The choice of activating agent and cyanide source is critical for success. Traditional Reissert-Henze conditions often suffered from low yields and competing side reactions.[3] A significant breakthrough was the introduction of trimethylsilyl cyanide (TMSCN) as the cyanide source in non-aqueous conditions.[3][5] TMSCN is less basic than alkali metal cyanides, reducing side reactions. Furthermore, its use with an activating agent like DMCC in a solvent such as dichloromethane has been shown to quantitatively convert pyridine 1-oxides to 2-cyanopyridines, demonstrating high regioselectivity for the α-position.[3][5]

Visualizing the Reissert-Henze Mechanism

Reissert_Henze cluster_activation Step 1: Activation cluster_cyanation Step 2: Nucleophilic Attack & Elimination PyO Pyridine N-Oxide Acyloxy N-Acyloxypyridinium Salt PyO->Acyloxy + AC Acylating Agent (e.g., DMCC) DHP Dihydropyridine Intermediate Acyloxy->DHP + CN⁻ CN Cyanide Source (e.g., TMSCN) Product This compound DHP->Product - Acyloxy Group (Rearomatization)

Caption: Mechanism of the modified Reissert-Henze reaction.

Comparative Data for Reissert-Henze Methodologies
Activating AgentCyanide SourceSolventTemp. (°C)Yield (%)Reference
Benzoyl ChlorideKCNCHCl₃/H₂ORTLow/Variable[3]
Dimethylcarbamoyl ChlorideTMSCNCH₂Cl₂RT>95[3][5]
Trifluoroacetic AnhydrideKCNTFAART52 (average)[1]
Dimethylcarbamoyl ChlorideZn(CN)₂CH₃CN120Good[4]
Experimental Protocol: Modified Reissert-Henze Cyanation

Objective: Synthesis of this compound from pyridine N-oxide using dimethylcarbamoyl chloride and trimethylsilyl cyanide.

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Dimethylcarbamoyl chloride (DMCC) (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add pyridine N-oxide and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add dimethylcarbamoyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • After the addition of DMCC is complete, add trimethylsilyl cyanide dropwise. A mild exotherm may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Transition-Metal Catalysis: Direct C-H Bond Functionalization

While the N-oxide route is effective, it requires an extra synthetic step (oxidation and sometimes subsequent deoxygenation). Direct C-H functionalization of pyridine itself is a more direct path. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for this purpose.[6]

Mechanistic Rationale

Palladium-catalyzed cyanation of aryl halides has been extensively studied, and these principles have been adapted for direct C-H activation.[6] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex. For direct C-H cyanation, the mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway or oxidative addition of the C-H bond to the metal center.

The choice of cyanide source is again crucial. Highly toxic and reactive sources like KCN can poison the catalyst.[7] Therefore, less nucleophilic and more stable sources are preferred. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has proven to be an effective, inexpensive, and safer alternative, serving as a slow-release source of cyanide ions that does not readily deactivate the palladium catalyst.[6] The reaction typically requires a ligand to stabilize the palladium catalyst and an additive or base.

Visualizing the Palladium-Catalyzed C-H Cyanation Cycle

Pd_Catalysis cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (C-H Activation) Pd0->OxAdd + Pyridine Pyridine Pyridine Product This compound Pd_Py H-Pd(II)-Py L_n OxAdd->Pd_Py Transmetal Cyanide Transfer [from K4Fe(CN)6] Pd_Py->Transmetal Pd_CN NC-Pd(II)-Py L_n Transmetal->Pd_CN RedElim Reductive Elimination Pd_CN->RedElim RedElim->Pd0 Catalyst Regeneration RedElim->Product

Caption: Plausible catalytic cycle for Pd-catalyzed C-H cyanation.

Comparative Data for Transition-Metal-Catalyzed Methods
Metal/CatalystCyanide SourceSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂KCNDMF140-150Variable[6]
Pd Nanoparticles/ZnOK₄[Fe(CN)₆]DMF130Moderate-Good[6]
CuINaCNDioxane110Good[7]
Mn CatalystNCTS1,2-DCE80Satisfactory[8]

NCTS: N-Cyano-N-phenyl-p-toluenesulfonamide

Experimental Protocol: Palladium-Catalyzed C-H Cyanation

Objective: Synthesis of this compound from 2-bromopyridine using a palladium catalyst and K₄[Fe(CN)₆].

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol%)

  • Ligand (e.g., Xantphos) (e.g., 10 mol%)

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMF or Toluene), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • In an oven-dried Schlenk tube, combine 2-bromopyridine, Pd(OAc)₂, the ligand, K₄[Fe(CN)₆], and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 120-130 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield this compound.

Electrochemical Methods: A Greener Approach

Electrochemical synthesis offers a sustainable alternative to traditional methods, often avoiding harsh reagents, stoichiometric oxidants, and high temperatures.[9][10] Direct electrochemical C-H cyanation of heterocycles has been successfully developed, operating under mild conditions.

Mechanistic Rationale

The core principle involves the anodic oxidation of the pyridine substrate to form a radical cation. This highly reactive intermediate is then susceptible to nucleophilic attack by a cyanide source present in the electrolyte solution.[11] Subsequent oxidation and deprotonation steps lead to the final this compound product.[11] This method is advantageous as it uses electrons as a "traceless" reagent. Various cyanide sources have been employed, including TMSCN and even 4-cyanopyridine, which can act as both a nitrile source and a sacrificial electron acceptor.[9][12]

Visualizing the Electrochemical Cyanation Workflow

Electrochemistry cluster_anode Anode (+) cluster_cathode Cathode (-) Cell Undivided Electrochemical Cell Anode Graphite Anode Cathode Platinum Cathode Py Pyridine Radical Pyridine Radical Cation Py->Radical - e⁻ (Oxidation) Adduct Cationic Adduct Radical->Adduct + CN⁻ Proton H⁺ H2 H₂ Gas Proton->H2 + e⁻ (Reduction) CN_Source Cyanide Source (e.g., TMSCN) Product This compound Adduct->Product - H⁺

Caption: Proposed workflow for electrochemical C-H cyanation.

Experimental Protocol: Electrochemical C-H Cyanation

Objective: Synthesis of a cyanated heterocycle via constant current electrolysis.[9]

Materials:

  • Pyridine derivative (substrate) (1.0 equiv)

  • Cyanide Source (e.g., TMSCN or 4-CN-pyridine) (1.5 equiv)[9][10]

  • Supporting Electrolyte (e.g., Tetrabutylammonium tetrafluoroborate, TBABF₄)

  • Solvent (e.g., Anhydrous Acetonitrile, CH₃CN)

  • Base (if required, e.g., K₂CO₃)[9]

  • Graphite plate (Anode)

  • Platinum plate (Cathode)

  • DC Power Supply

Procedure:

  • Set up an undivided electrochemical cell equipped with a graphite anode, a platinum cathode, and a magnetic stir bar.

  • In an inert atmosphere (e.g., Argon-filled glove box), charge the cell with the pyridine substrate, cyanide source, base (if applicable), and supporting electrolyte.[9]

  • Add anhydrous acetonitrile as the solvent and stir the mixture for 10 minutes to ensure homogeneity.

  • Connect the electrodes to the DC power supply and begin electrolysis at a constant current (e.g., 4-5 mA).[9][10]

  • Run the reaction for a set time (e.g., 8 hours) or until the starting material is consumed (monitor by TLC/GC-MS).

  • Upon completion, disconnect the power supply. Transfer the reaction mixture to a separatory funnel.

  • Rinse the electrodes with ethyl acetate and add the washings to the funnel.

  • Add water and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Critical Safety Considerations for Cyanation Chemistry

Trustworthiness in protocol design is paramount, and this extends to rigorous safety management. Cyanide compounds are highly toxic and require strict handling procedures.[13][14]

  • Hazard Overview: All alkali cyanides are highly soluble and can be fatal upon ingestion, inhalation, or skin contact.[13] A critical and often overlooked danger is the reaction of cyanide salts with acids, which rapidly liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[14] A significant portion of the population cannot detect the "bitter almond" odor of HCN, making it particularly insidious.[13]

  • Engineering Controls & PPE:

    • Fume Hood: All work with solid cyanides or cyanide solutions MUST be conducted in a properly functioning chemical fume hood.[13][15]

    • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and chemical splash goggles. Nitrile gloves are required; double-gloving or using thicker nitrile gloves is strongly recommended, especially when direct contact is possible.[13][14]

    • Designated Area: Establish a clearly marked designated work area for cyanide use.[16]

  • Handling & Storage:

    • Never Work Alone: Always inform colleagues before beginning work with cyanides.[13]

    • Storage: Store cyanides in a cool, dry, and secure location, segregated from acids and oxidizers.[13][15] Containers must be tightly sealed.

    • Avoid Acidification: Keep all acids out of the fume hood where cyanides are being handled unless absolutely necessary for the reaction.[14][16]

  • Waste Disposal & Decontamination:

    • Waste: All cyanide-containing waste is considered acutely hazardous (P-listed waste). Collect it in designated, sealed, and clearly labeled containers.

    • Decontamination: Decontaminate glassware and work surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[16] All decontamination activities must be performed within the fume hood.[16]

  • Emergency Procedures:

    • Spills: For small spills within a fume hood, carefully sweep up solid material to avoid dust.[13] Use absorbent pads for solutions. Decontaminate the area as described above. For large spills, evacuate the area immediately and call emergency services.[13]

    • Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15][16] For eye contact, use an emergency eyewash station for 15 minutes. In case of inhalation, move the person to fresh air. Seek immediate medical attention for any exposure, informing responders that it is a cyanide poisoning.[15]

Conclusion and Future Outlook

The direct cyanation of pyridine to this compound has evolved significantly from classical methods to highly efficient and selective modern protocols. The modified Reissert-Henze reaction remains a robust and high-yielding choice for laboratory-scale synthesis, especially when starting from pyridine N-oxides. For direct C-H functionalization, palladium catalysis offers a powerful, albeit often more expensive, route that avoids the N-oxide intermediate. Looking forward, electrochemical and photocatalytic methods represent the frontier of this field.[17][18] Their ability to operate under mild, oxidant-free conditions aligns with the growing demand for sustainable and green chemistry in the pharmaceutical and chemical industries. The continued development of novel catalysts and safer cyanating agents will undoubtedly expand the synthetic chemist's toolkit, making the strategically vital this compound scaffold more accessible than ever before.

References

A Senior Application Scientist's Guide to 2-Cyanopyridine: Characterization and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridine derivatives stand as foundational pillars, offering vast synthetic utility and forming the core of numerous pharmaceutical agents and functional materials. Among these, 2-cyanopyridine (also known as picolinonitrile or 2-pyridinecarbonitrile) is a particularly versatile building block. Its unique electronic profile, arising from the interplay between the electron-withdrawing cyano group and the electron-deficient pyridine ring, makes it a valuable precursor in organic synthesis and drug discovery.[1][2]

This technical guide provides an in-depth analysis of this compound, focusing on its definitive identification through its Chemical Abstracts Service (CAS) number and a detailed exploration of its nuclear magnetic resonance (NMR) and infrared (IR) spectral data. The causality behind experimental choices and the interpretation of spectral features are explained to provide actionable insights for laboratory applications.

Core Identification: CAS Number and Molecular Structure

Definitive identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The universally recognized identifier for this compound is:

  • CAS Number: 100-70-9[3][4][5][6]

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures unambiguous reference to this compound in literature, databases, and commercial catalogs.

Molecular Formula: C₆H₄N₂[3][5] Molecular Weight: 104.11 g/mol [1][4] IUPAC Name: Pyridine-2-carbonitrile[3]

The structure consists of a pyridine ring substituted at the C2 position with a nitrile (-C≡N) group. This substitution pattern is crucial as it dictates the molecule's reactivity and its distinct spectroscopic signature.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is the cornerstone of structural elucidation in modern chemistry. For this compound, NMR and IR spectroscopy provide a comprehensive "fingerprint," allowing for unequivocal identification and purity assessment.

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and the chemical environment of each atom.

¹H NMR (Proton NMR) Analysis: The proton NMR spectrum of this compound is characterized by four distinct signals corresponding to the four protons on the pyridine ring. The electron-withdrawing nature of both the ring nitrogen and the adjacent cyano group significantly deshields these protons, causing them to resonate in the downfield region of the spectrum (typically 7.5-9.0 ppm).

¹³C NMR (Carbon NMR) Analysis: The carbon NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbon of the cyano group has a characteristic chemical shift, while the shifts of the pyridine ring carbons are influenced by the nitrogen atom and the cyano substituent.

Data Summary: NMR Spectroscopy

Analysis Type Nucleus Position Chemical Shift (δ) ppm Multiplicity & Coupling Constants (J) Hz
¹H NMRHH-6~8.76ddd, J ≈ 4.9, 1.8, 0.9 Hz
¹H NMRHH-4~7.95td, J ≈ 7.7, 1.8 Hz
¹H NMRHH-3~7.78ddd, J ≈ 7.7, 1.3, 0.9 Hz
¹H NMRHH-5~7.63dd, J ≈ 7.7, 1.3 Hz
¹³C NMRCC-6~151.0-
¹³C NMRCC-4~137.2-
¹³C NMRCC-2~133.0-
¹³C NMRCC-5~127.9-
¹³C NMRCC-3~124.5-
¹³C NMRCC≡N~117.8-
Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is representative for a sample in CDCl₃.[7]

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the presence of specific functional groups.

For this compound, the most prominent and diagnostic feature in the IR spectrum is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This appears as a sharp, strong absorption band. Other key vibrations include the C-H stretching of the aromatic ring and the C=C and C=N stretching vibrations within the pyridine ring.[1]

Data Summary: IR Spectroscopy

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Significance
C≡N StretchNitrile~2230 - 2240Strong, SharpConfirms the presence of the cyano group.
C-H Aromatic StretchPyridine Ring~3050 - 3150MediumIndicates aromatic C-H bonds.
C=C / C=N StretchPyridine Ring~1450 - 1600Medium-StrongCharacteristic ring stretching vibrations.
Experimental Protocols for Spectral Acquisition

The integrity of spectral data is directly dependent on rigorous and well-defined experimental procedures. The following protocols represent best practices for the acquisition of NMR and IR data for this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.[7]

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans is necessary to obtain a clear spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Prep_NMR Dissolve 5-10mg in 0.6mL CDCl3 + TMS Acq_NMR Acquire 1H & 13C Spectra (400 MHz Spectrometer) Prep_NMR->Acq_NMR Prep_IR Prepare KBr pellet or thin film on NaCl plate Acq_IR Record Spectrum (FTIR, 4000-400 cm-1) Prep_IR->Acq_IR Analyze_NMR Process Data: Chemical Shifts, Multiplicity Acq_NMR->Analyze_NMR Analyze_IR Identify Key Peaks: C≡N, C=C Stretches Acq_IR->Analyze_IR Verify Compare with Reference Data for Confirmation Analyze_NMR->Verify Analyze_IR->Verify

Caption: Workflow for acquiring and analyzing NMR and IR spectra.

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Mix a small amount (~1 mg) of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press. This method is chosen to minimize scattering and produce a high-quality spectrum.

    • Thin Film Method: As this compound has a low melting point (24-27 °C), it can be gently melted and a thin film cast between two salt plates (e.g., NaCl or KBr).[4]

  • Instrument Setup (FTIR Spectrometer):

    • Place the KBr pellet or salt plates into the sample holder of the spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or a pure KBr pellet). This is a critical self-validating step, as the instrument automatically subtracts this background from the sample spectrum to remove atmospheric (e.g., CO₂, H₂O) and accessory-related absorptions.[7]

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Significance in Research and Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The pyridine ring can undergo various substitutions, allowing for the construction of diverse molecular scaffolds. This synthetic versatility has led to its use in several key areas:

  • Pharmaceutical Synthesis: this compound is a building block for numerous active pharmaceutical ingredients (APIs). Its derivatives are integral to the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antiprotozoal drugs.[1][8]

  • Catalysis and Ligand Development: Pyridine-based compounds are widely used as ligands in coordination chemistry. The electronic properties of this compound can be leveraged to create novel ligands that fine-tune the activity of metal catalysts.[2]

  • Materials Science: The rigid, aromatic structure and unique electronic properties of this compound make it a candidate for the synthesis of advanced materials, such as novel polymers and components for electronic devices.[1][2]

By providing a robust and reliable spectroscopic and chemical identity, this guide serves as a foundational resource for scientists leveraging this compound in their research and development endeavors.

References

Ammoxidation of 2-picoline to produce 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Vapor-Phase Ammoxidation of 2-Picoline for the Production of 2-Cyanopyridine

This guide provides a comprehensive technical overview of the vapor-phase ammoxidation of 2-methylpyridine (2-picoline), a cornerstone industrial process for the synthesis of this compound. As a critical intermediate in the pharmaceutical and agrochemical industries, the efficient production of this compound is of paramount importance.[1][2] This document delves into the reaction mechanism, advanced catalyst systems, process parameter optimization, and reactor technology, offering field-proven insights for researchers, chemists, and drug development professionals.

Strategic Importance and Synthesis Overview

This compound is a versatile building block, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), herbicides, and specialty chemicals.[2] While several laboratory-scale methods exist for its preparation—including the cyanation of pyridine N-oxides or the dehydration of 2-pyridinecarboxamide—the direct, single-step vapor-phase ammoxidation of 2-picoline remains the most economically viable and industrially practiced route.[1][2] This process involves the catalytic reaction of 2-picoline with ammonia and an oxygen source, typically air, to yield the desired nitrile.[3]

The overall reaction is as follows:

2-CH₃C₅H₄N (2-Picoline) + NH₃ + 1.5 O₂ → NC-C₅H₄N (this compound) + 3 H₂O

This transformation is highly exothermic, a critical factor that profoundly influences catalyst selection, reactor design, and process safety.[3][4] Effective management of the reaction heat is essential to prevent thermal runaway and minimize the formation of undesirable by-products such as carbon oxides (CO, CO₂) and pyridine.

Reaction Mechanism: A Catalytic Cycle

The ammoxidation of 2-picoline over heterogeneous metal oxide catalysts is widely understood to proceed via a Mars-van Krevelen-type redox mechanism. This involves the catalyst surface acting as an oxygen carrier, being cyclically reduced by the organic substrate and subsequently re-oxidized by gas-phase oxygen.

The proposed mechanistic steps are:

  • Adsorption & Activation: Gaseous 2-picoline adsorbs onto an active site on the catalyst surface. The initial and often rate-determining step is the abstraction of a hydrogen atom from the methyl group.[5]

  • Oxidative Dehydrogenation: The surface-bound species undergoes further oxidative dehydrogenation, facilitated by lattice oxygen from the metal oxide catalyst, to form a reactive intermediate, likely resembling a picolyl aldehyde or an imine.

  • Nitrogen Insertion: An adsorbed ammonia species (e.g., -NH₂) reacts with the surface intermediate.

  • Final Dehydrogenation: Subsequent dehydrogenation steps remove the remaining hydrogen atoms, leading to the formation of the nitrile group (-C≡N) and the release of this compound into the gas phase.

  • Catalyst Re-oxidation: The reduced catalyst sites (where lattice oxygen was consumed) are re-oxidized by dissociative adsorption of oxygen from the air feed, completing the catalytic cycle and preparing the site for the next reaction.

G cluster_catalyst Catalyst Surface (e.g., V2O5) Cat_Ox Oxidized Catalyst (Cat-O) Cat_Red Reduced Catalyst (Cat-Red) Cat_Ox->Cat_Red 2-4. Oxidation & N-Insertion Cat_Red->Cat_Ox CPN This compound (g) Cat_Red->CPN Desorption H2O H2O (g) Cat_Red->H2O Picoline 2-Picoline (g) Picoline->Cat_Ox 1. Adsorption & Activation NH3 NH3 (g) NH3->Cat_Ox Adsorption O2 O2 (g) O2->Cat_Red 5. Re-oxidation G cluster_feed Feed Preparation cluster_reaction Reaction Section cluster_purification Separation & Purification Picoline 2-Picoline (Liquid Storage) Vaporizer Vaporizer Picoline->Vaporizer Mixer Gas Mixer Vaporizer->Mixer Air Air (Compressor) Air->Mixer NH3 Ammonia (Gas Storage) NH3->Mixer Reactor Fluidized-Bed Reactor Mixer->Reactor Reactant Feed Steam High-Pressure Steam Reactor->Steam Quench Quench Tower Reactor->Quench Reactor Effluent BFW Boiler Feed Water BFW->Reactor Cooling Coils Absorber Absorber Quench->Absorber Distill1 Distillation I (By-products) Absorber->Distill1 Distill2 Distillation II (Product) Distill1->Distill2 Product Pure 2-CPN Distill2->Product

References

Topic: Early Synthetic Routes and Historical Context of 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyridine is a cornerstone intermediate in the synthesis of a multitude of pharmaceutical, agrochemical, and specialty chemical products.[1][2] Its journey from a laboratory curiosity to a bulk chemical commodity is a compelling narrative of chemical ingenuity, tracing the evolution of synthetic organic chemistry itself. This guide provides an in-depth exploration of the seminal, early-stage synthetic routes to this compound. We will dissect the fundamental chemical challenges posed by the pyridine ring and analyze the clever strategies early chemists devised to overcome them. By examining the causality behind experimental choices—from ring activation to the dawn of industrial catalysis—this paper offers field-proven insights into the foundational chemistry that underpins the modern production of this vital heterocyclic compound.

The Pyridine Paradox: An Electron-Deficient Fortress

The story of this compound's synthesis begins with the intrinsic nature of its parent heterocycle, pyridine. First isolated from coal tar in the 19th century, pyridine's structure, analogous to benzene with a nitrogen atom replacing a methine group, presented a significant challenge for synthetic chemists.[3][4][5] The nitrogen atom's electronegativity exerts a powerful inductive effect, withdrawing electron density from the ring carbons. This creates an electron-deficient (π-deficient) aromatic system with several critical consequences for synthesis:

  • Resistance to Electrophilic Attack: Unlike benzene, the pyridine ring is highly deactivated towards electrophilic aromatic substitution, the workhorse of aromatic chemistry.

  • Requirement for Nucleophilic Substitution: The electron-poor nature of the ring makes it susceptible to nucleophilic attack, but typically only at the 2- and 4-positions and often requiring harsh conditions or the presence of a good leaving group.[4]

  • Basicity of Nitrogen: The lone pair on the nitrogen atom readily coordinates with electrophiles and acids, forming pyridinium salts and further deactivating the ring.[4]

Early attempts to directly introduce a cyano group—a nucleophilic species—onto the pyridine ring were thus fraught with difficulty. The inherent low reactivity of the pyridine nucleus necessitated clever activation strategies to facilitate cyanation, giving rise to the first generation of synthetic routes.[6]

Foundational Synthetic Strategies: Activating the Inactive

The initial breakthroughs in this compound synthesis hinged on a common principle: temporarily modifying the pyridine nitrogen to activate the ring for nucleophilic attack by the cyanide ion. Two major laboratory-scale approaches emerged from this era: the Reissert-Henze reaction and direct cyanation via N-activation.

The Reissert-Henze Reaction: Activation via N-Oxidation

One of the most elegant and historically significant methods for introducing a cyano group at the 2-position of pyridine is the Reissert-Henze reaction.[7] This reaction is an extension of the well-established Reissert reaction used for quinolines and isoquinolines.[8]

Causality and Mechanism: The core of this strategy lies in converting the pyridine into its corresponding pyridine-N-oxide. This transformation fundamentally alters the ring's electronic properties. The N-oxide group acts as an activating group, making the 2- and 4-positions highly electrophilic and susceptible to nucleophilic attack.[6] The reaction proceeds via a well-understood addition-elimination mechanism:

  • N-Oxide Formation: Pyridine is first oxidized to pyridine-N-oxide.

  • Acylation: The N-oxide reacts with an acylating agent, typically benzoyl chloride, to form a highly reactive 1-acyloxypyridinium salt. This intermediate is rarely isolated.[9]

  • Nucleophilic Attack: A cyanide source, such as potassium cyanide (KCN), attacks the activated 2-position of the pyridinium salt.

  • Elimination: The intermediate adduct then eliminates benzoic acid to rearomatize, yielding this compound.[9]

This method provided a reliable, regioselective route to 2-cyanopyridines when other direct methods were failing.[7][10]

Caption: The Reissert-Henze reaction pathway for this compound synthesis.

Experimental Protocol: Classical Reissert-Henze Cyanation

This protocol is a generalized representation based on classical methodologies.[7]

  • N-Oxide Preparation: Prepare pyridine-N-oxide by treating pyridine with a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid). Purify the N-oxide by distillation or recrystallization.

  • Reaction Setup: In a well-ventilated fume hood, combine pyridine-N-oxide and potassium cyanide in a two-phase system of water and a non-polar organic solvent like chloroform.

  • Acylation: Cool the vigorously stirred mixture in an ice bath. Slowly add benzoyl chloride dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Separate the organic layer. Wash it sequentially with water, dilute HCl (to remove any unreacted pyridine), and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

The von Braun Reaction and Analogs: Direct Cyanation

The von Braun reaction, first described in 1900, traditionally involves the reaction of a tertiary amine with cyanogen bromide (CNBr) to yield an alkyl bromide and a cyanamide.[11][12] While not a direct route to C-cyanation of pyridine, the underlying principle of activating an amine with a cyanating agent inspired related approaches.

A more direct and effective early method, analogous to the Reissert-Henze in its activation principle, involves the in situ generation of a reactive N-substituted pyridinium salt that is immediately trapped by cyanide. A notable example is the one-pot conversion of pyridines to 2-cyanopyridines developed by Katritzky and Scriven.[10]

Causality and Mechanism: This process avoids the isolation of intermediates like N-oxides. The key is the formation of a potent N-nitropyridinium salt in situ.

  • N-Activation: Pyridine is treated with a mixture of concentrated nitric acid and trifluoroacetic anhydride (TFAA). The TFAA acts as a dehydrating agent, generating dinitrogen pentoxide (N₂O₅), a powerful nitrating agent.[10]

  • Pyridinium Salt Formation: The pyridine nitrogen attacks the nitronium ion (NO₂⁺) from N₂O₅ to form an N-nitropyridinium salt. This intermediate is highly activated towards nucleophilic attack.

  • Nucleophilic Attack: The reaction mixture is added to a buffered aqueous solution of potassium cyanide. The cyanide ion regioselectively attacks the 2-position.

  • Elimination: The resulting dihydropyridine intermediate readily eliminates nitrous acid (HNO₂) to afford the aromatic this compound product.[10]

Caption: One-pot synthesis of this compound via an N-nitropyridinium intermediate.

The Industrial Revolution: Ammoxidation of 2-Picoline

While the Reissert-Henze and related reactions were pivotal for laboratory synthesis, they were unsuitable for large-scale industrial production due to multiple steps, reagent costs, and waste generation. The true industrial genesis of this compound came with the development of catalytic vapor-phase ammoxidation of 2-methylpyridine (2-picoline).[6][13]

Causality and Economic Drivers: This method's success is rooted in its efficiency and use of inexpensive feedstocks. 2-picoline, readily available from coal tar, is reacted with ammonia and air (as the oxidant) over a heterogeneous catalyst at high temperatures.[13][14] This transforms a low-cost byproduct of the coking industry into a valuable chemical intermediate in a single, continuous step.

Mechanism and Process: The reaction is a complex, surface-catalyzed process. While the exact mechanism is intricate, it is generally understood to involve the oxidative dehydrogenation of the methyl group and subsequent reaction with ammonia.

  • Feed: A gaseous mixture of 2-picoline, ammonia, and air is fed into a reactor.

  • Catalysis: The mixture passes over a heated, solid-state catalyst bed, typically composed of mixed metal oxides (e.g., vanadium and molybdenum oxides).[15]

  • Reaction: At temperatures between 300-450 °C, the methyl group is converted directly to a nitrile group.[13]

  • Separation: The product stream is cooled, and this compound is separated from water, unreacted starting materials, and byproducts.

The ammoxidation route became, and remains, the dominant industrial method for producing this compound and its isomers on a large scale.[10][13]

Ammoxidation Vapor-Phase Ammoxidation Workflow cluster_inputs Reactant Feed (Gas Phase) Picoline 2-Picoline Reactor Fixed or Fluidized Bed Reactor (300-450 °C) Metal Oxide Catalyst Picoline->Reactor Ammonia Ammonia (NH₃) Ammonia->Reactor Air Air (O₂/N₂) Air->Reactor Condenser Condensation & Separation Unit Reactor->Condenser Product Stream Product Pure this compound Condenser->Product Byproducts Byproducts (H₂O, CO₂, etc.) Condenser->Byproducts

Caption: Simplified workflow for the industrial ammoxidation of 2-picoline.

Comparative Analysis of Early Synthetic Routes

The choice of synthetic route in the early 20th century was dictated by scale, available technology, and desired purity. The following table provides a comparative summary of these foundational methods.

FeatureReissert-Henze ReactionDirect Cyanation (Katritzky)Ammoxidation
Starting Material PyridinePyridine (or substituted pyridines)2-Methylpyridine (2-Picoline)
Key Reagents Oxidizing agent, Benzoyl chloride, KCNHNO₃, Trifluoroacetic anhydride, KCNAmmonia, Oxygen (Air)
Reaction Phase Liquid (Two-phase)LiquidVapor
Temperature 0 °C to Room Temperature0 °C to Room TemperatureHigh (300 - 450 °C)
Key Advantage Good regioselectivity; reliable lab methodOne-pot procedure; avoids isolating N-oxideHighly economical; continuous process
Key Disadvantage Multi-step; stoichiometric reagentsUse of strong, corrosive acids/anhydridesRequires specialized high-temp equipment
Primary Scale Laboratory / Bench-topLaboratory / Bench-topIndustrial / Bulk Production

Conclusion: A Legacy of Activation and Catalysis

The early synthetic history of this compound is a microcosm of the evolution of heterocyclic chemistry. Initial struggles against the inertness of the pyridine ring were overcome by the ingenious concept of N-activation, as exemplified by the Reissert-Henze reaction. This principle of temporarily modifying the heteroatom to direct reactivity remains a powerful tool in modern synthesis. The subsequent development of vapor-phase ammoxidation marked a paradigm shift, moving the synthesis from the flask to the industrial reactor and making this compound a widely available building block. These foundational routes, born from a deep understanding of chemical reactivity and process engineering, paved the way for the countless pharmaceuticals and advanced materials that rely on the this compound scaffold today. They serve as a testament to the enduring power of fundamental synthetic chemistry to solve practical challenges and drive scientific innovation.

References

An In-depth Technical Guide to the Electronic Effects of the Cyano Group in 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyanopyridine is a cornerstone heterocyclic building block, pivotal in fields ranging from medicinal chemistry to materials science.[1][2] Its utility is not merely a consequence of its structure, but rather the profound and nuanced electronic effects imparted by the cyano substituent at the 2-position of the electron-deficient pyridine ring. Understanding these effects is critical for predicting reactivity, designing novel molecular architectures, and rationally developing new chemical entities. This guide provides an in-depth exploration of the inductive and resonance effects of the cyano group in this compound, quantifying its influence on basicity and reactivity, and detailing its spectroscopic signatures and applications.

Deconstructing the Electronic Architecture

To comprehend the properties of this compound, one must first appreciate the electronic characteristics of its constituent parts: the pyridine ring and the cyano group.

The Pyridine Ring: An Electron-Deficient Heterocycle

The pyridine ring is an aromatic heterocycle isoelectronic with benzene. However, the replacement of a CH group with a more electronegative nitrogen atom fundamentally alters the ring's electronic landscape. The nitrogen atom inductively withdraws electron density from the ring carbons, creating a π-deficient system. This inherent electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack compared to benzene.

The Cyano Group: A Potent Electron Sink

The cyano (-C≡N) group is a powerful electron-withdrawing substituent that operates through two distinct mechanisms:

  • Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the carbon it is attached to and, by extension, from the aromatic ring through the sigma bond framework. This effect is distance-dependent, weakening with increasing separation from the substituent.[3][4]

  • Resonance Effect (-R or -M): The cyano group can participate in delocalization of π-electrons from the aromatic ring. The π-system of the ring extends into the C≡N triple bond, pulling electron density out of the ring. Unlike the inductive effect, the resonance effect is transmitted throughout the π-system, primarily influencing the ortho and para positions.[3][4]

The resonance effect, involving the delocalization of electrons across multiple atoms, is generally considered more dominant than the inductive effect.[3][4]

Figure 1: Resonance delocalization in this compound.

Synergistic Effects on Reactivity and Basicity

In this compound, the potent electron-withdrawing nature of the cyano group synergizes with the inherent π-deficiency of the pyridine ring, leading to distinct chemical properties.

Drastic Reduction in Basicity

The most immediate consequence of placing a cyano group on the pyridine ring is a dramatic decrease in the basicity of the ring nitrogen. The combined -I and -R effects of the cyano group pull electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. This effect is quantified by the acid dissociation constant (pKa) of the conjugate acid.

CompoundpKa of Conjugate Acid
Pyridine5.25
4-Cyanopyridine1.92[5]
3-Cyanopyridine1.45
This compound -0.26 [5][6]

As the data shows, this compound is a significantly weaker base than pyridine. The proximity of the cyano group in the 2-position allows its powerful inductive effect to exert maximum influence on the ring nitrogen, supplementing the resonance effect and resulting in the lowest pKa among the isomers.

Modulated Aromatic Reactivity

The electronic effects profoundly influence the ring's susceptibility to substitution reactions.

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is already heavily deactivated towards electrophilic attack. The addition of the strongly deactivating 2-cyano group makes EAS exceptionally difficult and rare.

  • Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing cyano group strongly activates the ring for nucleophilic attack. It stabilizes the negative charge in the intermediate Meisenheimer complex through resonance. The positions most activated are C4 and C6 (ortho and para to the cyano group, respectively).

start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Negative charge stabilized by -CN and ring N) start->intermediate Nucleophilic Attack product Substituted Product + Leaving Group (X⁻) intermediate->product Loss of Leaving Group

Figure 2: Generalized workflow for Nucleophilic Aromatic Substitution.

Quantitative and Spectroscopic Analysis

The electronic influence of the 2-cyano group can be both quantified using physical organic parameters and observed through spectroscopic techniques.

Hammett Constants

The Hammett equation, log(K/K₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the electronic impact of a substituent on a reaction's equilibrium or rate.[7] The substituent constant, σ, is a measure of the electronic effect of a substituent.

Substituentσ_meta (σ_m)σ_para (σ_p)
-H0.000.00
-CH₃-0.07-0.17
-Cl0.370.23
-NO₂0.710.78
-CN 0.56 0.66 [8]

The large, positive σ values for the cyano group confirm its strong electron-withdrawing nature through both induction (reflected in σ_m) and resonance (contributing to σ_p).

Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The electron-withdrawing effect of the cyano group deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine. The proton ortho to the ring nitrogen (H6) is typically the most downfield.[9]

ProtonChemical Shift (δ, ppm) in CCl₄
H-37.88
H-47.55
H-57.70
H-68.69
Source: Smith, W.B. & Roark, J.L. J. Phys. Chem. 73, 1049 (1969), as cited by ChemicalBook[9]
  • IR Spectroscopy: this compound exhibits a characteristic and strong absorption band for the C≡N triple bond stretch, typically found in the range of 2210-2240 cm⁻¹. This peak is a reliable diagnostic feature for the presence of the nitrile functional group.[10]

Experimental Protocols for Characterization

Validating the electronic effects of the cyano group requires precise experimental measurement.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method leverages the difference in the UV absorption spectra between the protonated and neutral forms of this compound.

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH -2 to 2).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

  • Sample Preparation: Add a small, constant volume of the stock solution to a constant volume of each buffer solution.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Identify a wavelength with a significant difference in absorbance between the highly acidic and neutral solutions. Plot absorbance at this wavelength versus pH.

  • pKa Calculation: The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

prep Prepare Buffer Series & Stock Solution mix Mix Stock with Buffers prep->mix measure Acquire UV-Vis Spectra mix->measure analyze Plot Absorbance vs. pH measure->analyze result Determine pKa from Sigmoidal Curve Midpoint analyze->result

References

Methodological & Application

2-Cyanopyridine in multicomponent reactions for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Cyanopyridine in Multicomponent Reactions for Heterocyclic Synthesis

Prepared by: Gemini, Senior Application Scientist

Foreword for the Advanced Researcher

The synthesis of complex heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. Multicomponent reactions (MCRs), which enable the construction of intricate molecules from three or more starting materials in a single synthetic operation, represent a paradigm of efficiency, atom economy, and elegance. Within the vast arsenal of building blocks for these reactions, this compound (2-CNP) holds a unique and somewhat dichotomous position.

This guide is structured to reflect the practical reality of working with this reagent. While the direct participation of this compound as a foundational component in well-established, named MCRs is less common, its significance is undeniable. It most frequently appears as the target scaffold synthesized via powerful MCRs. However, the inherent reactivity of its nitrile group and the electronic properties of the pyridine ring also position it as a potent reactant for constructing fused heterocyclic systems in MCR-like processes.

This document provides researchers, scientists, and drug development professionals with a detailed exploration of both facets. We will first delve into the most prominent multicomponent reaction that produces the cyanopyridine core, providing a robust and validated protocol. Subsequently, we will explore the more nuanced application of this compound as a reactant for the synthesis of fused heterocycles, offering mechanistic insights and a practical experimental design.

PART 1: The Four-Component Synthesis of 2-Amino-3-Cyanopyridine Scaffolds

The most well-documented and widely utilized multicomponent reaction associated with the cyanopyridine framework is the one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives.[1][2] This reaction is a testament to the power of MCRs in generating highly functionalized and biologically relevant pyridine cores.[3] These products are valuable intermediates and have been identified as possessing a range of pharmacological activities, including as IKK-β inhibitors.[1][2]

Causality and Mechanistic Insights

The reaction proceeds through a sophisticated cascade of classical organic reactions, initiated by two parallel condensations. The overall transformation is a convergent synthesis where complexity is built rapidly from simple, readily available precursors: an aldehyde, a ketone, malononitrile, and an ammonium salt (typically ammonium acetate as an ammonia source).

The proposed mechanism unfolds as follows[3]:

  • Knoevenagel Condensation: The reaction between the aldehyde and the active methylene compound, malononitrile, is catalyzed by a base (generated from ammonium acetate or added separately). This forms a highly electrophilic arylidenemalononitrile intermediate.

  • Enamine Formation: Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine intermediate.

  • Michael Addition: The nucleophilic enamine attacks the electron-deficient double bond of the arylidenemalononitrile intermediate in a classic Michael addition.

  • Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes an intramolecular cyclization via attack of an amino group onto one of the nitrile groups.

  • Aromatization: A final tautomerization and aromatization step, often involving the elimination of water, yields the stable 2-amino-3-cyanopyridine ring system.

G cluster_0 Parallel Condensations cluster_1 Assembly & Cyclization Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile (Knoevenagel Intermediate) Aldehyde->Arylidenemalononitrile + Malononitrile Malononitrile Malononitrile Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + NH₃ Ammonia NH₃ (from NH₄OAc) Michael_Adduct Michael Adduct Arylidenemalononitrile->Michael_Adduct + Enamine (Michael Addition) Cyclized_Intermediate Cyclized Dihydropyridine Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Amino-3-Cyanopyridine Cyclized_Intermediate->Final_Product Aromatization (-H₂O, Tautomerization)

Figure 1: Mechanism for the 4-component synthesis of 2-amino-3-cyanopyridines.
Catalyst Selection: The Key to Efficiency

While this reaction can proceed without a catalyst, its efficiency is dramatically improved by using one. The choice of catalyst is critical for achieving high yields, short reaction times, and mild conditions. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, aligning with the principles of green chemistry.[4]

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Key Advantages & Reference
Cu Nanoparticles on Charcoal (Cu/C) Acetonitrile80 (Reflux)71 - 94Heterogeneous, recyclable (up to 8 times), mild conditions.[1][4]
Na₂CaP₂O₇ (DIPH) Solvent-free8084 - 94Environmentally friendly, easy to handle, reusable.[5]
LDH@TRMS@BDSA@Cu Solvent-free8090 - 98High efficiency, short reaction times, recyclable catalyst.[3]
Microwave Irradiation Solvent-freeN/A72 - 86Rapid synthesis (7-9 min), high yields, environmentally friendly.[6]
Application Protocol: Synthesis of 2-amino-4-phenyl-6-(p-tolyl)pyridine-3-carbonitrile using Cu/C Catalyst

This protocol is adapted from the procedure described by Khalifeh et al. and provides a reliable method for synthesizing a representative 2-amino-3-cyanopyridine derivative.[1]

Materials & Reagents:

  • Benzaldehyde (1.0 mmol, 106.12 mg)

  • 4-Methylacetophenone (p-tolyl methyl ketone) (1.0 mmol, 134.18 mg)

  • Malononitrile (1.5 mmol, 99.09 mg)

  • Ammonium acetate (2.0 mmol, 154.16 mg)

  • Copper Nanoparticles on Charcoal (Cu/C) catalyst (2 mol%)

  • Acetonitrile (CH₃CN), ACS grade (2.0 mL)

  • Hot Ethanol

  • Celite®

Equipment:

  • 25 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel or similar)

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), 4-methylacetophenone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and the Cu/C nanocatalyst (2 mol%).

  • Solvent Addition: Add 2.0 mL of acetonitrile to the flask.

  • Reaction: Place the flask in a heating mantle on a magnetic stirrer, attach a reflux condenser, and heat the mixture to 80 °C (reflux) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., n-hexane/ethyl acetate, 10:1). The reaction is typically complete within 6-8 hours.

  • Catalyst Recovery: After completion, allow the reaction mixture to cool to room temperature. Filter the crude mixture through a pad of Celite® to remove the heterogeneous Cu/C catalyst.

  • Work-up: Wash the Celite® pad and the flask with hot ethanol (3 x 10 mL) to ensure all product is collected. Combine the filtrates.

  • Isolation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue can be purified by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

PART 2: this compound as a Reactant for Fused Heterocycle Synthesis

While less common, the direct use of this compound as an electrophilic component in MCRs offers a powerful route to fused heterocyclic systems, particularly those containing a pyrimidine ring fused to the initial pyridine core. This strategy leverages the reactivity of the nitrile group, which can be attacked by strong nucleophiles.

A prime example is the synthesis of pyrido[2,3-d]pyrimidines . These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[7] A multicomponent approach can be envisioned by reacting this compound with a 1,3-dinucleophile and a carbonyl compound.

Causality and Mechanistic Insights

A plausible multicomponent pathway for the synthesis of a tetrahydropyrido[2,3-d]pyrimidine involves the reaction of this compound, an amidine (like guanidine or acetamidine), and a ketone.

  • Initial Adduct Formation: The reaction initiates with the formation of an α,β-unsaturated ketone (a chalcone-type intermediate) from the condensation of two molecules of a ketone, or more controllably, from the reaction of a ketone and an aldehyde.

  • Nucleophilic Attack on Nitrile: A strong nucleophile, such as guanidine, attacks the electrophilic carbon of the nitrile group in this compound, forming an N-pyridyl-amidine intermediate.

  • Michael Addition & Cyclization Cascade: This intermediate then acts as a complex nucleophile. It attacks the α,β-unsaturated ketone via a Michael addition. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the fused pyrido[2,3-d]pyrimidine system.

This pathway combines several reaction principles into a single, efficient process for generating molecular complexity.

G cluster_0 Component Activation cluster_1 Convergent Annulation Two_Ketone Ketone (2 eq.) Chalcone α,β-Unsaturated Ketone (Chalcone-type intermediate) Two_Ketone->Chalcone Aldol Condensation (-H₂O) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Activated CNP (Michael Addition) CNP This compound Activated_CNP N-Pyridyl-Amidine Intermediate CNP->Activated_CNP + Guanidine Guanidine Guanidine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Pyrido[2,3-d]pyrimidine Cyclized_Intermediate->Final_Product Dehydration/ Aromatization

Figure 2: Proposed MCR pathway for Pyrido[2,3-d]pyrimidine synthesis.
Application Protocol: One-Pot Synthesis of 2-Amino-5,7-diphenylpyrido[2,3-d]pyrimidine

This protocol describes a one-pot, three-component reaction for the synthesis of a substituted pyrido[2,3-d]pyrimidine.

Materials & Reagents:

  • This compound (1.0 mmol, 104.11 mg)

  • Acetophenone (2.0 mmol, 240.28 mg)

  • Guanidine hydrochloride (1.2 mmol, 114.56 mg)

  • Sodium ethoxide (NaOEt) solution (21% in ethanol) or freshly prepared sodium ethoxide (2.5 mmol)

  • Absolute Ethanol (15 mL)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (optional, but recommended)

Step-by-Step Procedure:

  • Catalyst/Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve guanidine hydrochloride (1.2 mmol) in absolute ethanol (10 mL). Carefully add sodium ethoxide (2.5 mmol) and stir for 15 minutes at room temperature to liberate free guanidine.

  • Component Addition: To this mixture, add acetophenone (2.0 mmol) followed by this compound (1.0 mmol). Add an additional 5 mL of ethanol.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. The initial formation of the chalcone intermediate followed by the subsequent cyclization will occur.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. A precipitate should form. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol and then water.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture to yield the pure fused heterocyclic product.

PART 3: Safety and Handling of this compound

This compound is a toxic compound and must be handled with appropriate care in a well-ventilated chemical fume hood.[3] It is harmful if swallowed and toxic in contact with skin.[3]

  • Chemical Properties:

    • Appearance: White to tan solid or liquid with an almond-like odor.[1]

    • CAS Number: 100-70-9[6]

    • Molecular Formula: C₆H₄N₂[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]

    • Skin Protection: Wear impervious gloves (note: cyanopyridines may penetrate some rubber/plastic materials, so select appropriate glove material) and protective clothing.[3][8]

    • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if working with powder.[3]

  • Handling & Storage:

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Store in a cool, well-ventilated area, locked up, and in a tightly closed container.[9]

  • Incompatibilities:

    • Incompatible with strong oxidizing agents and strong acids. Mixing with strong oxidizing acids can lead to violent reactions.[1]

    • Combination with bases can produce hydrogen cyanide gas.[1]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Get immediate medical attention. Do not induce vomiting.[3][6]

    • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Seek immediate medical attention.[1][3]

    • If Inhaled: Remove from exposure to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[1]

    • If in Eyes: Remove contact lenses. Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[1][6]

References

Application Notes & Protocols: 2-Cyanopyridine for N-Terminal Cysteine Bioconjugation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Site-specific bioconjugation—the precise chemical modification of a biomolecule at a defined location—is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1] Among the canonical amino acids, cysteine is frequently chosen for targeted modification due to its relatively low natural abundance and the unique nucleophilicity of its thiol side chain.[2] The N-terminal cysteine (N-Cys) presents an even more specialized handle; its 1,2-aminothiol motif offers a distinct reactivity profile that can be exploited for highly selective ligations.[2]

This guide details the use of 2-cyanopyridine and its derivatives as powerful reagents for the selective and efficient bioconjugation of peptides at an N-terminal cysteine residue. This chemistry proceeds under mild, aqueous conditions, forming a stable thiazoline linkage, making it an invaluable tool for researchers.[3][4][5] We will explore the underlying mechanism, provide detailed protocols, and discuss critical parameters for optimizing this elegant conjugation strategy.

Mechanism of Action: The Thiazoline Formation Pathway

The reaction between a this compound derivative and an N-terminal cysteine is a highly selective, two-step intramolecular condensation. This selectivity is the primary reason for its utility; the reaction is orthogonal to other proteinogenic amino acids, ensuring that modification occurs only at the desired N-terminal 1,2-aminothiol site.[3][5]

Step 1: Reversible Thioimidate Formation The process begins with the nucleophilic attack of the cysteine's sulfhydryl group (-SH) on the electrophilic carbon of the nitrile group (-C≡N) on the this compound. This initial step forms a reversible thioimidate intermediate.[3][5]

Step 2: Irreversible Intramolecular Cyclization The key to the reaction's success and stability lies in the subsequent step. The adjacent N-terminal primary amine (-NH₂) performs an intramolecular nucleophilic attack on the thioimidate carbon. This cyclization is highly favorable and results in the formation of a stable five-membered thiazoline ring, with the concomitant release of an ammonia (NH₃) molecule.[3][5][6]

Caption: Reaction mechanism of this compound with an N-terminal cysteine.

Enhancing Reactivity: The Role of Substituents

The electrophilicity of the nitrile carbon is paramount to the reaction rate. By installing electron-withdrawing groups (EWGs) on the pyridine ring, the nitrile group becomes more susceptible to nucleophilic attack, thereby accelerating the conjugation.[3][4][7] Conversely, electron-donating groups (EDGs) decrease the reaction rate. This principle allows for the fine-tuning of the reaction kinetics based on the choice of the this compound derivative.

Substituent GroupPosition on Pyridine RingEffect on ReactivityExample
Fluoro (-F)5-positionStrongly Activating 5-Fluoro-2-cyanopyridine
Trifluoromethyl (-CF₃)5-positionActivating 5-(Trifluoromethyl)-2-cyanopyridine
Bromo (-Br)5-positionActivating 5-Bromo-2-cyanopyridine
None-Baseline This compound
Methoxy (-OMe)5-positionDeactivating 5-Methoxy-2-cyanopyridine
Amino (-NH₂)5-positionStrongly Deactivating 5-Amino-2-cyanopyridine
Table based on findings from Yano et al.[3][5]

Core Application & Experimental Design

Advantages of the this compound Method
  • Exquisite Selectivity: The reaction is highly specific for the 1,2-aminothiol functionality of an N-terminal cysteine, avoiding modification of internal cysteines or other nucleophilic residues like lysine.[3][5]

  • Biocompatible Conditions: Conjugation proceeds efficiently in aqueous buffers at or near physiological pH (7.0-7.5) and at mild temperatures (room temperature to 40°C), preserving the peptide's structure and function.[3][6][7]

  • Stable Linkage: The resulting thiazoline ring is chemically stable, ensuring the integrity of the final conjugate in biological systems.[7]

  • Tunable Kinetics: The reaction rate can be modulated by selecting this compound derivatives with appropriate electronic properties.[3][5]

Key Considerations and Potential Side Reactions
  • Cysteine Oxidation: The peptide's N-terminal cysteine must be in its reduced, free thiol form. Disulfide-bonded cysteines will not react. Therefore, the inclusion of a mild, non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is essential.

  • Peptide Bond Cleavage: A noteworthy feature of highly reactive 2-cyanopyridines is their ability to induce peptide bond cleavage C-terminal to the cysteine residue in certain contexts, as demonstrated with the tripeptide glutathione.[3][4][5] While this can be a limitation, it can also be harnessed as a tool for site-selective peptide fragmentation. This phenomenon is less common in larger, structured peptides but should be monitored as a potential side product.

  • Reagent Compatibility: Certain substituents on the pyridine ring may not be compatible with all reaction components. For instance, a nitro group can be reduced by TCEP, inhibiting the desired conjugation.[3][5]

Detailed Experimental Protocols

Protocol 1: N-Terminal Cysteine Bioconjugation

This protocol describes a general procedure for conjugating a peptide containing a single N-terminal cysteine with a this compound derivative.

Materials and Reagents:

  • N-terminal cysteine-containing peptide

  • This compound derivative (e.g., 5-Fluoro-2-cyanopyridine)

  • Reaction Buffer: 50 mM Ammonium Acetate, pH 7.0

  • Reducing Agent: 0.5 M TCEP solution, pH 7.0

  • Organic Solvent: Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in water

  • Purification Solvents: HPLC-grade water, acetonitrile, and TFA

Step-by-Step Methodology:

  • Peptide Preparation:

    • Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mM.

    • Rationale: Ammonium acetate is a volatile buffer, which simplifies downstream lyophilization. The concentration should be high enough to favor the reaction kinetics but low enough to ensure complete solubility.

  • Reagent Preparation:

    • Prepare a 10-fold stock solution of the this compound derivative in a minimal amount of organic solvent (e.g., 100 mM in THF).

    • Rationale: Many cyanopyridine derivatives have limited aqueous solubility. Preparing a concentrated stock in a miscible organic solvent allows for its efficient introduction into the aqueous reaction mixture.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution and the TCEP solution. A typical molar ratio is 4 equivalents of TCEP per mole of peptide.

    • Gently mix and incubate for 15-30 minutes at room temperature.

    • Rationale: This pre-incubation step ensures that all cysteine residues are fully reduced to their free thiol form before the conjugation reagent is added.[3][8]

    • Add the this compound stock solution to the reduced peptide solution. A molar excess of the cyanopyridine reagent (typically 1.5 to 2.0 equivalents) is recommended to drive the reaction to completion.[3][8]

    • Ensure the final concentration of the organic solvent (THF/DMSO) does not exceed 10-20% (v/v) to maintain peptide stability.

  • Incubation and Monitoring:

    • Incubate the reaction mixture at 40°C for 1 to 24 hours with gentle agitation.[3][8] The optimal time depends on the reactivity of the specific this compound derivative used.

    • Monitor the reaction progress by taking small aliquots at different time points (e.g., 1h, 4h, 24h) and analyzing them via LC-MS. Successful conjugation will show a decrease in the starting peptide peak and the appearance of a new peak with the expected mass of the conjugate.

  • Reaction Quench:

    • Once the reaction is complete, quench it by adding the quenching solution (0.1% TFA in water) to acidify the mixture. This stops the reaction and prepares the sample for purification.

Protocol 2: Purification of the Peptide Conjugate

Purification is critical to remove excess reagents, unconjugated peptide, and any side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method.[9][10]

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 silica column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

Step-by-Step Methodology:

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated material. Filter the supernatant before injection.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the bound components using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% Mobile Phase B over 30-40 minutes).

    • Monitor the elution profile at 220 nm and 254 nm.

    • Rationale: The conjugated peptide is typically more hydrophobic than the starting peptide due to the addition of the pyridyl group. Therefore, it will elute at a later retention time (higher acetonitrile concentration).[5]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major product peak.

    • Analyze the purity of the collected fractions using analytical LC-MS to confirm the identity and homogeneity of the conjugate.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry (lyophilize) them to remove the solvents, yielding the final peptide conjugate as a white, fluffy powder.[10]

Characterization and Workflow

Confirming the identity and purity of the final product is a non-negotiable step in any bioconjugation workflow.[11][12]

G cluster_analysis Characterization start Peptide + this compound react Bioconjugation Reaction (pH 7.0, 40°C, TCEP) start->react purify Purification (RP-HPLC) react->purify lcms LC-MS Analysis purify->lcms ms Mass Confirmation (Expected Mass Shift) lcms->ms Check Mass hplc Purity Assessment (>95%) lcms->hplc Check Purity final Pure Peptide Conjugate hplc->final If Pure

References

2-Cyanopyridine: A Versatile Scaffold for the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyanopyridine, a seemingly simple heterocyclic nitrile, stands as a cornerstone in the edifice of modern agrochemical synthesis. Its unique electronic and structural attributes, characterized by the electron-withdrawing cyano group on the pyridine ring, render it a highly versatile building block. This reactivity allows for a diverse array of chemical transformations, paving the way for the construction of complex molecular architectures with potent herbicidal, fungicidal, and insecticidal activities.[1][2] This guide provides an in-depth exploration of this compound and its isomers as foundational materials in the synthesis of key agrochemicals, complete with detailed application notes, reaction protocols, and mechanistic insights to empower researchers and drug development professionals in this critical field.

Core Principles: The Reactivity of the Cyanopyridine Scaffold

The synthetic utility of cyanopyridines in agrochemical development stems from two primary reactive sites: the cyano group and the pyridine ring itself.

  • The Cyano Group: This functional group can be readily transformed into a variety of other functionalities, most notably a carboxylic acid via hydrolysis. This conversion is a fundamental step in the synthesis of many pyridine-based agrochemicals, as the resulting carboxylic acid can be further derivatized to form amides, esters, and other critical linkages.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but activates the positions ortho and para to it (positions 2, 4, and 6) for nucleophilic substitution.[3][4][5] This inherent reactivity allows for the introduction of various substituents, such as halogens, which can then serve as leaving groups for the introduction of other functionalities.

This dual reactivity provides a powerful toolkit for the synthetic chemist to elaborate the cyanopyridine core into a vast array of complex and biologically active molecules.

Foundational Transformation: Hydrolysis of this compound to Picolinic Acid

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a paramount transformation, yielding picolinic acid (pyridine-2-carboxylic acid). This reaction serves as a gateway to a multitude of agrochemical classes. The process typically involves heating this compound in the presence of a strong base, such as sodium hydroxide, followed by acidification.[6][7][8]

Experimental Protocol: Synthesis of Picolinic Acid from this compound[6][7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound104.11100 g0.96
Deionized Water18.02200 g-
30% Sodium Hydroxide Solution40.00128.2 g0.96
30% Hydrochloric Acid36.46As needed-
Anhydrous Ethanol46.07300 g-

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add this compound (100 g) and deionized water (200 g).

  • Begin stirring and heat the mixture to 50°C.

  • Slowly add the 30% sodium hydroxide solution (128.2 g) to the flask.

  • After the addition is complete, continue heating the mixture to reflux and maintain for 4 hours.

  • After the reflux period, arrange the apparatus for distillation and distill off approximately 50 g of water.

  • Cool the reaction mixture to 20°C and carefully add 30% hydrochloric acid to adjust the pH of the solution to 2.5.

  • Evaporate the reaction mixture to dryness under reduced pressure.

  • To the solid residue, add anhydrous ethanol (300 g) and heat the mixture to 55°C with stirring to dissolve the product.

  • Cool the ethanol solution to induce crystallization.

  • Collect the precipitated solid by filtration and dry to obtain picolinic acid.

Expected Yield: 85-95%

Causality Behind Experimental Choices:

  • Base-Catalyzed Hydrolysis: The use of a strong base (NaOH) is crucial for the hydrolysis of the nitrile. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the cyano group.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

  • Acidification: Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, yielding the free carboxylic acid (picolinic acid).

  • Ethanol Extraction/Crystallization: The use of ethanol for extraction and subsequent crystallization is an effective method for purifying the picolinic acid from the inorganic salts formed during the reaction and neutralization steps.

Application Note I: Synthesis of Fungicide Boscalid via a 2-Chloronicotinic Acid Intermediate

Boscalid is a broad-spectrum fungicide widely used in agriculture. Its synthesis relies on the key intermediate, 2-chloronicotinic acid, which can be prepared from a cyanopyridine precursor. While a direct chlorination of this compound at the 3-position is challenging, a practical route starts from its isomer, 3-cyanopyridine. This multi-step synthesis highlights the strategic use of cyanopyridine isomers as starting materials.

Workflow for the Synthesis of Boscalid

G cluster_0 Part 1: Synthesis of 2-Chloronicotinic Acid cluster_1 Part 2: Synthesis of Boscalid A 3-Cyanopyridine B N-Oxidation A->B C 3-Cyanopyridine N-oxide B->C D Chlorination C->D E 2-Chloro-3-cyanopyridine D->E F Hydrolysis E->F G 2-Chloronicotinic Acid F->G H 2-Chloronicotinic Acid I Amidation H->I K Boscalid I->K J 2-Amino-4'-chlorobiphenyl J->I

Caption: Synthetic pathway for Boscalid from 3-cyanopyridine.

Protocol: Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine N-oxide[6][9][10][11][12]

This chlorination step is a critical transformation. A common method involves the use of phosphorus oxychloride (POCl₃) as the chlorinating agent.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Cyanopyridine N-oxide120.10120 g1.0
Phosphorus oxychloride (POCl₃)153.33460 g (300 mL)3.0
Triethylamine101.19101 g (139 mL)1.0

Procedure:

  • In a flask equipped with a dropping funnel and a reflux condenser, dissolve 3-cyanopyridine N-oxide (120 g) in phosphorus oxychloride (460 g).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add triethylamine (101 g) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4 hours.

  • After reflux, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution to pH 8-9.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry to yield 2-chloro-3-cyanopyridine.

Expected Yield: 80-90%

Protocol: Hydrolysis of 2-Chloro-3-cyanopyridine to 2-Chloronicotinic Acid[1][9][13]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-3-cyanopyridine138.55138.5 g1.0
Sodium Hydroxide40.0080 g2.0
Water18.02500 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • In a round-bottom flask, suspend 2-chloro-3-cyanopyridine (138.5 g) in water (500 mL).

  • Add sodium hydroxide (80 g) and heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid to pH 2-3.

  • The product, 2-chloronicotinic acid, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Expected Yield: 90-95%

Protocol: Synthesis of Boscalid by Amidation of 2-Chloronicotinic Acid[2][14][15][16]

The final step involves the formation of an amide bond between 2-chloronicotinic acid and 2-amino-4'-chlorobiphenyl. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloronicotinic Acid157.5515.75 g0.1
Thionyl Chloride (SOCl₂)118.9714.3 g (8.8 mL)0.12
2-Amino-4'-chlorobiphenyl203.6720.37 g0.1
Toluene-200 mL-
Triethylamine101.1912.1 g (16.7 mL)0.12

Procedure:

  • Preparation of 2-Chloronicotinoyl Chloride: In a flask, suspend 2-chloronicotinic acid (15.75 g) in toluene (100 mL). Add thionyl chloride (14.3 g) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours. Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.

  • Amidation: Dissolve the crude 2-chloronicotinoyl chloride in fresh toluene (100 mL). In a separate flask, dissolve 2-amino-4'-chlorobiphenyl (20.37 g) and triethylamine (12.1 g) in toluene (100 mL).

  • Slowly add the solution of 2-chloronicotinoyl chloride to the solution of the amine at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure boscalid.

Expected Yield: >66%[9]

Application Note II: Synthesis of Herbicide Diflufenican

Diflufenican is a selective herbicide used for the control of broad-leaved weeds. Its synthesis also proceeds through a nicotinic acid derivative, which can be accessed from a cyanopyridine starting material.

Workflow for the Synthesis of Diflufenican

G cluster_0 Part 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic Acid cluster_1 Part 2: Synthesis of Diflufenican A 2-Chloronicotinic Acid B Nucleophilic Substitution A->B D 2-(3-(Trifluoromethyl)phenoxy)nicotinic Acid B->D C 3-(Trifluoromethyl)phenol C->B E 2-(3-(Trifluoromethyl)phenoxy)nicotinic Acid F Amidation E->F H Diflufenican F->H G 2,4-Difluoroaniline G->F G cluster_0 Part 1: Ring Formation cluster_1 Part 2: Functional Group Transformations A Ethyl 4,4,4-trifluoroacetoacetate C Cyclization A->C B Cyanoacetamide B->C D 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine C->D E 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine F Chlorination E->F G 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine F->G H Hydrolysis & Hydrogenolysis G->H I 4-Trifluoromethylnicotinic Acid H->I

References

Application Notes & Protocols: One-Pot Synthesis of Substituted Pyridines from 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic Valorization of 2-Cyanopyridine in Heterocyclic Synthesis

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional materials continually drives the demand for efficient and modular synthetic routes.[1] While classical methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz reactions, are well-established, they often lack the atom economy and convergent nature required for rapid library synthesis and late-stage functionalization.[2]

This guide details a powerful and convergent one-pot strategy for the synthesis of highly substituted pyridines, specifically bipyridines and related fused systems, using the readily available starting material, this compound. The core of this methodology lies in the transition-metal-catalyzed [2+2+2] cycloaddition reaction, an elegant and atom-economical process that constructs the pyridine ring from two alkyne units and a nitrile.[3][4] By employing this compound as the nitrile component, this reaction provides direct access to valuable 2,2'-bipyridine derivatives, which are privileged ligands in catalysis and key structural motifs in biologically active molecules.

We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is designed to be a practical guide for researchers seeking to leverage this advanced synthetic methodology.

Theoretical Framework: The [2+2+2] Cycloaddition Pathway

The transition-metal-catalyzed [2+2+2] cycloaddition is a powerful C-C and C-N bond-forming cascade.[3] While various transition metals, including rhodium, nickel, and ruthenium, can catalyze this transformation, cobalt complexes have emerged as particularly effective and economical catalysts for the synthesis of pyridines from alkynes and nitriles.[3][4]

The generally accepted mechanism for a cobalt-catalyzed [2+2+2] cycloaddition of a diyne with this compound is depicted below. The process is a testament to the versatility of organometallic catalysis in orchestrating complex molecular assemblies in a single operation.

Mechanistic Cycle of Pyridine Formation

Mechanism cluster_0 Catalytic Cycle Co_I Co(I) Catalyst Precursor Co_complex Co(I)-Diyne Complex Co_I->Co_complex Oxidative Coupling Cobaltacyclopentadiene Cobaltacyclopentadiene Intermediate Co_complex->Cobaltacyclopentadiene Coordination Coordination of this compound Cobaltacyclopentadiene->Coordination Ligand Exchange Azacobaltacycloheptadiene Azacobaltacycloheptadiene Intermediate Coordination->Azacobaltacycloheptadiene Migratory Insertion Product Substituted 2,2'-Bipyridine Azacobaltacycloheptadiene->Product Reductive Elimination Product->Co_I Catalyst Regeneration Diyne Diyne Substrate Diyne->Co_I Cyanopyridine This compound Cyanopyridine->Cobaltacyclopentadiene caption Fig. 1: Catalytic cycle for Co-catalyzed [2+2+2] cycloaddition.

Caption: Fig. 1: Catalytic cycle for Co-catalyzed [2+2+2] cycloaddition.

Causality Behind the Mechanism:

  • Activation and Oxidative Coupling: The active Co(I) catalyst coordinates to the two alkyne functionalities of the diyne substrate. This is followed by an oxidative coupling to form a cobaltacyclopentadiene intermediate. This step is crucial as it brings the two alkyne fragments into proximity and activates them for the subsequent reaction.

  • Nitrile Coordination and Insertion: The this compound then coordinates to the cobalt center, typically displacing a loosely bound solvent molecule. A migratory insertion of the nitrile's C≡N bond into one of the Co-C bonds of the metallacycle expands the ring to an azacobaltacycloheptadiene intermediate. The choice of catalyst and ligands can influence the regioselectivity of this insertion, which is a key consideration for unsymmetrical diynes.

  • Reductive Elimination and Catalyst Regeneration: The final step is a reductive elimination, which forms the aromatic pyridine ring of the 2,2'-bipyridine product and regenerates the active Co(I) catalyst, allowing it to re-enter the catalytic cycle. This step is thermodynamically driven by the formation of the stable aromatic system.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable. As with any chemical synthesis, success is contingent on the purity of reagents and solvents, and the maintenance of an inert atmosphere.

General Workflow for One-Pot Bipyridine Synthesis

Workflow start Start: Assemble Reaction Vessel reagents Add Catalyst, Ligand, and Reducing Agent start->reagents solvent Add Anhydrous Solvent (e.g., NMP or Dioxane) reagents->solvent inert Degas and Purge with Inert Gas (e.g., Argon) solvent->inert reactants Add Diyne and this compound inert->reactants reaction Heat Reaction Mixture (e.g., 50-120 °C) and Monitor by TLC/GC-MS reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product caption Fig. 2: General experimental workflow.

Caption: Fig. 2: General experimental workflow.

Protocol 1: Cobalt-Catalyzed Synthesis of a Fused 2,2'-Bipyridine Derivative

This protocol is adapted from methodologies reported for the synthesis of 2-aminopyridines and bipyridines via cobalt-catalyzed [2+2+2] cycloaddition.[5]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Zinc powder (<10 micron, activated)

  • 1,6-Heptadiyne (or other suitable diyne)

  • This compound

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an argon atmosphere, add CoCl₂·6H₂O (5 mol%), dppe (6 mol%), and zinc powder (10 mol%).

    • The use of a slight excess of the phosphine ligand (dppe) is critical for stabilizing the active cobalt species. Zinc powder acts as a reducing agent to generate the active Co(I) catalyst from the Co(II) precursor.

  • Reaction Assembly:

    • Add anhydrous NMP (to make a 0.5 M solution with respect to the diyne) to the flask containing the catalyst components.

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst. The solution will typically change color.

    • Add the diyne (1.0 eq) followed by this compound (1.2-1.5 eq). The use of a slight excess of the nitrile component often improves reaction yields by favoring the cycloaddition over competing alkyne trimerization.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically between 50 °C and 80 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diyne is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of EDTA or ammonium chloride to complex with the remaining metal salts.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2,2'-bipyridine derivative.

Data and Expected Outcomes

The yields and optimal conditions for this reaction are highly substrate-dependent. The following table provides representative data based on published results for similar cobalt-catalyzed cycloadditions.

Diyne Substrate (1.0 eq)Nitrile (eq)Catalyst SystemTemp (°C)Time (h)Yield (%)Reference
1,6-HeptadiyneThis compound (1.2)CoCl₂/dppe/Zn801875-85 (Est.)[5]
1,7-OctadiyneBenzonitrile (1.5)CoI₂(dppe)/Zn602488[4]
Diethyl dipropargylmalonateAcetonitrile (20)CoBr₂(dppe)/Zn801291[4]

Note: "Est." denotes an estimated yield for this compound based on its reactivity relative to other nitriles in similar systems. The efficiency of the reaction is influenced by both steric and electronic factors of the diyne and nitrile substrates.

Trustworthiness and Self-Validation

To ensure the reliability of this synthetic protocol, several validation steps are crucial:

  • Control Reactions: Running the reaction in the absence of the cobalt salt, the dppe ligand, or the zinc reductant should result in no product formation, confirming the essential role of each component in the catalytic system.

  • Competing Reactions: The primary side-product is often the benzene derivative resulting from the [2+2+2] cyclotrimerization of the diyne with another alkyne. The ratio of pyridine to benzene product can be optimized by adjusting the concentration and equivalents of the this compound.

  • Regioselectivity: When using unsymmetrical diynes, the regioselectivity of the cycloaddition should be carefully analyzed, typically by 1D and 2D NMR spectroscopy (e.g., NOESY experiments) of the purified product. The observed regioselectivity provides insight into the steric and electronic influences on the migratory insertion step.

Conclusion and Future Outlook

The one-pot synthesis of substituted pyridines from this compound via transition-metal-catalyzed [2+2+2] cycloaddition represents a highly efficient and modular approach to a valuable class of heterocyclic compounds. This method offers significant advantages in terms of atom economy, convergence, and the ability to rapidly generate molecular complexity. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers in drug discovery and materials science to explore the synthesis of novel 2,2'-bipyridine derivatives and related fused systems. Future research in this area will likely focus on the development of enantioselective variants of this reaction, expanding the substrate scope to include more complex and functionally diverse diynes and further optimizing catalyst efficiency to allow for lower catalyst loadings and milder reaction conditions.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-3-cyanopyridines. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical heterocyclic scaffold. The 2-amino-3-cyanopyridine core is a vital building block in medicinal chemistry, appearing in numerous pharmacologically active compounds, including inhibitors of IKK-β and carbonic anhydrase.[1][2]

This document provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only execute these syntheses but also to troubleshoot and optimize them effectively.

Core Synthesis Pathway: The Multicomponent Approach

The most common and efficient method for synthesizing polysubstituted 2-amino-3-cyanopyridines is a one-pot, four-component reaction.[3][4] This reaction typically involves an aromatic or aliphatic aldehyde, a ketone with an α-methylene group, an active methylene nitrile (most commonly malononitrile), and an ammonium salt (typically ammonium acetate) which serves as the nitrogen source for the pyridine ring.[5]

The reaction proceeds through a cascade of intermediates, beginning with Knoevenagel condensation and Michael addition, followed by cyclization and aromatization to yield the final pyridine product. The versatility of this multicomponent reaction allows for the generation of a diverse library of compounds from readily available starting materials.[3][6]

Generalized Reaction Mechanism

Below is a diagram illustrating the plausible mechanistic pathway for the four-component synthesis of 2-amino-3-cyanopyridines.

G cluster_intermediates Key Intermediates A Aldehyde (R1-CHO) E Knoevenagel Adduct (A + C) A->E Condensation B Ketone (R2-CO-CH3) F Enamine (B + D) B->F Condensation C Malononitrile (NC-CH2-CN) C->E D NH4OAc D->F G Michael Adduct (E + F) E->G Michael Addition F->G H Cyclized Dihydropyridine G->H Intramolecular Cyclization (Thorpe-Ziegler type) I 2-Amino-3-cyanopyridine (Final Product) H->I Oxidation/ Aromatization

Caption: Plausible reaction pathway for the four-component synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of reagents and reaction conditions.

Q1: What is the role of ammonium acetate, and can it be substituted?

A1: Ammonium acetate serves a dual purpose. It acts as the source of the nitrogen atom that becomes N1 of the pyridine ring and also functions as a mild base to catalyze the initial condensation steps. While other ammonium salts can be used, ammonium acetate is often preferred because the acetate counter-ion is a moderate base, and the salt is inexpensive and readily available. Using stronger bases can sometimes lead to unwanted side reactions, such as the self-condensation of the ketone or hydrolysis of the nitrile group.

Q2: How do I choose the optimal solvent for the reaction?

A2: Solvent choice is critical and depends on the solubility of your starting materials and the reaction temperature.

  • Ethanol/Water Mixtures: These are often excellent "green" choices, providing good solubility for the polar intermediates and facilitating product precipitation upon cooling.[7]

  • Toluene or Xylene: These are suitable for higher temperature reactions, which can be necessary for less reactive substrates. They can help drive the reaction forward by azeotropically removing water.

  • Solvent-Free Conditions: Many modern protocols utilize solvent-free or "neat" conditions, often coupled with microwave irradiation.[1][5] This approach significantly reduces reaction times and waste, offering a greener alternative.[8] However, it may require careful temperature control to prevent charring.

Q3: What type of catalyst is most effective?

A3: While the reaction can proceed with only a base like ammonium acetate, various catalysts can improve yields and reaction rates.

  • Lewis Acids: Catalysts like Yb(PFO)₃ or FePO₄ have been reported to enhance the reaction.[9]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as copper nanoparticles on charcoal (Cu/C) or nanostructured diphosphates (Na₂CaP₂O₇), are gaining popularity.[3][10] Their primary advantages are ease of separation from the reaction mixture (simple filtration) and excellent reusability, which is both cost-effective and environmentally friendly.[4]

  • Organocatalysts: Simple amino acids like L-proline can also effectively catalyze the reaction under milder conditions.

Q4: Can this reaction be performed using microwave irradiation?

A4: Absolutely. Microwave-assisted synthesis is highly effective for this reaction, often leading to dramatic reductions in reaction time (from hours to minutes) and improved yields.[1][11] The rapid, uniform heating provided by microwaves can efficiently drive the reaction to completion, especially under solvent-free conditions.[12]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield

This is the most frequent issue. A logical diagnosis is key to identifying the root cause.

Possible Cause & Solution

  • Poor Reagent Quality:

    • Aldehyde: Aromatic aldehydes can oxidize to carboxylic acids upon prolonged storage. Verify purity by NMR or melting point.

    • Malononitrile: This reagent can dimerize or polymerize. Use a fresh, clean source.

    • Ammonium Acetate: It is hygroscopic. Ensure it is dry, as excess water can sometimes hinder the reaction.

  • Sub-optimal Reaction Temperature:

    • The reaction often requires heating to overcome the activation energy for cyclization and aromatization. If running at room temperature, try heating to 60-100 °C. For solvent-free microwave reactions, a temperature of 100-120 °C is a good starting point.[6]

  • Inefficient Mixing (in heterogeneous reactions):

    • If starting materials have poor solubility or if using a solid catalyst, ensure vigorous stirring to maximize interfacial contact. In solvent-free reactions, the mixture may become a thick paste; mechanical stirring may be necessary.

  • Incorrect Stoichiometry:

    • While a 1:1:1:1 ratio of aldehyde, ketone, malononitrile, and nitrogen source is typical, some protocols recommend a slight excess of ammonium acetate (e.g., 1.5-2.5 equivalents) to push the equilibrium towards product formation.[5][9]

Troubleshooting Workflow: Low Yield

G Start Low / No Yield Observed CheckReagents Verify Purity of All Starting Materials (TLC, NMR) Start->CheckReagents CheckTemp Was Reaction Heated? (e.g., 60-100 °C) CheckReagents->CheckTemp Reagents OK HeatReaction Increase Temperature. Monitor by TLC. CheckTemp->HeatReaction No CheckStoich Review Stoichiometry. Is NH4OAc in excess? CheckTemp->CheckStoich Yes Success Yield Improved HeatReaction->Success AdjustStoich Increase NH4OAc (e.g., to 2.0 eq). CheckStoich->AdjustStoich No ConsiderCatalyst Reaction Still Fails. Consider adding a catalyst. CheckStoich->ConsiderCatalyst Yes AdjustStoich->Success AddCatalyst Add Heterogeneous (e.g., Cu/C) or Lewis Acid Catalyst. ConsiderCatalyst->AddCatalyst AddCatalyst->Success

Caption: A systematic workflow for diagnosing low product yield.

Problem 2: Formation of a Yellow/Orange, Insoluble Byproduct

Possible Cause & Solution

  • Knoevenagel Dimerization: The primary cause is often the formation of an arylidene malononitrile intermediate (from the aldehyde and malononitrile) which can then dimerize or polymerize, especially if the subsequent Michael addition step is slow. This is common with electron-rich aldehydes.

    • Solution 1 (Change Order of Addition): Try pre-mixing the ketone and ammonium acetate to form the enamine in situ before adding the aldehyde and malononitrile. This ensures the Michael acceptor is consumed as it is formed.

    • Solution 2 (Use a Catalyst): A catalyst can accelerate the rate-limiting Michael addition or cyclization steps, preventing the buildup of the reactive intermediate.

Problem 3: Difficulty with Product Purification

Possible Cause & Solution

  • Product is an Oil or Gummy Solid:

    • The crude product may be contaminated with unreacted starting materials or oligomeric side products.

    • Solution 1 (Trituration): Try triturating the crude material with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold ethanol, diethyl ether, or a hexane/ethyl acetate mixture).

    • Solution 2 (Column Chromatography): While less ideal for large-scale work, silica gel chromatography is effective for removing stubborn impurities. A gradient elution from hexane to ethyl acetate is a common starting point.

  • Product Co-precipitates with Catalyst:

    • This is an issue with homogeneous catalysts.

    • Solution: Switch to a heterogeneous, recyclable catalyst like Cu/C or a solid-supported acid.[3] These can be easily filtered off before workup, yielding a much cleaner crude product.

Experimental Protocols & Data

Protocol 1: General Procedure using Conventional Heating

This protocol is a standard method for the synthesis of 2-amino-4,6-diaryl-3-cyanopyridines.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (10 mmol), acetophenone derivative (10 mmol), malononitrile (10 mmol, 0.66 g), and ammonium acetate (25 mmol, 1.93 g).[9]

  • Solvent: Add ethanol (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Often, the product will precipitate. If not, slowly add cold water (20 mL) to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2 x 10 mL) and then water to remove residual ammonium acetate. Dry the product under vacuum. If necessary, recrystallize from ethanol or an ethanol/DMF mixture.[1]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally friendly alternative.[6]

  • Setup: In a 10 mL microwave reaction vial, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol, 0.132 g), and ammonium acetate (3 mmol, 0.231 g).[1]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a constant power (e.g., 250-300 W) or constant temperature (110-120 °C) for 7-10 minutes.[6]

  • Workup: After cooling the vial to room temperature, add a small amount of ethanol (2-3 mL) to the solid mass and break it up with a spatula.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold ethanol and dry. The purity is often high enough for subsequent steps without further purification. Recrystallization from 95% ethanol can be used if needed.[1]

Table 1: Comparison of Reaction Conditions
MethodCatalystSolventTemp. (°C)TimeTypical Yield (%)Reference
ConventionalNone (NH₄OAc)Ethanol~804-12 h70-85[9]
ConventionalCu/C (2 mol%)Ethanol802-4 h86-94[4]
MicrowaveNone (NH₄OAc)None110-1207-10 min72-86[1][6]
ConventionalNa₂CaP₂O₇None8030-60 min84-94[10]

References

Troubleshooting low yields in the cyanation of pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanation of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. The following content provides in-depth troubleshooting advice, mechanistic insights, and practical solutions to common problems leading to low yields in these critical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My palladium-catalyzed cyanation of a halopyridine is giving very low to no yield. What is the most likely cause?

A1: Catalyst Deactivation by Cyanide Poisoning

This is the most common issue in palladium-catalyzed cyanation reactions.[1][2][3] The cyanide anion (CN⁻) is a strong π-accepting ligand and can bind irreversibly to the palladium center, leading to the formation of inactive palladium-cyanide complexes, such as [(CN)₃PdH]²⁻ or [(CN)₄Pd]²⁻.[4][5] This poisoning effect can disrupt every step of the catalytic cycle.[1][6]

Visualizing the Problem: The Catalytic Cycle and Points of Inhibition

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Catalyst_Poisoning Catalyst Poisoning (Excess CN⁻) Pd(0)L_n->Catalyst_Poisoning Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (+ 'CN⁻') Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-X(L_n)->Catalyst_Poisoning Ar-Pd(II)-CN(L_n) Ar-Pd(II)-CN(L_n) Transmetalation->Ar-Pd(II)-CN(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-CN(L_n)->Reductive_Elimination Ar-Pd(II)-CN(L_n)->Catalyst_Poisoning Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-CN Ar-CN (Product) Reductive_Elimination->Ar-CN

Caption: Palladium catalytic cycle for cyanation and points of cyanide poisoning.

Troubleshooting Protocol:

  • Switch to a Less Soluble Cyanide Source: The core of the issue is the high concentration of free cyanide ions in solution.[7] By using a cyanide source with lower solubility in organic solvents, you can control the release of cyanide ions, maintaining a concentration sufficient for transmetalation but low enough to avoid catalyst poisoning.[1][3]

    Cyanide SourceToxicityCommon SolventsKey Considerations
    KCN, NaCNHighSparingly soluble in many organic solventsOften require anhydrous conditions.[1] Milling may be needed but increases aerosol risk.[1]
    Zn(CN)₂ModerateLower solubility than KCN/NaCNWidely used for functionalized substrates.[1] Still poses a significant hazard.[1]
    K₄[Fe(CN)₆]LowLow solubility in organic solventsA much safer, non-toxic alternative.[1][8] Often requires a co-solvent like water or a phase-transfer catalyst.[1][9]
    Acetone cyanohydrinHighSolubleCan be an effective source, but highly toxic.
    Trimethylsilyl cyanide (TMSCN)HighSolubleOften used in specific applications.[8]
  • Employ Bulky, Electron-Rich Phosphine Ligands: Ligands play a crucial role in protecting the palladium center. Bulky ligands like XPhos, tBuXPhos, or tBuBrettPhos can sterically hinder the approach of excess cyanide ions to the metal, preventing the formation of inactive complexes.[1][7]

  • Use a Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inefficient and prone to poisoning during the activation step, consider using a palladacycle precatalyst.[1] These are more stable and efficiently generate the active catalyst under basic conditions.[1]

  • Consider Additives: In some cases, additives can help. For instance, zinc can act as a reductant to maintain the Pd(0) state.[3]

Q2: I'm observing the formation of pyrimidine carboxamide and/or carboxylic acid as major byproducts. What's causing this and how can I prevent it?

A2: Presence of Water in the Reaction Mixture

The formation of amide and carboxylic acid byproducts is a strong indication of water being present in your reaction.[4][9] The cyanide ion can be hydrolyzed to form formamide, which can then be further hydrolyzed to formic acid and ammonia. Alternatively, the nitrile product itself can be hydrolyzed under the reaction conditions.

Troubleshooting Workflow:

G start Low Yield, Amide/Acid Byproducts Observed check_reagents Are all reagents and solvents anhydrous? start->check_reagents dry_reagents Thoroughly dry all solvents and reagents. Use freshly distilled solvents. check_reagents->dry_reagents No inert_atmosphere Run reaction under inert atmosphere (N₂ or Ar). check_reagents->inert_atmosphere Yes dry_reagents->inert_atmosphere check_cyanide Is the cyanide source hygroscopic? inert_atmosphere->check_cyanide handle_carefully Handle hygroscopic salts in a glovebox. check_cyanide->handle_carefully Yes success Improved Yield of Desired Nitrile check_cyanide->success No handle_carefully->success

Caption: Decision workflow for troubleshooting amide/acid byproduct formation.

Detailed Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use.

  • Handle Reagents Appropriately: Starting materials and the cyanide source should be anhydrous. Some cyanide salts can be hygroscopic.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[9]

Q3: My pyridine substrate is electron-rich or sterically hindered, and the reaction is very sluggish. How can I improve the conversion?

A3: Overcoming Substrate Reactivity Issues

Electron-rich or sterically hindered pyridine derivatives can be challenging substrates for cyanation reactions.[9] The electron-donating groups can decrease the electrophilicity of the carbon-halogen bond, making oxidative addition slower. Steric hindrance can impede the approach of the catalyst.

Strategies for Improvement:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the energy barrier for less reactive substrates.[9][10] Microwave heating can sometimes be beneficial for rapidly reaching and maintaining high temperatures.[10]

  • Optimize the Catalyst System:

    • Ligand Choice: For sterically hindered substrates, a ligand with a larger bite angle might be beneficial. For electron-rich substrates, a more electron-deficient ligand could potentially speed up reductive elimination.[1]

    • Catalyst Loading: A modest increase in catalyst loading might be necessary, but be mindful of the increased cost and potential for side reactions.

  • Consider Alternative Cyanation Methods: If palladium-catalyzed methods consistently fail, other approaches may be more suitable:

    • Rosenmund-von Braun Reaction: This classic method uses stoichiometric or catalytic copper(I) cyanide at elevated temperatures.[1] While conditions can be harsh, it can be effective for some substrates.

    • Activation of the Pyridine Ring: For C-H cyanation, activation of the pyridine ring, for example, by forming the N-oxide, can facilitate the reaction.[11][12] Subsequent deoxygenation yields the desired cyanopyridine.

Q4: I am concerned about the toxicity of the cyanide source. Are there safer, "greener" alternatives?

A4: Utilizing Non-Toxic or Less-Toxic Cyanide Sources

The high toxicity of many cyanide reagents is a significant concern.[2] Fortunately, several safer alternatives have been developed.

Comparison of "Greener" Cyanation Reagents:

ReagentDescriptionAdvantagesDisadvantages
K₄[Fe(CN)₆]Potassium hexacyanoferrate(II)Non-toxic food additive, inexpensive.[1]Low solubility in organic solvents, often requires aqueous co-solvents or phase-transfer catalysts.[1]
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)Electrophilic cyanating agentCan be used in transition-metal-catalyzed C-H cyanation.[13]May require specific catalytic systems.
4-CyanopyridineCyanide source in electrochemical reactionsStable, does not release free cyanide under normal conditions.[14]Requires specific electrochemical setup.
AcetonitrileCyano source in some Ni-catalyzed reactionsReadily available solvent.[15]Requires specific nickel catalyst systems and conditions for C-CN bond cleavage.

Experimental Protocol for a Safer Cyanation using K₄[Fe(CN)₆]:

This is a general guideline and should be optimized for your specific substrate.

  • To a reaction vessel, add the halo-pyridine (1.0 eq), Pd-precatalyst (e.g., 1-2 mol%), and ligand (e.g., 1-2 mol%).

  • Add K₄[Fe(CN)₆]·3H₂O (0.25 - 0.5 eq) and a base such as Na₂CO₃ (1.0 eq).[8]

  • Add the solvent system, for example, a 1:1 mixture of an organic solvent (like DMAc or DMF) and water.[1]

  • Purge the vessel with an inert gas (N₂ or Ar).

  • Heat the reaction mixture to the optimized temperature (e.g., 100-140 °C) and monitor the reaction progress by TLC or GC-MS.[1][8]

  • Upon completion, cool the reaction, and perform a standard aqueous workup and purification.

References

Side reactions and byproduct formation in 2-Cyanopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyanopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial chemical intermediate. Here, we address common challenges, focusing on side reactions and byproduct formation, to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and laboratory methods for synthesizing this compound?

A1: The most prevalent industrial method for this compound synthesis is the vapor-phase ammoxidation of 2-methylpyridine (also known as 2-picoline).[1] This process involves reacting 2-methylpyridine with ammonia and an oxidizing agent, typically air, over a heterogeneous catalyst at elevated temperatures (300-450°C).[2]

For laboratory-scale synthesis, several other methods are employed:

  • Cyanation of Pyridine N-oxides: This approach involves activating the pyridine ring by forming the N-oxide, which facilitates nucleophilic substitution at the 2-position by a cyanide source.[1][3]

  • Substitution of Halopyridines: 2-Halopyridines (e.g., 2-bromopyridine or 2-chloropyridine) can undergo nucleophilic substitution with a cyanide salt, often catalyzed by a transition metal like copper.[4][5]

  • Direct Cyanation: Methods for the direct C-H cyanation of pyridine are being developed to improve atom economy by avoiding pre-functionalized starting materials.[1]

  • von Braun Reaction: While less common for this specific synthesis, the von Braun reaction, which involves treating a tertiary amine with cyanogen bromide, is a known method for producing cyanamides and can be adapted for certain heterocyclic systems.[6][7][8][9]

Q2: During the ammoxidation of 2-methylpyridine, I'm observing low selectivity and the formation of several byproducts. What are the likely side reactions?

A2: Low selectivity in the ammoxidation of 2-methylpyridine is a common issue and can be attributed to several competing reactions. The primary desired reaction is the conversion of the methyl group to a nitrile. However, the following side reactions can significantly reduce your yield of this compound:

  • Over-oxidation: The methyl group can be completely oxidized to carbon dioxide and water, especially at higher temperatures or with a highly active catalyst. This is a significant pathway for yield loss.[2]

  • Formation of Pyridine: The methyl group can be cleaved off, leading to the formation of pyridine.

  • Formation of Pyridine-2-carboxaldehyde and Picolinic Acid: Incomplete ammoxidation or the presence of water can lead to the formation of pyridine-2-carboxaldehyde, which can be further oxidized to picolinic acid.

  • Dimerization and Polymerization: Under certain conditions, reactive intermediates can lead to the formation of dimeric or polymeric byproducts, such as 2,2'-dipyridyl.[10]

The reaction pathway and potential side reactions are illustrated below:

Caption: Major side reactions in 2-methylpyridine ammoxidation.

Q3: My this compound product is being hydrolyzed to picolinamide during workup and purification. How can I prevent this?

A3: The hydrolysis of this compound to picolinamide (pyridine-2-carboxamide) is a frequent problem, particularly in the presence of water and either acidic or basic conditions.[11][12][13] The nitrile group is susceptible to nucleophilic attack by water, which is often catalyzed by acid or base. This can be a significant issue during aqueous workups or distillations where residual water is present.

Troubleshooting Strategies:

  • Minimize Water Contact: During the workup, use anhydrous solvents and drying agents (e.g., MgSO₄, Na₂SO₄) to thoroughly remove water before any heating steps.

  • Control pH: Maintain a neutral pH during extraction and washing steps. Strong acids or bases will catalyze the hydrolysis.

  • Non-Aqueous Quench: Instead of a traditional aqueous quench of the reaction mixture, consider using a non-aqueous solvent like picoline itself. This can effectively cool the reaction stream while minimizing the presence of water.[13]

  • Temperature Control: If distillation is used for purification, ensure the apparatus is dry and perform the distillation under reduced pressure to keep the temperature as low as possible. High temperatures accelerate the hydrolysis reaction.[14]

The hydrolysis pathway is a two-step process, first to the amide and then potentially to the carboxylic acid:

Caption: Hydrolysis pathway of this compound.

Q4: What is the impact of reaction parameters on byproduct formation in ammoxidation, and how can I optimize them?

A4: The formation of byproducts in the ammoxidation of 2-methylpyridine is highly sensitive to reaction conditions. Optimizing these parameters is crucial for achieving high selectivity and yield.

ParameterEffect on Byproduct FormationOptimization Strategy
Temperature High temperatures (>450°C) favor over-oxidation to CO₂ and demethylation to pyridine.[2][15]Operate within the optimal temperature window for your catalyst, typically 350-420°C.[15][16]
Ammonia to 2-Methylpyridine Ratio A low ratio can lead to incomplete amination, favoring the formation of pyridine-2-carboxaldehyde and picolinic acid. An excessively high ratio can be uneconomical.An optimal molar ratio of ammonia to 2-methylpyridine is often in the range of 3:1 to 7:1.[17]
Oxygen (Air) to 2-Methylpyridine Ratio Insufficient oxygen leads to incomplete conversion. Excess oxygen increases the risk of over-oxidation.The optimal ratio depends on the catalyst, but a molar ratio of O₂ to 2-methylpyridine around 12:1 has been reported to be effective.[15]
Water Vapor Water can promote the desorption of products from the catalyst surface, but excess water can lead to hydrolysis of the nitrile group to picolinamide and picolinic acid.[14][15]The introduction of a controlled amount of water vapor can be beneficial, with an optimal amount needing to be determined experimentally for a given catalyst system.[17]
Catalyst Composition The choice of catalyst and its support significantly impacts selectivity. For instance, vanadium-based catalysts are common, and the support (e.g., Al₂O₃, TiO₂, ZSM-5) can influence the reaction pathway.[15][18]Screen different catalyst formulations. For example, CrVPO/γ-Al₂O₃ has shown high selectivity for 2-cyanopyrazine synthesis, a related reaction.[15]
Contact Time/Space Velocity A long contact time can lead to over-oxidation and other secondary reactions. A short contact time may result in incomplete conversion.Optimize the gas hourly space velocity (GHSV) to balance conversion and selectivity.

Troubleshooting Guide

Problem: Low Conversion of 2-Methylpyridine
Potential Cause Troubleshooting Step
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C, monitoring both conversion and selectivity.
Catalyst Deactivation Regenerate the catalyst according to the manufacturer's protocol. If performance does not improve, replace the catalyst.
Insufficient Oxygen/Air Flow Increase the flow rate of air or oxygen, ensuring it remains within safe operating limits.
Short Contact Time Decrease the gas hourly space velocity (GHSV) by reducing the total gas flow rate.
Problem: High Levels of CO₂ (Over-oxidation)
Potential Cause Troubleshooting Step
High Reaction Temperature Reduce the reaction temperature in 10-20°C increments.
Excess Oxygen Decrease the air or oxygen flow rate.
Highly Active Catalyst Consider using a catalyst with lower activity or modifying the existing catalyst to reduce its activity.
Long Contact Time Increase the GHSV by increasing the total gas flow rate.
Problem: Formation of Picolinic Acid and other Oxygenates
Potential Cause Troubleshooting Step
Excess Water in the Feed or Reaction Zone Ensure all reactants and carrier gases are dry. If water is intentionally added, optimize its concentration.
Insufficient Ammonia Increase the ammonia to 2-methylpyridine ratio.
Hydrolysis During Workup Follow the procedures outlined in Q3 to minimize hydrolysis during product isolation.

Experimental Protocols

Protocol 1: General Procedure for Laboratory-Scale Ammoxidation of 2-Methylpyridine

Warning: This reaction involves flammable and toxic materials at high temperatures and should only be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Catalyst Packing: Pack a fixed-bed reactor with the desired amount of catalyst (e.g., a vanadium-based catalyst on an alumina support).

  • System Purge: Purge the system with an inert gas (e.g., nitrogen) to remove any air.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 380°C) under a continuous flow of inert gas.

  • Reactant Introduction: Once the temperature is stable, introduce the reactant gas mixture. A typical feed might consist of 2-methylpyridine, ammonia, air, and an inert carrier gas. The reactants are typically vaporized and mixed before entering the reactor.

  • Reaction Monitoring: Monitor the reaction progress by analyzing the effluent gas stream using an online gas chromatograph (GC).

  • Product Collection: Condense the reactor outlet stream in a series of cold traps to collect the liquid products.

  • Workup and Purification:

    • Neutralize the collected liquid with a mild base (e.g., sodium bicarbonate solution) if acidic byproducts are present.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or recrystallization.

Protocol 2: Cyanation of 2-Bromopyridine using Copper(I) Cyanide (Rosenmund-von Braun Reaction)

Warning: This reaction uses a highly toxic cyanide salt. Handle with extreme care and have a cyanide poisoning antidote kit readily available. All manipulations should be performed in a fume hood.

  • Reactant Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromopyridine and copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as DMF or NMP.[19]

  • Heating: Heat the reaction mixture to a high temperature (e.g., 150-200°C) and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of a complexing agent for copper, such as ferric chloride or ethylenediamine, to break up the copper complexes.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

References

Technical Support Center: Purification of 2-Cyanopyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, field-tested guide, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-cyanopyridine and its derivatives. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a deeper understanding of the principles and troubleshooting strategies that underpin successful purification.

A Note on Safety: The First Step in Any Protocol

Before any experiment, safety is paramount. This compound and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin, primarily due to the cyanide group.[1][2] Always handle these compounds in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[3][4] Familiarize yourself with the specific Safety Data Sheet (SDS) for the compound you are working with.

This guide is structured to address common challenges and questions encountered in the lab. We will explore the three primary purification techniques: Recrystallization, Distillation, and Chromatography.

Frequently Asked Questions (FAQs): Initial Purity Assessment

Q1: What are the likely impurities in my crude this compound sample?

A: Impurities are typically process-related and depend on the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 2-methylpyridine (if using an ammoxidation route) or 2-halopyridines (if using a nucleophilic substitution route).[1][5]

  • Isomeric Byproducts: Synthesis can sometimes yield isomers that are difficult to separate. For example, reactions on substituted pyridines might produce a mixture of 4-chloro and 5-chloro-2-cyanopyridine.[6]

  • Hydrolysis Products: The nitrile group can be sensitive to acidic or basic conditions, leading to hydrolysis into the corresponding picolinamide or picolinic acid.

  • Solvents and Reagents: Residual solvents from the reaction or workup are common impurities.

Q2: How can I quickly assess the purity of my crude product before starting a large-scale purification?

A: A preliminary assessment can save significant time and resources.

  • Melting Point Analysis: this compound has a sharp melting point of 24-27°C.[7][8] A broad or depressed melting range is a classic indicator of impurities.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your mixture. Spot your crude material alongside any available standards of starting materials on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The presence of multiple spots indicates impurities.

Purification Technique 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. It is an industrially relevant technique for this compound.[1]

Troubleshooting and FAQs for Recrystallization

Q1: How do I select the best solvent for recrystallizing my this compound derivative?

A: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures. For this compound, which is soluble in many organic solvents, a mixed-solvent system is often effective.[1][9]

  • Expertise in Action: Start by dissolving a small amount of your crude product in a "good" solvent (one in which it is highly soluble, like ether or acetone). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like hexane or low-boiling ligroin) at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the solid, then allow the solution to cool slowly.

Solvent ClassGood Solvents (High Solubility)Poor Solvents (Low Solubility)Comments
Ethers Diethyl Ether, Tetrahydrofuran (THF)Hexane, PentaneA common and effective system. Ether/hexane is a good starting point.[6]
Alcohols Ethanol, MethanolWaterUseful for more polar derivatives. This compound itself is somewhat water-soluble (67g/L), so this may be less effective for the parent compound.[10][11]
Ketones AcetoneHexane, WaterAcetone is a strong solvent; use it for less soluble compounds before adding an anti-solvent.

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

  • Causality & Solution: Since this compound has a very low melting point (24-27°C)[7], using high-boiling solvents is a common cause.

    • Re-heat the solution to dissolve the oil.

    • Add more solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of a crystal lattice rather than amorphous oil. You can insulate the flask with glass wool or place it in a warm water bath that cools to room temperature overnight.

Q3: The solution is cold, but no crystals have formed. How can I induce crystallization?

A: Sometimes a supersaturated solution needs a nudge to begin crystallization.

  • Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.

  • Add a seed crystal. If you have a small crystal of the pure compound, adding it to the cold solution will provide a template for crystal growth.

  • Cool to a lower temperature. Place the flask in an ice bath or a freezer, but be careful not to freeze the solvent itself.

Protocol: Recrystallization of this compound from Ether/Hexane
  • Dissolution: In a fume hood, place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of diethyl ether at room temperature with swirling until the solid just dissolves.

  • Saturation: While gently warming the flask in a warm water bath (do not use a hot plate due to ether's low boiling point and flammability), add hexane dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of diethyl ether to make the solution clear again.

  • Cooling: Remove the flask from the warm bath, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Confirm purity by melting point analysis.

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation Start Crude Solid Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Induce Induce Crystallization (Scratch/Seed) Cool->Induce if needed Crystals Crystals Form Cool->Crystals Induce->Crystals Filter Vacuum Filter Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Purification Technique 2: Vacuum Distillation

Given this compound's high boiling point (212-215°C) and its nature as a low-melting solid, vacuum distillation is a highly effective purification method.[7] Lowering the pressure reduces the boiling point, preventing potential thermal decomposition. This method is excellent for separating the product from non-volatile impurities (like salts or polymers) or from compounds with significantly different boiling points.

Troubleshooting and FAQs for Vacuum Distillation

Q1: My compound seems to be decomposing in the distillation flask, even under vacuum. Why?

A: This can happen if the temperature is still too high or if there are acidic/basic impurities catalyzing decomposition.

  • Improve the Vacuum: Ensure all joints in your distillation apparatus are properly sealed with vacuum grease. A lower pressure will further decrease the required boiling temperature.

  • Check for Contaminants: Acidic or basic impurities can lower the decomposition temperature. Consider a pre-distillation wash, such as a gentle extraction with a dilute sodium bicarbonate solution followed by drying, to remove acidic species.

  • Minimize Heating Time: Heat the distillation flask rapidly to the target temperature and collect the product quickly. Prolonged heating, even at lower temperatures, can promote decomposition.

Q2: I'm getting a lot of "bumping" and my distillation is unstable. How can I fix this?

A: Bumping is the sudden, violent boiling of a liquid. It's common in vacuum distillation.

  • Vigorous Stirring: The best solution is to use a magnetic stir bar and stir plate to ensure smooth, even boiling.

  • Boiling Chips/Sticks: If stirring is not possible, fresh boiling chips can be used, but they are less effective under vacuum and cannot be added to hot liquid.

  • Nitrogen/Argon Bleed: A very fine stream of inert gas introduced through a long capillary tube extending below the liquid surface can provide a steady stream of nucleation sites, promoting smooth boiling.

Protocol: Vacuum Distillation of this compound
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are lightly greased and secure.

  • Charging the Flask: Charge the crude this compound into the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin stirring and slowly apply vacuum from a vacuum pump. Use a cold trap between your apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once a stable vacuum is achieved (e.g., 1-10 mmHg), begin heating the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the first few drops of distillate, which may contain volatile impurities, in a separate receiving flask.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of your product at that pressure, switch to a new receiving flask to collect the pure this compound.

    • End Fraction: Stop the distillation when the temperature starts to rise again or when only a small residue remains.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Logical Diagram for Distillation

Distillation_Logic Start Crude Liquid (or low-melting solid) Setup Assemble Vacuum Distillation Apparatus Start->Setup ApplyVacuum Apply & Stabilize Vacuum Setup->ApplyVacuum Heat Heat & Stir ApplyVacuum->Heat Decision Is Distillate Appearing? Heat->Decision Decision->Heat No, increase heat CollectFractions Collect Fractions (Fore-run, Main, Residue) Decision->CollectFractions Yes Cool Cool Apparatus CollectFractions->Cool Vent Vent to Atmosphere Cool->Vent End Purified Product Vent->End

Purification Technique 3: Column Chromatography

For complex mixtures or when separating compounds with similar physical properties (e.g., isomers), column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (an eluent).

Troubleshooting and FAQs for Column Chromatography

Q1: How do I choose the right solvent system (eluent) for my column?

A: The key is to use TLC first.

  • The Goal: Find a solvent system that moves your target compound to a Retention Factor (Rf) of approximately 0.3-0.4, and that shows good separation between the spot for your product and the spots for impurities.

  • Procedure: Spot your crude mixture on a TLC plate. Develop the plate in various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will provide clear separation between spots.

Q2: My compound is taking forever to come off the column, or isn't coming off at all.

A: This means your eluent is not polar enough. The compound is too strongly adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexane, switch to 20% or 30%. This is known as a gradient elution and is a powerful technique for separating complex mixtures.

Q3: The separation is very poor, and my collected fractions are still mixed.

A: This can be due to several factors:

  • Poor Packing: If the column is not packed uniformly, "channeling" can occur, where the solvent and sample run unevenly, leading to broad bands and poor separation.

  • Overloading: Too much crude material was loaded onto the column. As a rule of thumb, use at least 20-50g of silica for every 1g of crude product.

  • Incorrect Eluent: The chosen solvent system may not be optimal. Re-evaluate your TLC analysis to find a system that gives better separation.

Protocol: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Pack it with silica gel using a "slurry" method (mixing the silica with the initial, non-polar eluent and pouring it into the column) to ensure a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin passing the eluent through the column, using gentle positive pressure (from a pump or inert gas) to speed up the flow (this is what makes it "flash" chromatography).

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Workflow for Column Chromatography

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. Select Eluent via TLC Pack 2. Pack Column with Silica TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

References

Technical Support Center: Improving the Regioselectivity of Cyanation on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Ring Cyanation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a cyano group onto a pyridine scaffold. Achieving high regioselectivity in these reactions is a common challenge, dictated by a subtle interplay of electronic and steric factors. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles and optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses common strategic questions researchers face when planning a regioselective cyanation of a pyridine derivative.

Q1: I need to cyanate a simple, unsubstituted pyridine. Which position (C2, C3, or C4) is the easiest to target and what are the go-to methods?

A1: The inherent electronic properties of the pyridine ring make it electron-deficient, particularly at the C2, C4, and C6 positions. This dictates the primary modes of reactivity:

  • C2/C4-Cyanation (Most Common): These positions are most susceptible to nucleophilic and radical attack.

    • Minisci-Type Reactions: For direct C-H functionalization, the Minisci reaction is a powerful tool. However, on unsubstituted pyridine, it often yields a mixture of C2 and C4 isomers, with C2 typically favored under standard acidic conditions.[1] Achieving C4 selectivity usually requires a sterically demanding directing or blocking group.

    • Reissert-Henze Reaction: This classic approach involves activating the pyridine as an N-oxide. The N-oxide enhances the electrophilicity of the C2 and C4 positions. Subsequent treatment with an acylating agent (like benzoyl chloride) and a cyanide source (e.g., KCN or TMSCN) typically affords the 2-cyanopyridine as the major product.[2][3]

  • C3-Cyanation (Most Challenging): The C3 position is the most electron-rich and is favored in electrophilic aromatic substitution. However, the pyridine ring is generally unreactive toward electrophiles. Achieving C3 cyanation is non-trivial and often requires specialized methods that reverse the ring's intrinsic polarity. A modern approach involves the in-situ generation of a 1,4-dihydropyridine intermediate, which is electron-rich and reacts with an electrophilic cyanating agent at the C3 position.[4][5][6]

Decision Workflow for Unsubstituted Pyridine

G start Desired Regioselectivity? c2 C2-Cyanation start->c2 C2 c4 C4-Cyanation start->c4 C4 c3 C3-Cyanation start->c3 C3 reissert Reissert-Henze Reaction (Pyridine N-Oxide + Acyl-Cl + KCN) c2->reissert minisci_std Standard Minisci Reaction (Radical Source + Acid) c2->minisci_std Often gives C2/C4 mixture minisci_bg Minisci with C2/C6 Blocking Group c4->minisci_bg dhp Dearomative C-H Cyanation (e.g., via Dihydropyridine) c3->dhp

Caption: Decision tree for selecting a cyanation method for an unsubstituted pyridine.

Q2: What is the mechanistic basis for C2/C4 selectivity in nucleophilic attacks on pyridines?

A2: Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the C2 and C4 positions because the anionic intermediate (a Meisenheimer-type complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. This resonance stabilization is not possible if the attack occurs at the C3 position. The choice between C2 and C4 is then governed by sterics and the nature of the activating group.[7]

Q3: How do I choose a cyanide source? I'm concerned about toxicity and catalyst poisoning.

A3: The choice of cyanide source is critical for safety, reproducibility, and catalyst longevity, especially in transition-metal-catalyzed reactions.

Cyanide SourceCommon Use Cases & PropertiesSafety & Handling Considerations
NaCN, KCN Highly reactive, inexpensive. Used in Reissert-Henze and Sandmeyer reactions.Extremely Toxic. High solubility can lead to catalyst poisoning in Pd-catalyzed systems.[8] Generates HCN gas with acid. Requires stringent safety protocols.
Zn(CN)₂ Widely used in Pd-catalyzed cross-couplings. Lower toxicity and solubility than alkali cyanides, which mitigates catalyst poisoning.Toxic, but significantly less so than NaCN/KCN. Still requires careful handling in a fume hood.
K₄[Fe(CN)₆] A non-toxic, air-stable, and crystalline alternative. Releases cyanide slowly, preventing catalyst deactivation. Excellent for Pd-catalyzed reactions.[8][9]Considered the safest common cyanide source. Low toxicity. Standard laboratory precautions are sufficient.
TMSCN Used in modified Reissert-Henze reactions. Can be a milder alternative to KCN.Reacts with moisture to release HCN. Must be handled in a dry, inert atmosphere.
Electrophilic Sources e.g., N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Used in modern C-H functionalization.Generally safer to handle than nucleophilic cyanide salts as they do not readily release free cyanide.
4-CN-Pyridine A stable, versatile nitrile source for electrochemical cyanations.[10]Stable solid, does not release cyanide under normal conditions.[10]

Section 2: Troubleshooting Guides - Method-Specific Issues

This section provides solutions to specific problems you might encounter during your experiments.

Guide 1: Poor Regioselectivity in Minisci-Type Reactions

Problem: "My Minisci reaction on an unsubstituted or C3-substituted pyridine is giving a mixture of C2 and C4-cyanated products. How can I favor the C4 isomer?"

Root Cause Analysis: The C2 and C4 positions of a protonated pyridine ring are both electronically activated for radical attack. While the C2 position is often electronically favored, the C4 position can be targeted by controlling steric factors. Without any directing influence, mixtures are common.[1][11]

Solutions:

  • Employ a Removable Blocking Group (BG): This is the most robust strategy for achieving C4 selectivity. A bulky group is temporarily installed on the pyridine nitrogen, which sterically shields the adjacent C2 and C6 positions, leaving only the C4 position accessible for radical attack.

    • Field-Proven Protocol (Baran, 2021): A simple maleate-derived blocking group provides excellent C4 selectivity in Minisci-type decarboxylative alkylations.[12][13] While this specific protocol is for alkylation, the principle is directly applicable to cyanation by selecting a suitable radical cyanide precursor.

  • Tune Reaction Parameters:

    • Sterically Bulky Radical Source: If your synthesis allows, using a bulkier radical precursor can sometimes increase the preference for attack at the less hindered C4 position.

    • Solvent Effects: While less predictable, screening solvents can sometimes alter the C2/C4 ratio.

Experimental Protocol: C4-Selective Minisci Reaction using a Blocking Group

This protocol is adapted from a C4-alkylation procedure and illustrates the blocking group strategy.[12]

  • Installation of Blocking Group: React the pyridine substrate with a suitable maleate-derived reagent to form the pyridinium salt. This salt is often stable and crystalline.

  • Minisci Reaction:

    • To a tube, add the pyridinium salt (1 equiv), a suitable cyano-radical precursor, an oxidant (e.g., (NH₄)₂S₂O₈, 2 equiv), and a catalyst (e.g., AgNO₃, 20 mol%).

    • Add a biphasic solvent system (e.g., dichloroethane/water).

    • Stir the mixture at 50-80 °C for 2-4 hours, monitoring by TLC or LCMS.

  • Removal of Blocking Group:

    • After the reaction, add a base (e.g., DBU, 3 equiv) to the crude product in a suitable solvent (e.g., DCM).

    • Stir at room temperature for ~30 minutes to cleave the blocking group and rearomatize.

    • Proceed with standard aqueous workup and purification.

Guide 2: Low Yield in Reissert-Henze Cyanation of Pyridine N-Oxides

Problem: "I'm attempting a Reissert-Henze reaction on my substituted pyridine N-oxide, but the yield of the this compound is very low, and I see a lot of starting material decomposition."

Root Cause Analysis: The Reissert-Henze reaction proceeds via an N-acyloxypyridinium intermediate. The efficiency of this reaction depends on the successful formation of this intermediate and its subsequent nucleophilic attack by cyanide at the C2 position. Low yields can result from an ineffective activating agent, decomposition of the intermediate, or unfavorable electronic effects from substituents.

Solutions:

  • Choice of Activating Agent: The classic activating agent is benzoyl chloride. However, for less reactive N-oxides, more potent activators may be required.

    • Dimethylcarbamoyl Chloride: Has been shown to be a highly effective activating agent.[14]

    • Trimethylsilyl Cyanide (TMSCN) with an Acyl Chloride: This combination forms a silyloxy-pyridinium intermediate, which can be more reactive and lead to cleaner reactions. This is often referred to as a modified Reissert-Henze reaction.[15]

  • Substituent Effects: Electron-withdrawing groups on the pyridine ring generally enhance the electrophilicity of the C2/C6 positions and lead to higher yields in the Reissert-Henze reaction.[2] Conversely, strong electron-donating groups can retard the reaction.

  • Reaction Conditions:

    • Temperature: The initial formation of the N-acyloxypyridinium salt is often done at room temperature or below. The subsequent addition of the cyanide source may require heating, but excessive temperatures can lead to decomposition. Monitor the reaction closely and use the lowest effective temperature.

    • Solvent: Non-polar solvents are often preferred to minimize side reactions.[2]

Reissert-Henze Mechanism & Key Steps

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization N_Oxide Pyridine N-Oxide Intermediate N-Acyloxypyridinium Salt (Highly Electrophilic at C2/C4) N_Oxide->Intermediate + Activator Activating Agent (e.g., BzCl) Activator->Intermediate + Adduct 1,2-Dihydropyridine Adduct Intermediate->Adduct + CN⁻ Cyanide Cyanide Source (e.g., KCN) Cyanide->Adduct Product This compound Adduct->Product - Benzoic Acid

Caption: Key stages of the Reissert-Henze reaction mechanism.

Guide 3: Catalyst Poisoning in Palladium-Catalyzed Cyanation of Halopyridines

Problem: "My Pd-catalyzed cyanation of a bromopyridine stalls before completion. I suspect catalyst poisoning. How can I prevent this?"

Root Cause Analysis: Palladium catalysts are notoriously susceptible to poisoning by excess cyanide ions, which can coordinate strongly to the metal center and inhibit all steps of the catalytic cycle.[8] The basic nature of the pyridine nitrogen can also interfere with some catalytic systems.

Solutions:

  • Use a Slow-Release Cyanide Source: This is the most effective strategy. Instead of highly soluble and reactive sources like NaCN or KCN, use a source that maintains a very low concentration of free cyanide in the solution.

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is an excellent choice. It is non-toxic, stable, and releases cyanide slowly, preventing catalyst deactivation and leading to reproducible, high-yielding reactions.[8]

    • Zinc Cyanide (Zn(CN)₂): Its low solubility in organic solvents serves a similar purpose, maintaining a low cyanide concentration.

  • Optimize Ligand and Precatalyst:

    • Bulky, Electron-Rich Ligands: Ligands like XPhos are often superior for this transformation as they promote the crucial reductive elimination step and can stabilize the catalyst.[8]

    • Palladacycle Precatalysts: Precatalysts, such as the G3-XPhos palladacycle, are highly effective because they efficiently generate the active Pd(0) species in situ, minimizing side reactions that can occur during catalyst activation.[8]

  • Use Aqueous Biphasic Conditions: Running the reaction in a biphasic system (e.g., dioxane/water) can be beneficial.[8] The cyanide salt is primarily dissolved in the aqueous phase, and its slow partitioning into the organic phase where the catalysis occurs helps to control its concentration.

Palladium-Catalyzed Cyanation Cycle & Poisoning

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Py-Br poison [Pd(CN)₄]²⁻ (Inactive Catalyst) pd0->poison Excess CN⁻ pd2_complex L₂(Br)Pd(II)-Py oa->pd2_complex tm Transmetalation pd2_complex->tm + 'CN⁻' pd2_complex->poison Excess CN⁻ pd2_cn_complex L₂(CN)Pd(II)-Py tm->pd2_cn_complex re Reductive Elimination pd2_cn_complex->re pd2_cn_complex->poison Excess CN⁻ re->pd0 product Cyano-Pyridine re->product

References

Technical Support Center: Navigating the Scale-Up of 2-Cyanopyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the production of 2-Cyanopyridine. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the complexities of scaling up this compound synthesis. Drawing from established scientific principles and field-proven insights, this guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the successful and efficient production of this critical chemical intermediate.

This compound, also known as picolinonitrile, is a vital building block in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its production, while conceptually straightforward, presents a unique set of challenges during scale-up that can impact yield, purity, and overall process efficiency.[3][4] This guide is structured to address these challenges head-on, providing a logical framework for problem-solving and process optimization.

Part 1: Troubleshooting Guide - From Low Yields to Impurity Profiles

Scaling up any chemical process introduces complexities not always apparent at the laboratory scale.[4] This section is dedicated to troubleshooting common issues encountered during the scale-up of this compound production, with a focus on the prevalent ammoxidation of 2-methylpyridine (2-picoline) and cyanation of 2-halopyridines.

Issue 1: Consistently Low Yield of this compound

A diminished yield upon scaling up is one of the most frequent and costly challenges. The root cause can often be traced back to a handful of critical process parameters.

Potential Causes & Solutions:

  • Suboptimal Catalyst Performance: The catalyst is the heart of the ammoxidation process. Inadequate performance is a primary suspect for low yields.

    • Explanation: Catalysts, often based on vanadium and molybdenum oxides, can deactivate over time due to coking, poisoning, or thermal stress.[5][6] The catalyst's acidity and loading on the support are also crucial for its activity.[5]

    • Troubleshooting Steps:

      • Catalyst Characterization: Regularly analyze the catalyst for changes in surface area, porosity, and active metal dispersion.

      • Catalyst Regeneration: If coking is suspected, implement a regeneration cycle, typically involving controlled oxidation to burn off carbon deposits.

      • Optimize Catalyst Loading: Ensure the optimal loading of the active components (e.g., CrVPO) on the support material (e.g., γ-Al2O3) as this significantly impacts conversion rates.[6]

  • Inefficient Mass Transfer: In gas-phase reactions like ammoxidation, poor mixing of reactants (2-picoline, ammonia, and air) can lead to incomplete conversion.

    • Explanation: As reactor size increases, achieving homogenous mixing becomes more challenging. Dead zones or channeling within the catalyst bed can prevent reactants from effectively interacting with the catalyst surface.

    • Troubleshooting Steps:

      • Reactor Design: For fixed-bed reactors, ensure proper packing of the catalyst to avoid channeling. In fluidized-bed reactors, optimize gas velocity to ensure adequate fluidization without excessive catalyst carryover.[7]

      • Inlet Design: The design of the gas inlet is critical for ensuring that reactants are evenly distributed before entering the catalyst bed.

  • Side Reactions Dominating: The formation of unwanted by-products is a major contributor to yield loss.

    • Explanation: At elevated temperatures, over-oxidation of 2-picoline can lead to the formation of carbon oxides (CO, CO₂) and other degradation products.[5] Hydrolysis of the desired this compound to pyridine-2-carboxamide (picolinamide) is also a significant side reaction, particularly during product workup.[8][9]

    • Troubleshooting Steps:

      • Temperature Control: Precisely control the reaction temperature. While higher temperatures can increase reaction rates, they can also favor over-oxidation.[6]

      • Reactant Stoichiometry: Optimize the molar ratio of ammonia and oxygen to 2-picoline to maximize selectivity towards this compound.

      • Quenching Strategy: To minimize hydrolysis, consider quenching the hot gaseous product stream in a non-aqueous solvent rather than water.[10]

Issue 2: High Levels of Impurities in the Final Product

Product purity is paramount, especially in pharmaceutical applications.[2] Identifying and mitigating the source of impurities is a critical aspect of process scale-up.

Common Impurities and Their Mitigation:

ImpurityCommon SourceMitigation Strategy
Pyridine-2-carboxamide Hydrolysis of this compound during reaction or workup.[8]- Optimize reaction conditions to minimize water formation.- Use a non-aqueous quench.- Control pH and temperature during purification.[11]
Unreacted 2-Picoline Incomplete conversion.- Optimize catalyst activity and reaction temperature.- Increase residence time in the reactor.
Picolinic Acid Further hydrolysis of pyridine-2-carboxamide.[9]- Minimize residence time in aqueous conditions, especially at elevated temperatures.
Heavy Metals Leaching from catalysts or use of heavy metal cyanides in older cyanation methods.[12][13]- Use catalysts with high stability.- Employ modern cyanation methods that avoid stoichiometric heavy metals.[13]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and handling of this compound.

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes are:

  • Vapor-phase ammoxidation of 2-methylpyridine (2-picoline): This is the most common and economically viable method for large-scale production. It involves reacting 2-picoline with ammonia and air over a solid-state catalyst at high temperatures (typically 300-450 °C).[10][14]

  • Cyanation of 2-halopyridines: This method involves the substitution of a halogen (like chlorine or bromine) at the 2-position of the pyridine ring with a cyanide group. While older methods used toxic heavy metal cyanides like cuprous cyanide, modern processes often utilize alkali metal cyanides with a phase-transfer catalyst, which are more environmentally friendly.[12][13]

Q2: My this compound product is discolored (yellow to brown). What is the likely cause?

A2: Discoloration is often due to the presence of trace impurities formed during the reaction or degradation upon storage. Potential causes include:

  • Thermal Degradation: Exposure to high temperatures during distillation or storage can lead to the formation of colored by-products.

  • Oxidation: this compound can be sensitive to air, and oxidation can lead to colored impurities.

  • Trace Metal Contamination: Even small amounts of metal impurities can sometimes lead to discoloration.

To mitigate this, ensure that distillation is performed under reduced pressure to lower the boiling point and consider storing the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[15]

Q3: What are the key safety precautions to take when handling this compound and the reagents for its synthesis?

A3: Safety is paramount. Key precautions include:

  • Toxicity: this compound is toxic if swallowed or in contact with skin.[15][16] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

  • Cyanide Handling: When using cyanide sources (e.g., sodium or potassium cyanide), extreme caution is necessary. These reagents are highly toxic. Work in a well-ventilated fume hood and have a cyanide antidote kit readily available.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents.[18][19] Mixing nitriles with strong acids can also lead to vigorous reactions.[18]

  • Thermal Stability: While stable under normal conditions, thermal decomposition can release irritating and toxic gases.[15]

Q4: How can I effectively monitor the progress of my this compound synthesis reaction?

A4: The most common and effective method for reaction monitoring is Gas Chromatography (GC). A typical GC method would involve:

  • Column: A capillary column suitable for separating polar compounds.

  • Detector: A Flame Ionization Detector (FID) is commonly used.

  • Analysis: By taking periodic samples from the reaction mixture (if feasible) or the product stream, you can quantify the consumption of the starting material (e.g., 2-picoline) and the formation of this compound and key by-products. This allows for the determination of conversion and selectivity over time.

For non-volatile components or for purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) is also a valuable tool.[20]

Part 3: Experimental Protocols & Workflows

This section provides a generalized experimental protocol for the synthesis of this compound via ammoxidation and a troubleshooting workflow diagram.

Generalized Protocol for Vapor-Phase Ammoxidation of 2-Picoline

This is a generalized procedure and must be adapted and optimized for specific equipment and scales.

  • Catalyst Preparation: Prepare the catalyst, for example, a CrVPO catalyst supported on γ-Al2O3, via the impregnation method.[6] This typically involves dissolving the metal precursors (e.g., V₂O₅, CrO₃, and H₃PO₄) in water and then impregnating the support material. The catalyst is then dried and calcined at high temperatures (e.g., 550 °C).[6]

  • Reactor Setup: Pack a fixed-bed reactor with the prepared catalyst. The reactor should be equipped with a preheater for the feed gases, a temperature control system, and a condenser for the product stream.

  • Reaction Execution:

    • Heat the reactor to the desired temperature (e.g., 400-480 °C).[6]

    • Introduce a gaseous feed stream consisting of 2-picoline, ammonia, and air at a predetermined molar ratio into the preheater and then into the reactor. Water vapor is often included in the feed.[6]

    • Maintain a constant flow rate to achieve the desired residence time.

  • Product Collection and Quenching:

    • The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products.

    • The condensate, containing this compound, unreacted 2-picoline, water, and by-products, is collected. As mentioned, a non-aqueous quench can be beneficial.[10]

  • Purification:

    • The crude product is first subjected to a separation step, such as extraction, to remove water-soluble components.

    • The organic phase is then purified by fractional distillation under reduced pressure to isolate this compound from lower-boiling components (like unreacted 2-picoline) and higher-boiling impurities.[21]

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of this compound check_catalyst 1. Investigate Catalyst Performance start->check_catalyst catalyst_deactivation Catalyst Deactivated? check_catalyst->catalyst_deactivation check_mass_transfer 2. Evaluate Mass Transfer reactor_design Poor Reactor Design/Packing? check_mass_transfer->reactor_design check_side_reactions 3. Analyze for Side Reactions over_oxidation Evidence of Over-oxidation? check_side_reactions->over_oxidation catalyst_loading Suboptimal Loading? catalyst_deactivation->catalyst_loading No regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivation->regenerate_catalyst Yes catalyst_loading->check_mass_transfer No optimize_loading Optimize Catalyst Preparation catalyst_loading->optimize_loading Yes end_node Yield Improved regenerate_catalyst->end_node optimize_loading->end_node flow_rates Incorrect Flow Rates? reactor_design->flow_rates No repack_reactor Repack Reactor / Check Design reactor_design->repack_reactor Yes flow_rates->check_side_reactions No calibrate_mfc Calibrate Mass Flow Controllers flow_rates->calibrate_mfc Yes repack_reactor->end_node calibrate_mfc->end_node hydrolysis High Picolinamide Levels? over_oxidation->hydrolysis No optimize_temp Lower Temperature / Optimize O2 Ratio over_oxidation->optimize_temp Yes modify_quench Modify Quench System (Non-aqueous) hydrolysis->modify_quench Yes hydrolysis->end_node No optimize_temp->end_node modify_quench->end_node

Caption: A logical workflow for troubleshooting low yields in this compound production.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-cyanopyridine. As a critical building block in pharmaceuticals, agrochemicals, and specialty materials, the efficient synthesis of this compound is of paramount importance.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your experimental work.

I. Foundational Principles of this compound Synthesis

The synthesis of this compound can be approached through several primary routes, each with its own set of catalytic systems and optimization parameters. The most common industrial method is the ammoxidation of 2-methylpyridine (2-picoline).[3][4] Other significant laboratory and industrial-scale methods include the cyanation of 2-halopyridines and the direct cyanation of pyridine.[1][5][6] Understanding the underlying mechanisms of these transformations is crucial for effective troubleshooting and optimization.

A. Ammoxidation of 2-Picoline

This vapor-phase reaction involves the catalytic conversion of 2-picoline in the presence of ammonia and an oxidizing agent, typically air.[3] Vanadium oxide-based catalysts are commonly employed for this process.[4][7]

B. Cyanation of 2-Halopyridines

This method involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) at the 2-position of the pyridine ring with a cyanide source.[5][6] The reaction often requires an activating agent or a phase transfer catalyst to facilitate the displacement of the halide.[5][6]

C. Direct Cyanation of Pyridine

Directly introducing a cyano group onto the pyridine ring is a more atom-economical approach but can be challenging due to the inherent stability of the pyridine ring.[1][3] This method often requires activation of the pyridine ring, for instance, through the formation of a pyridine N-oxide intermediate.[1][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing a systematic approach to identify and resolve them.

Low or No Product Yield

Question: My reaction is showing very low conversion to this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic evaluation is key to pinpointing the root cause.

  • Catalyst Inactivity or Deactivation:

    • Poisoning: The catalyst's active sites can be blocked by impurities in the reactants or solvent.[8][9] Common poisons include sulfur and heavy metals.[9] Ensure the purity of your starting materials and solvents.

    • Coking/Fouling: At elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites.[9] This is particularly relevant in vapor-phase reactions like ammoxidation. Optimizing the reaction temperature and reactant feed ratios can mitigate coke formation.

    • Thermal Degradation (Sintering): High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[8][9] Operate within the recommended temperature range for your specific catalyst.

    • Improper Catalyst Preparation or Handling: Ensure the catalyst is prepared and activated according to the established protocol. For instance, some catalysts may require a pre-reduction or pre-oxidation step.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. For the cyanation of 2-halopyridines, temperatures typically range from 75 to 100°C.[5] Ammoxidation reactions are generally conducted at higher temperatures, from 350 to 600°C.[7] A temperature that is too low will result in slow reaction rates, while a temperature that is too high can lead to side reactions and catalyst degradation.

    • Solvent: The choice of solvent is crucial, especially for liquid-phase reactions. Polar aprotic solvents like acetonitrile or propionitrile are often used for the cyanation of 2-halopyridines.[5] In some cases, aqueous systems with a phase transfer catalyst can be effective.[6]

    • Reactant Stoichiometry: The molar ratio of reactants can significantly impact the yield. For instance, in the cyanation of 2-halopyridines, an excess of the cyanide source may be required to drive the reaction to completion.[5]

  • Inefficient Activation (for Halopyridine Cyanation):

    • When using an activating agent like 4-dimethylaminopyridine (4-DMAP), ensure it is used in the correct stoichiometric amount.[5] Catalytic amounts may not be sufficient, especially with less reactive chloro-pyridines.[5]

    • For phase transfer catalysis, the choice and concentration of the catalyst are important. Tetraalkylammonium salts are commonly used.[6]

Troubleshooting Workflow:

Start Low Yield of this compound Check_Catalyst Verify Catalyst Activity and Integrity Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Purity and Stoichiometry Start->Check_Reagents Analyze_Side_Products Identify Side Products (GC-MS, LC-MS) Check_Catalyst->Analyze_Side_Products If catalyst is suspect Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Solvent Optimize Solvent/Catalyst System Check_Conditions->Optimize_Solvent Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Adjust_Stoichiometry Adjust Reactant Ratios Check_Reagents->Adjust_Stoichiometry Optimize_Conditions Adjust Conditions to Minimize Side Reactions Analyze_Side_Products->Optimize_Conditions Based on byproducts Solution Improved Yield Optimize_Temp->Solution Optimize_Solvent->Solution Purify_Reagents->Solution Adjust_Stoichiometry->Solution Optimize_Conditions->Solution

Caption: Troubleshooting workflow for low product yield.

Poor Selectivity and Formation of Side Products

Question: My reaction is producing significant amounts of byproducts. How can I improve the selectivity towards this compound?

Answer:

Poor selectivity is often a result of competing reaction pathways. Identifying the side products is the first step in addressing this issue.

  • Common Side Products and Their Causes:

    • Over-oxidation (in Ammoxidation): In the ammoxidation of 2-picoline, excessive temperatures or a high oxygen-to-picoline ratio can lead to the formation of pyridine and carbon oxides.

    • Hydrolysis of the Cyano Group: If water is present in the reaction mixture, the newly formed cyano group can be hydrolyzed to the corresponding amide or carboxylic acid. This is more likely to occur under acidic or basic conditions.

    • Formation of Isomeric Cyanopyridines: In direct cyanation methods, a mixture of 2-, 3-, and 4-cyanopyridines can be formed.[1] The catalyst and reaction conditions play a crucial role in directing the regioselectivity.

    • Polymerization: Under certain conditions, starting materials or products can polymerize, leading to a complex mixture and reduced yield of the desired product.

  • Strategies to Enhance Selectivity:

    • Catalyst Modification: The selectivity of a catalyst can be tuned by adding promoters or by modifying its support.[10] For example, in ammoxidation, the addition of certain metal oxides to the vanadium-based catalyst can suppress the formation of undesirable byproducts.

    • Precise Control of Reaction Parameters:

      • Temperature: As with yield, temperature is a key factor in controlling selectivity. A lower temperature may favor the desired product, even if it results in a slightly lower conversion rate.

      • Pressure: In gas-phase reactions, the partial pressures of the reactants can influence selectivity.

      • Contact Time: In continuous flow reactors, the contact time of the reactants with the catalyst can be optimized to maximize the formation of the desired product while minimizing subsequent side reactions.

    • Solvent and pH Control: In liquid-phase reactions, the choice of solvent can influence selectivity. Maintaining a neutral pH can help prevent the hydrolysis of the nitrile group.

Data on Catalyst Systems for Cyanation of 2-Chloropyridine Derivatives:

Catalyst/Activating AgentCyanide SourceSolventTemperature (°C)Conversion/Yield (%)Reference
4-DMAPNaCNPropionitrile9892[5]
4-DMAPKCNAcetonitrile8484[5]
4-DMAPNaCNAcetonitrile8275[5]
Phase Transfer CatalystKCNWater20-40High[6]

III. Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the ammoxidation of 2-picoline?

A1: Vanadium oxide-based catalysts, often supported on materials like silica or alumina, are the industry standard for the ammoxidation of 2-picoline.[4][7] The performance of these catalysts can be enhanced by the addition of promoters such as molybdenum, tungsten, or antimony oxides. The optimal catalyst composition will depend on the specific process conditions and desired selectivity.

Q2: Can I use a homogeneous catalyst for this compound synthesis?

A2: While heterogeneous catalysts are more common, especially in industrial settings due to ease of separation, homogeneous systems are also utilized. For instance, in the cyanation of 2-halopyridines, activating agents like 4-DMAP function in the homogeneous phase.[5] Some multi-component reactions for the synthesis of substituted cyanopyridines may also employ homogeneous catalysts.[3]

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be monitored using various analytical techniques.[11] Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring.[12] For quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used.[5][6] These techniques allow for the determination of reactant consumption and product formation over time. For more detailed mechanistic studies, in-situ monitoring techniques like NMR spectroscopy or mass spectrometry can be employed.[11]

Q4: My catalyst seems to be deactivating quickly. What can I do?

A4: Rapid catalyst deactivation is a significant issue that can be caused by poisoning, coking, or thermal degradation.[8][9]

  • Preventing Poisoning: Ensure the purity of all reactants and the inertness of the reaction atmosphere.

  • Minimizing Coking: Optimize the reaction temperature and feed composition. In some cases, co-feeding a small amount of steam can help to gasify coke deposits.

  • Avoiding Thermal Degradation: Operate at the lowest possible temperature that still provides a reasonable reaction rate.

  • Regeneration: Some deactivated catalysts can be regenerated. For example, coke can be burned off in a controlled stream of air. The specific regeneration procedure will depend on the nature of the catalyst and the cause of deactivation.

Q5: What are the safety considerations when working with cyanides?

A5: Cyanide salts (e.g., KCN, NaCN) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is crucial to have a cyanide poisoning antidote kit readily available and to be trained in its use. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas, so it is imperative to avoid contact with acids. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

IV. Experimental Protocols

A. General Protocol for Cyanation of a 2-Halopyridine using an Activating Agent

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-halopyridine substrate, the activating agent (e.g., 4-DMAP, 0.1-1.0 equivalents), and a polar aprotic solvent (e.g., acetonitrile or propionitrile).

  • Addition of Cyanide: Add the cyanide source (e.g., NaCN or KCN, 1.1-1.5 equivalents).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If an aqueous workup is performed, be mindful of the potential for hydrolysis of the product. The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography, distillation, or recrystallization.

B. General Workflow for Catalyst Screening and Optimization

Start Define Synthetic Route (e.g., Ammoxidation, Cyanation) Select_Catalysts Select a Range of Candidate Catalysts Start->Select_Catalysts Initial_Screening Initial Catalyst Screening (Small Scale) Select_Catalysts->Initial_Screening Identify_Hits Identify Promising Catalyst 'Hits' Initial_Screening->Identify_Hits Based on initial yield/selectivity Optimize_Temp Temperature Optimization Identify_Hits->Optimize_Temp Optimize_Pressure Pressure Optimization (if applicable) Optimize_Temp->Optimize_Pressure Optimize_Concentration Reactant Concentration/Ratio Optimization Optimize_Pressure->Optimize_Concentration Optimize_Solvent Solvent/Phase Transfer Catalyst Optimization Optimize_Concentration->Optimize_Solvent Scale_Up Scale-Up of Optimized Conditions Optimize_Solvent->Scale_Up Final_Product Pure this compound Scale_Up->Final_Product

Caption: Workflow for catalyst screening and optimization.

V. References

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. --INVALID-LINK--

  • Clough, J. M., et al. (2004). Process for the preparation of 2-cyanopyridines. U.S. Patent No. 6,699,993. --INVALID-LINK--

  • Kumbhar, A. S., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. --INVALID-LINK--

  • Clough, J. M., et al. (2007). Process for the preparation of this compound derivatives. EP Patent No. 1,746,089. --INVALID-LINK--

  • Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. --INVALID-LINK--

  • The Role of this compound in Specialty Chemical Synthesis. (n.d.). Chemimpex. --INVALID-LINK--

  • This compound | 100-70-9. (n.d.). Benchchem. --INVALID-LINK--

  • Jan, P. A. (1950). Preparation of 2-cyanopyridines. U.S. Patent No. 2,494,204. --INVALID-LINK--

  • Abdel-Aziz, H. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6543. --INVALID-LINK--

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2021). MDPI. --INVALID-LINK--

  • Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34. --INVALID-LINK--

  • Larrow, J. F., & Benson, J. E. (1972). Ammoxidation of 2-picoline to picolinonitrile. U.S. Patent No. 3,637,715. --INVALID-LINK--

  • Ammoxidation of hetero aromatic compounds to the corresponding nitriles. (2015). ResearchGate. --INVALID-LINK--

  • Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. (2019). ResearchGate. --INVALID-LINK--

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. --INVALID-LINK--

  • Effects of Promoter's Composition on the Physicochemical Properties of Cu/ZnO/Al2O3-ZrO2 Catalyst. (2022). ResearchGate. --INVALID-LINK--

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. --INVALID-LINK--

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. --INVALID-LINK--

References

Technical Support Center: Overcoming Stability Issues of 2-Cyanopyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyanopyridine metal complexes. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these versatile compounds. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the common challenges encountered during your experiments.

Introduction: The Duality of this compound's Reactivity

This compound is a valuable ligand in coordination chemistry, prized for its ability to form stable complexes with a wide range of metals.[1][2] Its utility spans from the synthesis of pharmaceuticals and agrochemicals to the development of novel catalysts and materials.[1][3][4] However, the very features that make this compound a versatile building block—the reactive nitrile group and the coordinating pyridine ring—can also be the source of stability challenges. This guide will address these issues head-on, providing you with the knowledge to anticipate, diagnose, and overcome them.

Part 1: Frequently Asked Questions (FAQs) about Stability

This section addresses common questions regarding the stability of this compound metal complexes in a direct question-and-answer format.

Q1: My this compound complex appears to be decomposing in solution, especially in the presence of water or alcohols. What is happening?

A1: The most common cause of decomposition for this compound metal complexes in protic solvents (like water or alcohols) is the metal-promoted hydrolysis or alcoholysis of the nitrile group.[5][6][7] The coordination of the nitrile nitrogen to the metal center activates the carbon-nitrogen triple bond, making it more susceptible to nucleophilic attack by water or alcohol molecules.[7]

This reaction typically proceeds in two steps: first, the nitrile is converted to a coordinated picolinamide (from hydrolysis) or a methyl picolinimidate (from methanolysis), and this intermediate can then undergo further hydrolysis to yield picolinic acid.[6][8]

Key Indicators of Nitrile Hydrolysis/Alcoholysis:

  • Changes in IR Spectra: Disappearance of the C≡N stretching band (typically around 2240 cm⁻¹) and the appearance of new bands corresponding to C=O (amide) or C=N (imidate) stretches.[7]

  • NMR Shifts: Changes in the chemical shifts of the pyridine ring protons.

  • Formation of Precipitates: The resulting picolinamide or picolinic acid complexes may have different solubility profiles than the starting this compound complex.

Q2: I am trying to synthesize a this compound complex, but I am getting a mixture of products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products during the synthesis of this compound complexes often stems from the intricate nature of the reaction between the ligand and the metal salt. For instance, in reactions with tetrachloroauric acid, at least three distinct products can be formed, including a simple salt, the desired complex, and a hydrolyzed product.[5]

To improve selectivity, consider the following:

  • Strict Control of Stoichiometry: Carefully control the molar ratio of the this compound ligand to the metal salt.

  • Solvent Choice: Use aprotic and anhydrous solvents to minimize the risk of nitrile hydrolysis. Solvents like dichloromethane, acetonitrile, or THF are often good choices.

  • Temperature Control: Lowering the reaction temperature can sometimes slow down side reactions and favor the formation of the desired kinetic product.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the metal center or ligand, which could lead to side products.

Q3: What is the general thermal stability of this compound metal complexes, particularly in Metal-Organic Frameworks (MOFs)?

A3: The thermal stability of this compound metal complexes can vary significantly depending on the metal ion, the overall structure of the complex, and the presence of other ligands or solvent molecules. For Metal-Organic Frameworks (MOFs), thermal stability is a critical parameter, especially for applications involving temperature swing adsorption.[9]

Generally, the decomposition of MOFs can be initiated by either the breakdown of the organic linker (ligand-centered decomposition) or the collapse of the inorganic node (node-centered decomposition).[9][10] For carboxylate-based MOFs, decomposition temperatures can range from 250°C to over 500°C.[9] While specific data for a wide range of this compound-based MOFs is still emerging, the principles of MOF stability apply.

Factors influencing the thermal stability of this compound MOFs include:

  • Metal-Ligand Bond Strength: Stronger coordination bonds between the metal and the pyridine nitrogen will generally lead to higher thermal stability.[10]

  • Framework Connectivity: Higher connectivity of the metal nodes within the framework can enhance rigidity and thermal stability.[10]

  • Presence of Coordinated Solvents: The loss of coordinated solvent molecules upon heating can sometimes trigger the collapse of the framework at lower temperatures.[9]

Thermogravimetric analysis (TGA) is the primary technique for determining the decomposition temperature of these materials.[9]

Part 2: Troubleshooting Guides

This section provides step-by-step guides to address specific experimental issues you may encounter.

Guide 1: Diagnosing and Preventing Unwanted Nitrile Group Reactions

Issue: You suspect the nitrile group of your this compound ligand is undergoing unwanted reactions during your experiment.

Workflow for Diagnosis and Prevention:

Caption: Troubleshooting workflow for nitrile group reactivity.

Experimental Protocol: Solvent Selection and Handling for Stable Complex Synthesis

  • Solvent Selection: Choose a solvent with low water content and one that is aprotic. Recommended solvents include:

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Toluene

  • Solvent Drying:

    • Use commercially available anhydrous solvents.

    • Alternatively, dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone for THF, calcium hydride for DCM).

  • Reaction Setup:

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (N₂ or Ar) or in a desiccator.

    • Assemble the reaction apparatus while flushing with inert gas.

    • Use septa and syringes for the transfer of reagents and solvents to maintain an inert atmosphere.

  • Reagent Handling:

    • Ensure the this compound and metal salt are dry. If necessary, dry them under vacuum.

    • Dissolve reagents in the anhydrous solvent under an inert atmosphere before mixing.

Guide 2: Managing pH to Enhance Complex Stability

Issue: Your this compound complex is only stable within a narrow pH range, and you are observing precipitation or decomposition upon pH changes.

The Role of pH:

The stability of metal complexes is often highly dependent on pH.[11] For this compound complexes, pH can influence stability in several ways:

  • Protonation of the Pyridine Ring: At low pH, the pyridine nitrogen can be protonated. This can prevent its coordination to the metal center or lead to the dissociation of an already formed complex.

  • Formation of Metal Hydroxides: At high pH, many metal ions will precipitate as metal hydroxides, thus preventing the formation of the desired complex.

  • Catalysis of Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group, although metal coordination is often the dominant factor.

Logical Relationship Diagram for pH Effects:

Caption: Influence of pH on this compound complex stability.

Experimental Protocol: Determining the Optimal pH for Your System

  • Buffer Screening:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

    • Dissolve your complex in each buffer at a constant concentration.

  • Stability Monitoring:

    • Monitor the solutions over time using UV-Vis spectroscopy. A stable complex will show a constant absorbance spectrum. Changes in the spectrum indicate decomposition or ligand dissociation.

    • Visually inspect for any precipitation.

  • Data Analysis:

    • Plot a measure of stability (e.g., absorbance at a key wavelength) against pH to identify the optimal pH range.

Recommended pH Ranges for Common Metal Ions:

Metal IonTypical Stable pH RangePotential Issues Outside Range
Cu(II)4 - 7Hydroxide precipitation at pH > 7
Ni(II)5 - 8Hydroxide precipitation at pH > 8
Co(II)5 - 8Oxidation to Co(III) at high pH
Fe(III)2 - 4Hydroxide precipitation at pH > 4
Au(III)1 - 3Prone to reduction at higher pH

Note: These are general guidelines and the optimal pH will depend on the specific ligands and reaction conditions.

References

Minimizing side products in 2-Cyanopyridine-mediated peptide modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to ensure the success of your peptide modification experiments. This guide is structured to address common challenges and fundamental questions regarding the use of 2-cyanopyridine derivatives for bioconjugation, focusing on maximizing yield and purity by understanding and controlling reaction pathways.

A Note on Selectivity: Lysine vs. N-Terminal Cysteine

Before proceeding to troubleshooting, it is critical to clarify the primary target of this compound-mediated modification. While the lysine ε-amino group is a common nucleophile for bioconjugation, extensive research has demonstrated that This compound and its derivatives are highly selective for the 1,2-aminothiol group of N-terminal cysteine residues .[1][2] The reaction proceeds via a rapid and biocompatible "click" reaction to form a stable thiazoline ring.[2][3]

Studies evaluating the reactivity of this compound derivatives against a panel of amino acids, including lysine, serine, histidine, and others, have shown no reaction, with the starting materials being fully recovered.[1] Therefore, this guide will focus on the well-documented and highly efficient N-terminal cysteine modification. Understanding this inherent selectivity is the first step in minimizing "side products"—in this context, any reaction that deviates from the desired N-terminal cysteine conjugation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or no yield of the desired thiazoline-modified peptide.

Initial Diagnosis: The most common causes for reaction failure are reagent degradation, suboptimal pH, or oxidation of the starting peptide.

Troubleshooting Steps:

  • Verify Reagent Integrity: Has your this compound reagent hydrolyzed? The nitrile group is susceptible to hydrolysis, especially if stored improperly or exposed to non-neutral pH for extended periods. This converts the reactive nitrile to an unreactive carboxamide or carboxylic acid.[4][5]

    • Solution: Prepare fresh solutions of your this compound reagent in an anhydrous, polar aprotic solvent like DMSO or DMF immediately before use. Avoid storing it in aqueous buffers. Analyze the reagent by HPLC or MS to confirm its purity if in doubt.

  • Confirm Cysteine is in its Reduced State: The reactive species is the free thiol (-SH) of cysteine. If it has oxidized to form a disulfide bond (-S-S-), it will not react. This is a very common issue.

    • Solution: Always include a reducing agent in the reaction buffer. Tris(2-carboxyethyl)phosphine (TCEP) is ideal as it is highly effective, stable, and does not interfere with the this compound chemistry.[6] A concentration of 1-5 mM TCEP is typically sufficient.[2]

  • Check Reaction pH: The reaction mechanism involves nucleophilic attack by both the thiol and the N-terminal amine. The reaction proceeds efficiently at a neutral to slightly basic pH.

    • Solution: Ensure your reaction buffer is maintained between pH 7.0 and 8.0. A common choice is a phosphate or Tris buffer at pH 7.5.[2] Significantly lower pH will protonate the N-terminal amine, inhibiting cyclization, while higher pH can accelerate reagent hydrolysis.

  • Increase Reagent Stoichiometry: While the reaction is often rapid, an insufficient amount of the this compound reagent can lead to an incomplete reaction.

    • Solution: Use a modest excess of the this compound derivative (e.g., 1.5 to 5 equivalents) relative to the peptide to drive the reaction to completion.

Problem 2: Mass spectrometry shows a significant peak corresponding to a peptide dimer.

Diagnosis: This is a clear indication of disulfide bond formation, where two molecules of your cysteine-containing peptide have linked together.

Root Cause Analysis: The free thiol of cysteine is easily oxidized, especially in the presence of dissolved oxygen in aqueous buffers at neutral or basic pH.

Mitigation Strategy:

  • Pre-reduction & Continuous Reduction: Before adding the this compound reagent, pre-incubate your peptide solution with TCEP (1-5 mM) for 15-30 minutes to ensure all existing dimers are reduced. Maintain TCEP in the reaction mixture throughout the incubation period.[6]

  • Degas Buffers (Optional but Recommended): For particularly sensitive peptides, briefly degassing the reaction buffer (e.g., by sparging with argon or nitrogen) can help minimize dissolved oxygen and reduce the rate of re-oxidation.

Problem 3: HPLC analysis shows multiple product peaks or a broad, unresolved peak.

Diagnosis: This suggests either the formation of stable intermediates, reagent-related impurities, or modification at an undesired location (which is rare for this chemistry).

Troubleshooting Steps:

  • Investigate Intermediates: The reaction proceeds through a reversible thioimidate intermediate before the irreversible intramolecular cyclization to the thiazoline.[2] In some cases, this intermediate may be detected by ESI-MS.[1]

    • Solution: Allow the reaction to proceed for a longer duration. While many reactions are complete in under an hour, some peptide sequences may react more slowly. Monitor the reaction over time (e.g., at 1h, 4h, and 12h) to see if the intermediate peak converts to the final product peak.

  • Consider Reagent Reactivity: 2-Cyanopyridines with strong electron-withdrawing groups are more reactive and generally lead to faster, cleaner conversions.[3] Conversely, a less activated derivative might react sluggishly, allowing more time for side reactions like oxidation to occur.

    • Solution: If using a custom-synthesized this compound derivative, consider if its electronic properties are suitable for efficient reaction. Derivatives with fluoro or trifluoromethyl groups have been shown to be highly effective.[1]

Experimental Workflow & Key Parameters

The following diagram and table summarize the critical workflow and parameters for a successful modification experiment.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Prep 1. Dissolve Peptide in Degassed Buffer TCEP_Add 2. Add TCEP (1-5 mM final) Peptide_Prep->TCEP_Add Pre_Incubate 3. Pre-incubate (15-30 min) TCEP_Add->Pre_Incubate Reaction_Start 5. Add Reagent to Peptide Solution Pre_Incubate->Reaction_Start Reagent_Prep 4. Prepare Fresh Reagent in Anhydrous Solvent Incubate 6. Incubate (RT, 1-4h) Reaction_Start->Incubate Quench 7. Quench (Optional) (e.g., acidify with TFA) Incubate->Quench Analysis 8. Analyze by LC-MS Quench->Analysis Purify 9. Purify by RP-HPLC Analysis->Purify

Caption: Recommended experimental workflow for peptide modification.

Table of Critical Reaction Parameters
ParameterRecommended RangeRationale & Impact on Side Products
pH 7.0 - 8.0Balances nucleophilicity of the N-terminal amine with reagent stability. Low pH (<6.5): Reduces reaction rate. High pH (>8.5): Accelerates hydrolysis of this compound reagent.
Reducing Agent 1-5 mM TCEPEssential. Prevents the primary side reaction: oxidative formation of peptide disulfide dimers.
Reagent Stoichiometry 1.5 - 5 equivalentsEnsures the reaction goes to completion. Gross excess can complicate purification but is generally well-tolerated.
Temperature Room Temperature (20-25°C)Sufficient for rapid reaction. Elevated temperatures can increase the rate of reagent hydrolysis.[5]
Solvent Aqueous Buffer (Phosphate, Tris)The reaction is biocompatible and designed for aqueous media. Organic co-solvents (e.g., DMSO, DMF up to 10%) can be used to solubilize hydrophobic peptides or reagents.

Reaction Mechanisms: Desired vs. Competing Pathways

Understanding the underlying chemical pathways is key to troubleshooting.

Desired Reaction Pathway

The desired reaction is a two-step condensation between the N-terminal cysteine and this compound.

Caption: Mechanism of N-terminal cysteine modification.[2]

Major Competing Side Reactions

The two most significant side reactions that consume either the peptide starting material or the reagent are shown below.

G Peptide_SH Reduced Peptide (N-term Cys) Desired_Product Desired Thiazoline Product Peptide_SH->Desired_Product Desired Reaction Dimer Oxidized Disulfide Dimer Peptide_SH->Dimer Oxidation (O2) Reagent This compound Reagent->Desired_Product Desired Reaction Hydrolyzed_Reagent Hydrolyzed Reagent (Pyridinecarboxamide) Reagent->Hydrolyzed_Reagent Hydrolysis (H2O)

Caption: Desired reaction vs. major competing side pathways.

Frequently Asked Questions (FAQs)

Q1: Why is this reaction so selective for an N-terminal cysteine over an internal one? The mechanism requires the participation of both the thiol group and the free α-amino group at the N-terminus to form the stable five-membered thiazoline ring. An internal cysteine has a free thiol, but its amine group is part of an amide bond in the peptide backbone and is not available for the necessary intramolecular cyclization step.

Q2: Can I use this chemistry to modify lysine? No, this chemistry is not suitable for lysine modification. As demonstrated in selectivity studies, the lysine ε-amino group does not react with this compound under these biocompatible conditions.[1] If your goal is to modify lysine, you should choose a different chemistry, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.

Q3: My peptide is not soluble in purely aqueous buffer. Can I add an organic solvent? Yes. You can add a water-miscible organic co-solvent such as DMSO or DMF to aid in solubility. It is generally recommended to keep the final concentration of the organic solvent below 20% (v/v) to avoid significantly altering the reaction kinetics or protein folding.

Q4: How do I quench the reaction? For analytical purposes, the reaction can be effectively stopped by acidification, for example, by adding a small amount of trifluoroacetic acid (TFA) to bring the pH to <4. This protonates the amines and halts the reaction, preparing the sample for immediate LC-MS analysis or RP-HPLC purification.

Q5: What is the expected mass shift upon modification? The modification involves the addition of the 2-pyridyl group and the loss of ammonia (NH₃, mass ≈ 17.03 Da). Therefore, the expected mass increase for your peptide will be: (Mass of this compound) - (Mass of NH₃). For the parent this compound (C₆H₄N₂, mass ≈ 104.11 Da), the net mass addition would be approximately +87.08 Da. Always calculate the exact mass based on the specific this compound derivative you are using.

References

Strategies to enhance the efficiency of 2-Cyanopyridine bioconjugation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyanopyridine bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you enhance the efficiency of your bioconjugation reactions by explaining the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound bioconjugation experiments in a question-and-answer format.

Low or No Conjugation Yield

Question: I am observing a very low or no yield in my this compound bioconjugation reaction. What are the potential causes and how can I resolve this?

Answer: Low yield is a common hurdle in bioconjugation.[1] A systematic approach to troubleshooting is crucial. Let's break down the potential culprits:

A. Reagent Quality and Stability:

  • This compound Reagent: The reactivity of the this compound derivative is paramount. The presence of electron-withdrawing groups on the pyridine ring significantly enhances the reactivity of the nitrile group toward nucleophilic attack by the cysteine thiol.[2][3][4] For instance, 2-cyanopyridines with fluoro or trifluoromethyl groups have been shown to react more efficiently.[2][3] Conversely, electron-donating groups can decrease reactivity.[2]

    • Actionable Insight: Verify the purity and integrity of your this compound derivative. If possible, use a derivative with known high reactivity. Ensure it has been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.

  • Biomolecule (Protein/Peptide): The accessibility and reactivity of the target N-terminal cysteine are critical.

    • Actionable Insight: Confirm the concentration and purity of your biomolecule. Ensure that the N-terminal cysteine is not sterically hindered or involved in disulfide bonds.[3] The use of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is often necessary to keep the cysteine thiol in its reduced, reactive state.[2][3]

B. Reaction Conditions:

  • pH: The pH of the reaction buffer is a critical parameter. The nucleophilicity of the cysteine thiol is dependent on its deprotonation to the thiolate anion.

    • Actionable Insight: While specific optimal pH can vary, a slightly basic pH (around 7.0-8.5) generally favors the reaction by promoting the formation of the more nucleophilic thiolate.[2][5] However, excessively high pH can lead to side reactions and protein denaturation.[6][7] A buffer screening to determine the optimal pH for your specific system is recommended.

  • Temperature: While many bioconjugation reactions are performed at room temperature, some systems may benefit from slightly elevated temperatures.

    • Actionable Insight: Increasing the temperature to around 37-40°C can enhance the reaction rate.[2][8] However, be mindful of the thermal stability of your biomolecule to avoid denaturation.

  • Solvent: The choice of solvent and the presence of co-solvents can impact reagent solubility and reaction efficiency.

    • Actionable Insight: Aqueous buffers are standard for bioconjugation.[3] If your this compound derivative has limited aqueous solubility, a small percentage of a water-miscible organic co-solvent like THF or DMF may be necessary.[2] However, high concentrations of organic solvents can denature proteins.

C. Reaction Stoichiometry:

  • Reagent Ratio: The molar ratio of the this compound derivative to the biomolecule can influence the conjugation efficiency.

    • Actionable Insight: While a 1:1 stoichiometry is the theoretical ideal for site-specific conjugation, using a slight excess of the this compound reagent (e.g., 1.5 to 5 equivalents) can help drive the reaction to completion.[9] However, a large excess should be avoided as it can lead to non-specific modifications and complicate purification.

Lack of Cysteine Selectivity

Question: My this compound reagent appears to be reacting with other amino acid residues besides the intended N-terminal cysteine. How can I improve selectivity?

Answer: this compound bioconjugation is generally highly selective for N-terminal cysteines.[2][3] If you are observing a lack of selectivity, consider the following:

  • Reaction Conditions: Extreme pH values or high temperatures can sometimes lead to side reactions with other nucleophilic amino acid side chains, such as lysine or histidine.

    • Actionable Insight: Ensure your reaction is performed within the recommended pH range (typically 7.0-8.5) and at a moderate temperature.

  • Reagent Reactivity: Highly activated this compound derivatives, while beneficial for reaction efficiency, could potentially exhibit some off-target reactivity under non-optimal conditions.

    • Actionable Insight: If off-target reactions are a persistent issue, consider using a this compound derivative with slightly lower reactivity or further optimizing the reaction conditions to favor the desired cysteine conjugation.

Difficulty in Purifying the Bioconjugate

Question: I am struggling to separate my this compound bioconjugate from the unreacted starting materials. What purification strategies are most effective?

Answer: Efficient purification is key to obtaining a high-quality bioconjugate. The choice of purification method will depend on the properties of your biomolecule and the conjugated product.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger bioconjugate from smaller, unreacted this compound and other small-molecule reagents.

  • Ion-Exchange Chromatography (IEX): If the conjugation reaction alters the overall charge of your biomolecule, IEX can be a powerful separation technique.[10][11]

  • Affinity Chromatography: If your biomolecule has a specific binding partner or an affinity tag, this can be a highly selective method for isolating the conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is well-suited for the purification of peptide and smaller protein conjugates.[11]

Actionable Insight: A multi-step purification strategy, such as combining SEC with IEX, may be necessary to achieve the desired level of purity.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about this compound bioconjugation.

Q1: What is the underlying mechanism of this compound bioconjugation?

A1: The reaction proceeds through a nucleophilic attack of the N-terminal cysteine's thiol group on the nitrile carbon of the this compound. This is followed by an intramolecular cyclization involving the terminal amine, resulting in the formation of a stable thiazoline ring.[2][12]

Q2: How do electron-withdrawing and electron-donating groups on the this compound ring affect the reaction?

A2: Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the cysteine thiol and thus increasing the reaction rate.[2][3][4] Conversely, electron-donating groups (e.g., methoxy, amino) decrease the electrophilicity of the nitrile carbon, leading to a slower reaction.[2]

Q3: What analytical techniques are recommended for characterizing the this compound bioconjugate?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are essential for confirming the successful conjugation and determining the molecular weight of the product.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC and SEC, is used to assess the purity of the conjugate and separate it from unreacted starting materials.[11][13]

  • UV-Vis Spectroscopy: This can be used to quantify the protein concentration and, if the this compound derivative has a chromophore, to help determine the degree of labeling.[13]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can visualize the increase in molecular weight upon conjugation.[9]

Q4: Can this compound bioconjugation be used for applications other than labeling?

A4: Yes, highly reactive this compound derivatives have been shown to enable peptide bond cleavage at the N-terminal side of a cysteine residue in molecules like glutathione.[2][3][4] This property opens up possibilities for applications in targeted peptide cleavage and prodrug activation.

Section 3: Experimental Protocols & Data

General Protocol for this compound Bioconjugation

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular system.

  • Biomolecule Preparation:

    • Dissolve the cysteine-containing protein or peptide in a suitable aqueous buffer (e.g., 50 mM HEPES, pH 7.5).

    • If necessary, add a reducing agent such as TCEP to a final concentration of 1-5 mM to ensure the cysteine thiol is in its reduced form. Incubate for 30 minutes at room temperature.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C with gentle shaking for 1-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, purify the bioconjugate using an appropriate chromatographic technique (e.g., SEC or IEX) to remove unreacted reagents.

  • Characterization:

    • Characterize the purified bioconjugate using techniques such as MS, HPLC, and UV-Vis spectroscopy to confirm its identity, purity, and concentration.

Impact of Substituents on Reaction Efficiency

The following table summarizes the effect of different substituents on the pyridine ring on the efficiency of the reaction with a cysteine methyl ester.

This compound SubstituentElectron-Withdrawing/DonatingReported Yield (%)Reference
5-FluoroWithdrawing97[2]
4-FluoroWithdrawing94[2]
5-TrifluoromethylWithdrawing73[2][3]
UnsubstitutedNeutral67[2][3]
5-BromoWithdrawing79[2]
5-MethoxyDonating53[2]
5-AminoDonating41[2]

Data adapted from studies on reactions with L-cysteine methyl ester hydrochloride.[2]

Section 4: Visualizing the Process

Reaction Mechanism

ReactionMechanism R_SH N-Terminal Cysteine (R-SH) Thioimidate Thioimidate Intermediate R_SH->Thioimidate Nucleophilic Attack PyCN This compound Derivative PyCN->Thioimidate Thiazoline Stable Thiazoline Product Thioimidate->Thiazoline Intramolecular Cyclization

Caption: Mechanism of this compound bioconjugation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Yield CheckReagents Verify Reagent Quality & Storage Start->CheckReagents CheckConditions Optimize Reaction Conditions (pH, Temp) Start->CheckConditions CheckStoichiometry Adjust Reagent Ratio Start->CheckStoichiometry ReagentIssue Degraded/Inactive Reagents CheckReagents->ReagentIssue ConditionsIssue Suboptimal Conditions CheckConditions->ConditionsIssue StoichiometryIssue Incorrect Ratio CheckStoichiometry->StoichiometryIssue ReplaceReagents Use Fresh Reagents ReagentIssue->ReplaceReagents Yes ModifyConditions Systematic Screen (pH, Temp) ConditionsIssue->ModifyConditions Yes TitrateReagents Titrate Reagents StoichiometryIssue->TitrateReagents Yes Success Improved Yield ReplaceReagents->Success ModifyConditions->Success TitrateReagents->Success

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Cyanopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-, 3-, and 4-cyanopyridine. As foundational building blocks in medicinal chemistry, agrochemicals, and materials science, a nuanced understanding of their isomeric differences is critical for strategic synthetic planning.[1][2][3] We will move beyond a simple cataloging of reactions to explore the electronic rationale underpinning their distinct behaviors in key chemical transformations. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the predictive power needed to effectively utilize these versatile heterocycles.

Part 1: The Electronic Foundation of Reactivity

The reactivity of any substituted pyridine is fundamentally governed by the interplay between the electron-deficient nature of the aromatic ring and the electronic properties of its substituents. The pyridine nitrogen is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect and deactivating the ring towards electrophilic attack compared to benzene.[4] Superimposed on this is the influence of the cyano (-CN) group, one of the most powerful electron-withdrawing substituents, which operates through both inductive and resonance effects.[5] The positional isomerism of the cyanopyridines dictates how these electronic forces combine, creating three molecules with remarkably distinct chemical personalities.

The basicity of the ring nitrogen, quantified by the pKa of its conjugate acid, serves as a direct probe of the electronic environment. A lower pKa value indicates reduced electron density at the nitrogen, correlating with a more electron-deficient ring system overall.

Property2-Cyanopyridine3-Cyanopyridine4-Cyanopyridine
Structure Ortho-isomerMeta-isomerPara-isomer
Molecular Formula C₆H₄N₂C₆H₄N₂C₆H₄N₂
Molecular Weight 104.11 g/mol [2]104.11 g/mol [2]104.11 g/mol [2]
pKa (conjugate acid) -0.26[6]1.08 (approx.)1.92[6]

The pKa trend is particularly revealing. This compound is the least basic, a consequence of the cyano group's proximity to the nitrogen, which maximizes its inductive electron withdrawal. In 4-cyanopyridine, the cyano group is positioned to exert a powerful resonance-withdrawing effect, delocalizing the nitrogen's lone pair and reducing basicity, though less dramatically than the ortho-isomer. 3-Cyanopyridine is the most basic of the three; the cyano group at the meta position cannot participate in resonance with the ring nitrogen, and its inductive effect is attenuated by distance.

Hydrolysis_Workflow Start Cyanopyridine Amide Pyridinecarboxamide (Intermediate) Start->Amide H₂O / H⁺ or OH⁻ (Step 1) Acid Pyridinecarboxylic Acid (Final Product) Amide->Acid H₂O / H⁺ or OH⁻ (Step 2)

References

Spectroscopic comparison of 2-Cyanopyridine, 3-Cyanopyridine, and 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, cyanopyridines serve as fundamental building blocks for a diverse array of functional molecules. The isomeric purity of these precursors is paramount, as the seemingly subtle shift of a cyano group around the pyridine ring can profoundly alter a compound's chemical reactivity, biological activity, and material properties. Consequently, the unambiguous identification of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine is a critical quality control step in research and development. This comprehensive guide provides a comparative analysis of the key spectroscopic techniques used to distinguish these isomers, supported by experimental data and detailed protocols.

Molecular Structures and Electronic Considerations

The electronic landscape of the pyridine ring is intrinsically polarized due to the electronegative nitrogen atom. The introduction of a strongly electron-withdrawing cyano group (-C≡N) further modulates this electronic distribution, with the effect being highly dependent on its position relative to the nitrogen. These differences in electronic environments are the fundamental basis for the distinct spectroscopic signatures of each isomer.

Caption: Molecular structures of 2-, 3-, and 4-cyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of the cyanopyridine isomers. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus.

¹H NMR Spectral Data

The chemical shifts of the pyridine ring protons are highly sensitive to the position of the cyano group. The electron-withdrawing nature of both the nitrogen atom and the cyano group leads to a general downfield shift of the ring protons compared to benzene.

Compound H2 H3 H4 H5 H6 Solvent
This compound -~7.75~7.88~7.58~8.74CDCl₃
3-Cyanopyridine ~8.91-~8.00~7.48~8.85CDCl₃
4-Cyanopyridine ~8.83~7.55-~7.55~8.83CDCl₃

Note: Chemical shifts (δ) are reported in ppm relative to TMS. The assignments are approximate and can vary slightly with concentration and solvent.

Analysis and Interpretation:

  • This compound: The proton adjacent to the nitrogen (H6) is the most deshielded due to the combined inductive effect of the nitrogen and the cyano group. The remaining protons exhibit a complex splitting pattern.

  • 3-Cyanopyridine: The protons ortho to the nitrogen (H2 and H6) are significantly deshielded. The H2 proton experiences the strongest deshielding effect due to its proximity to both the nitrogen and the cyano group.

  • 4-Cyanopyridine: Due to the molecule's symmetry, there are only two distinct proton environments. The protons adjacent to the nitrogen (H2 and H6) are equivalent and appear as a single downfield signal, while the protons ortho to the cyano group (H3 and H5) are also equivalent and resonate at a higher field.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectra provide a direct insight into the electronic environment of the carbon skeleton. The carbon atom of the cyano group itself is a key diagnostic signal, as are the carbons of the pyridine ring.

Compound C2 C3 C4 C5 C6 -C≡N Solvent
This compound ~132.8~128.1~137.1~124.2~150.5~117.5CDCl₃
3-Cyanopyridine ~152.9~110.1~139.6~123.8~153.4~116.7CDCl₃
4-Cyanopyridine ~150.8~125.1~121.2~125.1~150.8~116.9CDCl₃

Note: Chemical shifts (δ) are reported in ppm relative to TMS. The assignments are approximate and can vary with solvent.

Analysis and Interpretation:

  • This compound: The carbon atom attached to the cyano group (C2) is significantly shielded compared to the other isomers. The C6 carbon, adjacent to the nitrogen, is the most deshielded.

  • 3-Cyanopyridine: The C3 carbon, bearing the cyano group, is strongly shielded. The carbons flanking the nitrogen (C2 and C6) are highly deshielded.[2]

  • 4-Cyanopyridine: The symmetry of the molecule is evident, with C2 and C6, as well as C3 and C5, being chemically equivalent. The C4 carbon, attached to the cyano group, is the most shielded ring carbon.[3] The carbon of the cyano group itself shows a relatively consistent chemical shift across the three isomers.

Experimental Protocol: NMR Spectroscopy

G cluster_protocol NMR Sample Preparation and Acquisition A Dissolve 5-10 mg of cyanopyridine in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of TMS as an internal standard (δ 0.00). A->B C Transfer the solution to a clean 5 mm NMR tube. B->C D Acquire ¹H NMR spectrum on a 300 or 400 MHz spectrometer. C->D E Acquire proton-decoupled ¹³C NMR spectrum on the same instrument. D->E

Caption: A generalized workflow for NMR analysis of cyanopyridine isomers.

  • Sample Preparation: Accurately weigh 5-10 mg of the cyanopyridine isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 8-16 scans are sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) will be necessary.[4]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule. The position of the cyano group influences the vibrational frequencies of both the C≡N triple bond and the pyridine ring system, providing a unique fingerprint for each isomer.

Compound ν(C≡N) (cm⁻¹) Pyridine Ring Vibrations (cm⁻¹)
This compound ~2230Multiple bands in the 1600-1400 region
3-Cyanopyridine ~2235Multiple bands in the 1600-1400 region
4-Cyanopyridine ~2240Multiple bands in the 1600-1400 region

Note: Frequencies are approximate and can be influenced by the sample preparation method (e.g., thin film, KBr pellet).

Analysis and Interpretation:

The most prominent feature in the IR spectrum is the sharp, intense absorption corresponding to the C≡N stretching vibration (ν(C≡N)). While the exact position of this band is similar for all three isomers, subtle shifts can be observed. The primary distinguishing features often lie in the fingerprint region (below 1500 cm⁻¹), where the complex vibrations of the substituted pyridine ring provide a unique pattern for each isomer. A comparative study using density functional theory has shown that the calculated vibrational spectra for the three isomers have distinct patterns.[5]

Experimental Protocol: FT-IR Spectroscopy

For solid samples like 4-cyanopyridine, the thin solid film method is efficient. For liquid samples like 2- and 3-cyanopyridine, a neat thin film between salt plates is appropriate.

For Solid Samples (e.g., 4-Cyanopyridine):

  • Dissolution: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[6]

  • Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[6]

  • Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

For Liquid Samples (e.g., 2- and 3-Cyanopyridine):

  • Sample Application: Place a small drop of the neat liquid onto one salt plate.[7]

  • Sandwiching: Place a second salt plate on top to create a thin liquid film.[7]

  • Acquisition: Mount the sandwiched plates in the sample holder and acquire the spectrum.

Mass Spectrometry (MS): Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. All three cyanopyridine isomers have the same nominal molecular weight (104 g/mol ), so differentiation relies on their distinct fragmentation pathways.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 10477, 76, 51
3-Cyanopyridine 10477, 76, 51
4-Cyanopyridine 10477, 76, 51

Analysis and Interpretation:

Upon electron impact, all three isomers readily form a stable molecular ion at m/z 104. The primary fragmentation pathway involves the loss of HCN (27 Da) to form a benzyne-like radical cation at m/z 77, which is often a major peak. Subsequent fragmentation leads to ions at m/z 76 and 51. While the major fragment ions are the same, the relative intensities of these fragments can differ between the isomers, providing a basis for differentiation. However, these differences can be subtle and may depend on the instrument conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry

G cluster_protocol EI-MS Workflow A Introduce a small amount of sample into the ion source (direct insertion or via GC). B Ionize the sample with a high-energy electron beam (~70 eV). A->B C Accelerate the resulting ions into the mass analyzer. B->C D Separate ions based on their mass-to-charge ratio (m/z). C->D E Detect the ions and generate a mass spectrum. D->E

Caption: A schematic representation of the Electron Ionization Mass Spectrometry process.

  • Sample Introduction: A small amount of the analyte is introduced into the high-vacuum ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC).

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M⁺•).[8][9]

  • Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The π-systems of the pyridine ring and the cyano group give rise to characteristic absorptions in the UV region.

Compound λmax (nm) Solvent
This compound ~225, 270Ethanol
3-Cyanopyridine ~220, 265Ethanol
4-Cyanopyridine ~228, 275Ethanol

Note: Wavelengths of maximum absorbance (λmax) are approximate and can be influenced by the solvent.

Analysis and Interpretation:

The UV-Vis spectra of the cyanopyridine isomers are generally similar, exhibiting two main absorption bands corresponding to π → π* transitions. The position and intensity of these bands are subtly influenced by the position of the cyano group and its effect on the electronic structure of the pyridine ring. While UV-Vis spectroscopy can be used for quantitative analysis, it is generally less definitive for the qualitative differentiation of these isomers compared to NMR.

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the cyanopyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give a maximum absorbance in the range of 0.5-1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-cyanopyridine is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods , providing unambiguous structural information based on the distinct chemical shifts and coupling patterns arising from the unique electronic environment of each isomer. Infrared spectroscopy offers a valuable complementary technique , with the fingerprint region providing a characteristic vibrational signature for each compound. Mass spectrometry confirms the molecular weight and can offer clues to the isomeric identity through careful analysis of fragmentation patterns. Finally, UV-Vis spectroscopy, while less specific for qualitative identification, is a useful tool for quantitative analysis. By employing these techniques in a systematic manner, researchers and drug development professionals can confidently verify the identity and purity of these critical chemical building blocks.

References

A Tale of Two Isomers: A Comparative Guide to 2-Cyanopyridine and 3-Cyanopyridine as Ligands in Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of crystal engineering and coordination polymer (CP) design, the selection of organic ligands is paramount. These molecular building blocks dictate the ultimate architecture, and consequently, the physicochemical properties of the resulting materials. Among the vast library of available ligands, cyanopyridines (CNpy) have garnered significant attention due to their versatile coordination capabilities, stemming from the presence of two distinct nitrogen donor atoms: the pyridine ring nitrogen (Npy) and the nitrile nitrogen (NCN). This guide provides an in-depth, objective comparison of two constitutional isomers, 2-cyanopyridine and 3-cyanopyridine, as ligands in the construction of coordination polymers. We will delve into their steric and electronic disparities, their influence on coordination modes, and the resultant structural and functional diversity of the polymeric networks they form, supported by experimental data and detailed protocols.

Fundamental Properties: A Tale of Positional Isomerism

The seemingly subtle difference in the position of the cyano group on the pyridine ring—ortho in this compound and meta in 3-cyanopyridine—imparts dramatic distinctions in their steric and electronic profiles, which are magnified in the extended structures of coordination polymers.

This compound: The proximity of the cyano group to the pyridine nitrogen in this compound introduces significant steric hindrance. This steric crowding can influence the coordination geometry around the metal center and, in some cases, preclude the formation of certain structures that are readily accessible with less hindered ligands.[1] Electronically, the cyano group is strongly electron-withdrawing. In the ortho position, this effect is most pronounced on the adjacent pyridine nitrogen, potentially modulating its basicity and coordination strength.

3-Cyanopyridine: With the cyano group in the meta position, the steric hindrance around the pyridine nitrogen is substantially reduced compared to its 2-isomer. This allows for more facile coordination to metal centers. The electron-withdrawing effect of the cyano group is still present but is less direct on the pyridine nitrogen. Both the pyridine and nitrile nitrogen atoms are accessible for coordination, allowing 3-cyanopyridine to act as either a monodentate or a bridging ligand, a versatility that is central to its role in constructing diverse coordination polymer architectures.[2][3]

Coordination Behavior: A Comparative Analysis

The positional isomerism of 2- and 3-cyanopyridine directly translates into distinct coordination behaviors, giving rise to coordination polymers with different dimensionalities and topologies.

This compound: A Tale of Steric Constraints and Unexpected Reactivity

The coordination chemistry of this compound is often dominated by its steric bulk. While it can act as a monodentate ligand through its pyridine nitrogen, the adjacent cyano group can sterically hinder the close packing of ligands around a metal center.

A more intriguing aspect of this compound's coordination chemistry is its propensity to undergo nucleophilic attack at the nitrile carbon when coordinated to a metal ion, especially in the presence of nucleophilic solvents like alcohols. This in situ ligand transformation is a critical consideration for researchers. For instance, in the reaction of Cu(II) with dicyanamide (dca) and this compound in methanol, the this compound ligand undergoes methanolysis to form the chelating ligand O-methyl picolinimidate.[4] This results in a completely different coordination mode than anticipated, where the newly formed ligand chelates to the copper center through the pyridine and imine nitrogen atoms.

In other cases, this compound can act as a bridging ligand, utilizing both its nitrogen donors. An example is the formation of a 2D polymeric network with silver(I) nitrate, [Ag₂(this compound)₂(NO₃)₂]n.[5] In this structure, the this compound ligands bridge silver ions, demonstrating that bidentate coordination is possible despite the steric hindrance.

3-Cyanopyridine: A Versatile Architect of Coordination Polymers

In stark contrast to its 2-isomer, 3-cyanopyridine is a more predictable and versatile ligand in the synthesis of coordination polymers. Its reduced steric hindrance allows it to readily coordinate to metal centers through the pyridine nitrogen, acting as a monodentate, terminal ligand. This is observed in the formation of [Cu(dca)₂(3-cypy)₂]n, a 1D coordination polymer where the 3-cyanopyridine molecules cap the coordination sphere of the copper(II) ions.[4]

The true architectural potential of 3-cyanopyridine is realized in its ability to act as a bridging ligand. With both nitrogen donors available for coordination and a favorable geometric disposition, it can link metal centers to form higher-dimensional structures. For example, 3-cyanopyridine has been shown to bridge transition metal ions to form 1D chains and 2D wavy networks.[3] The formation of [Ag₄(3-cyanopyridine)₈(SiF₆)₂(H₂O)₂]n results in a 2D network, while [Ag(3-cyanopyridine)₂(NO₃)]n forms a 1D helical chain.[5] This demonstrates that reaction conditions and the choice of metal salt and counter-anion can be used to tune the final dimensionality of the coordination polymer with 3-cyanopyridine.

Comparative Data Summary

The following table summarizes key comparative aspects and experimental observations for this compound and 3-cyanopyridine in the context of coordination polymers.

FeatureThis compound3-Cyanopyridine
Steric Hindrance High, due to ortho-cyano group.[1]Low, with meta-cyano group.[2][3]
Predominant Coordination Monodentate (Npy), chelating after in-situ reaction, or bridging.[4][5]Monodentate (Npy) or bridging (Npy and NCN).[3][4][5]
In-situ Reactivity Prone to nucleophilic attack on the nitrile carbon in the presence of nucleophiles (e.g., methanolysis).[4]Generally stable under typical solvothermal conditions.
Resulting Polymer Can form 2D networks, but reactivity can lead to unexpected products.[4][5]Readily forms 1D, 2D, and potentially 3D networks.[3][5]
Example Structure [Ag₂(this compound)₂(NO₃)₂]n - a 2D polymeric network.[5][Ag(3-cyanopyridine)₂(NO₃)]n - a 1D helical chain.[5]
Example Structure In-situ formation of O-methyl picolinimidate in a Cu(II) complex.[4][Cu(dca)₂(3-cypy)₂]n - a 1D chain with terminal 3-cyanopyridine.[4]
Electrical Conductivity A 2D Ag(I) polymer showed a room-temperature conductivity of 3.1 x 10⁻⁷ S·cm⁻¹.[5]A 2D Ag(I) polymer showed a room-temperature conductivity of 2.7 x 10⁻⁷ S·cm⁻¹.[5]

Experimental Protocols

The following are representative, detailed methodologies for the synthesis of coordination polymers discussed in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Synthesis of a 2D Coordination Polymer with this compound: [Ag₂(this compound)₂(NO₃)₂]n

Methodology:

  • Reactant Preparation: A solution of this compound (0.1 mmol, 10.4 mg) in methanol (5 mL) is prepared. A separate solution of silver(I) nitrate (0.1 mmol, 17.0 mg) in distilled water (5 mL) is also prepared.

    • Rationale: The use of a methanol/water solvent system aids in dissolving both the organic ligand and the inorganic salt.

  • Reaction Assembly: The this compound solution is carefully layered on top of the silver(I) nitrate solution in a test tube.

    • Rationale: Slow diffusion at the interface of the two layers promotes the growth of single crystals suitable for X-ray diffraction analysis.

  • Crystallization: The test tube is sealed and left undisturbed at room temperature for several days.

  • Product Isolation: Colorless, block-shaped crystals of the coordination polymer are formed. The crystals are isolated by decantation of the mother liquor and washed with a small amount of diethyl ether.

    • Rationale: Washing with a volatile, non-coordinating solvent like diethyl ether removes any unreacted starting materials without dissolving the product.

Synthesis of a 1D Coordination Polymer with 3-Cyanopyridine: [Ag(3-cyanopyridine)₂(NO₃)]n

Methodology:

  • Reactant Preparation: A solution of 3-cyanopyridine (0.2 mmol, 20.8 mg) in methanol (5 mL) is prepared. A separate solution of silver(I) nitrate (0.1 mmol, 17.0 mg) in distilled water (5 mL) is also prepared.

    • Rationale: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a coordination polymer with two ligand molecules per metal center.

  • Reaction Assembly: The silver(I) nitrate solution is added dropwise to the stirring 3-cyanopyridine solution.

    • Rationale: Stirring ensures a homogeneous reaction mixture, which can lead to the formation of a microcrystalline powder. For single crystals, slow diffusion methods are preferred.

  • Crystallization: The resulting solution is allowed to slowly evaporate at room temperature over a period of a few days.

  • Product Isolation: Colorless, needle-like crystals of the coordination polymer are obtained. The crystals are collected by filtration, washed with cold methanol, and air-dried.

Visualization of Coordination Modes

The following diagrams, generated using Graphviz, illustrate the distinct coordination behaviors of this compound and 3-cyanopyridine.

G cluster_2cnpy This compound cluster_chelate In-situ Chelation cluster_bridge Bridging M1 Metal Ion L1 2-CNpy M1->L1 Monodentate (Npy) M2 Metal Ion L2 O-methyl picolinimidate M2->L2 Chelating (Npy, Nine) M3 Metal Ion 1 L3 2-CNpy M3->L3 Npy M4 Metal Ion 2 L3->M4 NCN

Caption: Coordination modes of this compound.

G cluster_3cnpy 3-Cyanopyridine cluster_monodentate Monodentate cluster_bridging Bridging M1 Metal Ion L1 3-CNpy M1->L1 Terminal (Npy) M2 Metal Ion 1 L2 3-CNpy M2->L2 Npy M3 Metal Ion 2 L2->M3 NCN

Caption: Coordination modes of 3-cyanopyridine.

Conclusion and Outlook

The choice between this compound and 3-cyanopyridine as ligands for coordination polymer synthesis has profound implications for the resulting material's structure and reactivity. This compound, with its significant steric hindrance and susceptibility to in-situ reactions, presents both challenges and opportunities for the synthesis of novel materials, potentially with unique catalytic activities arising from the transformed ligand. In contrast, 3-cyanopyridine offers a more predictable and versatile platform for the rational design of coordination polymers with varying dimensionalities. Its ability to act as both a terminal and a bridging ligand makes it a workhorse in the field of crystal engineering.

For researchers and drug development professionals, understanding these fundamental differences is crucial. The selection of the cyanopyridine isomer should be a deliberate choice based on the desired properties of the final coordination polymer. Future work in this area could explore the reactivity of this compound with a wider range of nucleophiles to generate a library of in-situ ligands and their corresponding coordination polymers. For 3-cyanopyridine, the focus could be on the synthesis of porous, 3D frameworks for applications in gas storage, separation, and drug delivery, leveraging its reliable bridging capabilities.

References

A Comparative Guide to Catalysts for 2-Cyanopyridine Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 2-Cyanopyridine in Chemical Synthesis

This compound, a seemingly simple heterocyclic nitrile, stands as a cornerstone intermediate in the synthesis of a vast array of high-value chemicals. Its strategic importance is underscored by its application in the production of pharmaceuticals, agrochemicals, dyes, and specialized polymers.[1] The pyridine ring provides a robust scaffold, while the cyano group offers a versatile chemical handle for a multitude of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions.[2] Consequently, the efficient and selective synthesis of this compound is a topic of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, with a primary focus on the industrially dominant ammoxidation of 2-methylpyridine (2-picoline). We will delve into the performance of various catalysts, elucidate their underlying mechanisms, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Landscape of Catalytic Synthesis: Ammoxidation of 2-Methylpyridine

The most prevalent industrial route to this compound is the vapor-phase ammoxidation of 2-methylpyridine.[3][4] This process involves the reaction of 2-methylpyridine with ammonia and an oxidizing agent, typically air, over a heterogeneous catalyst at elevated temperatures.[3] The overall reaction is a complex interplay of oxidation and amination, where the catalyst's role is to facilitate the selective conversion of the methyl group to a nitrile group while minimizing the formation of byproducts such as pyridine, carbon oxides, and other nitriles.

Ammoxidation 2-Methylpyridine 2-Methylpyridine Catalyst Catalyst 2-Methylpyridine->Catalyst Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Catalyst Oxygen (O2) Oxygen (O2) Oxygen (O2)->Catalyst This compound This compound Catalyst->this compound Selective Ammoxidation Byproducts Byproducts Catalyst->Byproducts Side Reactions AmmoxidationMechanism cluster_surface Catalyst Surface Adsorbed_2MP Adsorbed 2-Methylpyridine Activated_Intermediate Activated Intermediate Adsorbed_2MP->Activated_Intermediate H-abstraction Aldehyde_Intermediate Aldehyde-like Intermediate Activated_Intermediate->Aldehyde_Intermediate Oxidative Dehydrogenation Imine_Intermediate Imine Intermediate Aldehyde_Intermediate->Imine_Intermediate H2O_gas Water (gas) Aldehyde_Intermediate->H2O_gas Adsorbed_2CP Adsorbed This compound Imine_Intermediate->Adsorbed_2CP Dehydrogenation Imine_Intermediate->H2O_gas 2-Cyanopyridine_gas This compound (gas) Adsorbed_2CP->2-Cyanopyridine_gas Desorption 2-Methylpyridine_gas 2-Methylpyridine (gas) 2-Methylpyridine_gas->Adsorbed_2MP Adsorption NH3_gas Ammonia (gas) NH3_gas->Aldehyde_Intermediate Amination O2_gas Oxygen (gas) Reduced_Catalyst Reduced Catalyst Oxidized_Catalyst Oxidized Catalyst Reduced_Catalyst->Oxidized_Catalyst Re-oxidation by O2 Oxidized_Catalyst->Reduced_Catalyst Reduction by 2-MP & NH3

References

A Tale of Two Nitriles: A Comparative Guide to the Reactivity of 2-Cyanopyridine and 2-Cyanophenyl Compounds in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of reactive moieties is paramount. The ability to selectively and efficiently label biomolecules underpins the development of antibody-drug conjugates (ADCs), protein-based therapeutics, and advanced diagnostic tools. Among the arsenal of chemical handles, aromatic nitriles have emerged as valuable reagents for their ability to react with N-terminal cysteine residues. This guide provides an in-depth, objective comparison of two prominent classes of these reagents: 2-cyanopyridine and 2-cyanophenyl compounds. We will delve into their reactivity, reaction mechanisms, and practical application, supported by experimental data, to empower you to make informed decisions in your bioconjugation strategies.

The Electronic Tug-of-War: Why this compound Reigns Supreme in Reactivity

The fundamental difference in reactivity between this compound and 2-cyanophenyl compounds lies in the electronic nature of the aromatic ring to which the nitrile group is attached. The pyridine ring, with its electron-withdrawing nitrogen atom, exerts a significant inductive effect, rendering the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack. In contrast, the phenyl ring in 2-cyanophenyl compounds is less electron-withdrawing, resulting in a less reactive nitrile group.

This difference is not merely theoretical. Experimental and computational studies have consistently confirmed the superior reactivity of 2-cyanopyridines.[1] This enhanced reactivity translates to faster reaction times, milder reaction conditions, and often higher yields in bioconjugation reactions.

A compelling example of this reactivity difference can be seen in the development of the antiandrogen drug apalutamide, which contains a this compound moiety. Its structural analog, enzalutamide, possesses a 2-cyanophenyl group. The increased incidence of skin rash associated with apalutamide has been linked to the higher reactivity of its this compound group, which can react with cysteine residues in proteins, potentially triggering an immune response.[1]

Unraveling the Reaction Mechanism: A Dance of Nucleophiles

The primary application of these cyanophenyl compounds in bioconjugation is their reaction with the 1,2-aminothiol of an N-terminal cysteine residue. This reaction proceeds through a fascinating cascade of intramolecular events, ultimately leading to a stable conjugate.

The this compound Pathway: Formation of a Stable Thiazoline Ring

The reaction of a this compound derivative with an N-terminal cysteine is proposed to proceed through the following steps[1][2]:

  • Nucleophilic Attack: The thiol group of the cysteine residue initiates a nucleophilic attack on the electrophilic carbon of the nitrile group, forming a reversible thioimidate intermediate.

  • Intramolecular Cyclization: The adjacent free amine of the N-terminus then performs an intramolecular nucleophilic attack on the thioimidate carbon.

  • Thiazoline Formation: This cyclization leads to the formation of a stable five-membered thiazoline ring, effectively and irreversibly conjugating the this compound-containing molecule to the protein or peptide.

ReactionMechanism_2_Cyanopyridine N-Terminal Cysteine N-Terminal Cysteine Thioimidate Intermediate Thioimidate Intermediate N-Terminal Cysteine->Thioimidate Intermediate Nucleophilic Attack (Thiol) This compound This compound This compound->Thioimidate Intermediate Thiazoline Conjugate Thiazoline Conjugate Thioimidate Intermediate->Thiazoline Conjugate Intramolecular Cyclization (Amine)

Caption: Reaction mechanism of this compound with N-terminal cysteine.

The 2-Cyanophenyl Pathway: A Less Defined Landscape

The reaction of 2-cyanophenyl compounds with N-terminal cysteines is less commonly employed due to their lower reactivity, and the precise mechanism and stability of the resulting linkage can vary depending on the specific compound and reaction conditions. Generally, the initial nucleophilic attack of the thiol on the nitrile carbon still occurs, but the subsequent steps are less favorable. The resulting thioimidate may be less prone to cyclization or may exist in equilibrium with the starting materials. For some specialized 2-cyanophenyl derivatives, such as (2-cyanamidophenyl)boronic acids, a stable benzodiazaborine is formed through the participation of the boronic acid moiety.[3] However, for simple 2-cyanophenyl compounds, achieving high-yield, stable conjugation can be more challenging.

A Quantitative Look at Reactivity: Experimental Data

To provide a clear, evidence-based comparison, let's examine some key experimental data that highlights the reactivity differences between these two classes of compounds.

Table 1: Comparative Reactivity of Nitrile-Containing Compounds with Cysteine

CompoundClassHalf-life (t½, min)Activation Energy (Ea, kcal/mol)
This compound This compound12.319.3
Benzonitrile 2-Cyanophenyl100.221.6

Data adapted from "Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study." The study used HPLC-UV to monitor the decreasing concentration of the nitrile compounds in the presence of a large excess of cysteine at 37°C.

The data unequivocally demonstrates the significantly faster reaction of this compound with cysteine, as evidenced by its much shorter half-life. The lower activation energy for this compound further supports its higher intrinsic reactivity.

The reactivity of 2-cyanopyridines can be further tuned by the introduction of electron-withdrawing or electron-donating groups on the pyridine ring.

Table 2: Effect of Substituents on the Reactivity of 2-Cyanopyridines with Cysteine Methyl Ester

This compound DerivativeSubstituentYield (%)
5-Fluoro-2-cyanopyridineElectron-withdrawing97
5-(Trifluoromethyl)-2-cyanopyridineElectron-withdrawing73
This compound (unsubstituted)-67
5-Amino-2-cyanopyridineElectron-donating41

Data adapted from "this compound derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions." Reactions were performed with L-cysteine methyl ester hydrochloride in the presence of TCEP and DIPEA at 40°C for 1 hour.[2]

As expected, electron-withdrawing groups enhance the reactivity and yield, while electron-donating groups have the opposite effect. This provides a valuable handle for fine-tuning the bioconjugation reaction to suit specific applications.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, we provide the following representative experimental protocols.

Protocol 1: Bioconjugation of a Peptide with a this compound Derivative

This protocol is based on the methods described by Yano et al. for the efficient conjugation of this compound derivatives to N-terminal cysteine-containing peptides.[4]

Materials:

  • N-terminal cysteine-containing peptide

  • 5-Fluoro-2-cyanopyridine

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (0.5 M, pH 7.0)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Reverse-phase HPLC for purification

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the N-terminal cysteine-containing peptide in a minimal amount of THF and the 0.5 M TCEP solution. The TCEP is crucial for maintaining the cysteine in its reduced, reactive state.

    • Prepare a stock solution of 5-fluoro-2-cyanopyridine in THF.

  • Conjugation Reaction:

    • In a reaction vessel, combine the peptide solution with 2.0 equivalents of the 5-fluoro-2-cyanopyridine stock solution.

    • Add 2.0 equivalents of DIPEA to the reaction mixture.

    • Stir the reaction at 40°C for 1 hour.

  • Quenching and Work-up:

    • Quench the reaction by adding a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase HPLC to obtain the pure thiazoline-conjugated peptide.

Protocol_2_Cyanopyridine cluster_prep Preparation cluster_reaction Conjugation cluster_workup Work-up & Purification prep_peptide Dissolve Peptide in THF/TCEP mix Combine Peptide and this compound prep_peptide->mix prep_reagent Prepare this compound Solution in THF prep_reagent->mix add_dipea Add DIPEA mix->add_dipea react Stir at 40°C for 1h add_dipea->react quench Quench with NaHCO3 react->quench extract Extract with Organic Solvent quench->extract purify Purify by RP-HPLC extract->purify

Caption: Experimental workflow for this compound bioconjugation.

Protocol 2: Representative Protocol for Bioconjugation of a Protein with a 2-Cyanophenyl Compound (via EDC/NHS Coupling)

As specific, published protocols for the direct reaction of simple 2-cyanophenyl compounds with N-terminal cysteines are less common due to their lower reactivity, we present a general protocol for conjugating a 2-cyanophenyl compound containing a carboxylic acid (e.g., 2-cyanobenzoic acid) to the primary amines (lysine residues and the N-terminus) of a protein using EDC/NHS chemistry. This represents an alternative, albeit less specific, approach to incorporating this moiety.

Materials:

  • Protein to be labeled (e.g., Bovine Serum Albumin - BSA)

  • 2-Cyanobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Activation of 2-Cyanobenzoic Acid:

    • Dissolve 2-cyanobenzoic acid in an organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).

    • In a separate tube, add a 10-50 fold molar excess of the dissolved 2-cyanobenzoic acid to the Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and NHS (relative to the 2-cyanobenzoic acid).

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation Reaction:

    • Add the activated 2-cyanobenzoic acid solution to the protein solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted 2-cyanobenzoic acid and byproducts using a desalting column equilibrated with PBS.

Protocol_2_Cyanophenyl cluster_prep Preparation cluster_activation Activation cluster_reaction Conjugation cluster_workup Quenching & Purification prep_protein Dissolve Protein in Coupling Buffer conjugate Add Activated Reagent to Protein prep_protein->conjugate prep_reagent Prepare 2-Cyanobenzoic Acid Solution activate Activate 2-Cyanobenzoic Acid with EDC/NHS prep_reagent->activate activate->conjugate react Incubate for 1-2h conjugate->react quench Quench with Tris Buffer react->quench purify Purify by Desalting Column quench->purify

Caption: Representative workflow for 2-cyanophenyl bioconjugation via EDC/NHS coupling.

Stability of the Resulting Bioconjugates: A Key Consideration

The stability of the covalent linkage formed is a critical factor in the utility of a bioconjugation strategy, particularly for in vivo applications. The thiazoline ring formed from the reaction of this compound with an N-terminal cysteine is known to be highly stable under physiological conditions.[5] This robust linkage ensures the integrity of the bioconjugate throughout its intended application.

The stability of the adducts formed from 2-cyanophenyl compounds is more varied. The thioimidate intermediate that may be formed with simple 2-cyanophenyl compounds can be susceptible to hydrolysis, potentially leading to the dissociation of the conjugate. In the case of EDC/NHS coupling, a stable amide bond is formed, but this approach lacks the site-specificity of the N-terminal cysteine reaction. For specialized reagents like (2-cyanamidophenyl)boronic acids, the resulting benzodiazaborine is reported to be stable under physiological conditions.[3]

Conclusion: Making the Right Choice for Your Research

The choice between this compound and 2-cyanophenyl compounds for bioconjugation is a clear one for researchers prioritizing reactivity, efficiency, and the formation of a stable, well-defined linkage with N-terminal cysteine residues. The inherent electronic properties of the pyridine ring endow this compound derivatives with superior reactivity, enabling faster reactions under milder conditions. The resulting thiazoline conjugate is robust and well-characterized.

While 2-cyanophenyl compounds are less reactive towards N-terminal cysteines, they can be incorporated into biomolecules through other, less specific methods like EDC/NHS coupling. The development of more sophisticated 2-cyanophenyl-based reagents with enhanced reactivity and stability is an ongoing area of research.

Ultimately, the optimal choice of reagent will depend on the specific requirements of your application, including the desired site of conjugation, the sensitivity of your biomolecule, and the required stability of the final conjugate. This guide provides the fundamental principles and supporting data to help you navigate this decision-making process and advance your bioconjugation endeavors.

References

Hydrolysis kinetics of 2-Cyanopyridine versus its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Hydrolysis Kinetics of 2-Cyanopyridine and Its Isomers

Authored by a Senior Application Scientist

For researchers and professionals in drug development and chemical synthesis, understanding the reactivity of precursor molecules is paramount. Cyanopyridines, as essential building blocks for numerous pharmaceuticals and vitamins like Niacin (Vitamin B3), present a fascinating case study in isomer-specific reactivity. This guide provides a detailed comparison of the hydrolysis kinetics of this compound, 3-cyanopyridine, and 4-cyanopyridine, grounded in experimental data and mechanistic insights. We will explore the causal factors behind their differing reaction rates and provide robust experimental protocols for independent verification.

Introduction: The Significance of Isomeric Position in Reactivity

The three isomers of cyanopyridine—ortho (2-), meta (3-), and para (4-)—share the same chemical formula but exhibit remarkably different behaviors during hydrolysis. This reaction, which converts the nitrile group (-CN) into a carboxylic acid (-COOH) via a carboxamide (-CONH₂) intermediate, is fundamental to the synthesis of valuable picolinic, nicotinic, and isonicotinic acids, respectively.[1] The position of the cyano group relative to the pyridine ring's nitrogen atom dictates the electronic and steric environment of the reaction center, profoundly influencing the reaction kinetics. This guide will dissect these differences, offering a clear rationale for the observed reactivity trends.

Foundational Mechanisms of Nitrile Hydrolysis

Before comparing the isomers, it is crucial to understand the general pathways of nitrile hydrolysis. The reaction can be catalyzed by either acid or base, proceeding through an amide intermediate in both cases.[2][3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[5][6] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps leads to the formation of a stable amide, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[2][6]

Acid_Catalyzed_Hydrolysis R-C≡N R-C≡N R-C≡N⁺-H R-C≡N⁺-H R-C≡N->R-C≡N⁺-H + H⁺ R-C(OH₂⁺)=NH R-C(OH₂⁺)=NH R-C≡N⁺-H->R-C(OH₂⁺)=NH + H₂O R-C(OH)=NH R-C(OH)=NH R-C(OH₂⁺)=NH->R-C(OH)=NH - H⁺ R-C(=O)-NH₂ R-C(=O)-NH₂ R-C(OH)=NH->R-C(=O)-NH₂ Tautomerization Carboxylic Acid Carboxylic Acid R-C(=O)-NH₂->Carboxylic Acid Further Hydrolysis Base_Catalyzed_Hydrolysis R-C≡N R-C≡N R-C(O⁻)=N⁻ R-C(O⁻)=N⁻ R-C≡N->R-C(O⁻)=N⁻ + OH⁻ R-C(OH)=NH R-C(OH)=NH R-C(O⁻)=N⁻->R-C(OH)=NH + H₂O R-C(=O)-NH₂ R-C(=O)-NH₂ R-C(OH)=NH->R-C(=O)-NH₂ Tautomerization Carboxylate Carboxylate R-C(=O)-NH₂->Carboxylate Further Hydrolysis Carboxylic Acid Carboxylic Acid Carboxylate->Carboxylic Acid + H⁺ Intramolecular_Catalysis cluster_0 Intramolecular Attack cluster_1 Ring Opening 2-CP This compound Intermediate Cyclic Intermediate 2-CP->Intermediate +H₂O (Pyridine-N assists) Amide 2-Pyridinecarboxamide Intermediate->Amide Hydrolysis Experimental_Workflow A 1. Reagent Preparation (Buffer, Cyanopyridine Stock) B 2. Temperature Equilibration (Place solutions in thermostat) A->B C 3. Reaction Initiation (Mix reagents, start timer) B->C D 4. Aliquot Sampling (Withdraw samples at timed intervals) C->D E 5. Reaction Quenching (e.g., rapid cooling or pH change) D->E F 6. Quantitative Analysis (HPLC, GC, or Titration) E->F G 7. Data Processing (Plot concentration vs. time) F->G H 8. Kinetic Parameter Calculation (Determine k, Ea) G->H

References

A Comparative Guide to the Synthetic Routes of Cyanopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanopyridines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The strategic placement of the electron-withdrawing nitrile group on the pyridine ring activates the molecule for a variety of chemical transformations, including nucleophilic additions and substitutions.[1] Given their significance, the development of efficient and scalable synthetic routes to access cyanopyridines is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comparative overview of the most prominent synthetic strategies for preparing cyanopyridines. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal route for their specific synthetic challenges.

Major Synthetic Strategies: A Comparative Analysis

The synthesis of cyanopyridines can be broadly categorized into several key approaches, each starting from different precursors and employing distinct chemical transformations. This guide will focus on the following widely employed methods:

  • Ammonoxidation of Picolines: The primary industrial-scale method.

  • Cyanation of Halopyridines: A versatile and common laboratory method.

  • Cyanation of Pyridine N-Oxides: A regioselective approach for 2- and 4-cyanopyridines.

  • Sandmeyer Reaction of Aminopyridines: A classical transformation for introducing the cyano group.

  • Dehydration of Pyridinecarboxamides: A direct conversion of amides to nitriles.

  • Direct C-H Cyanation: An emerging and atom-economical strategy.

The choice of a particular synthetic route is often dictated by factors such as the desired isomer, the availability of starting materials, the required scale of the reaction, and tolerance to various functional groups.

Synthetic_Routes_to_Cyanopyridines cluster_starting_materials Starting Materials cluster_product Product Picoline Picolines (Methylpyridines) Cyanopyridine Cyanopyridine Picoline->Cyanopyridine Ammonoxidation Halopyridine Halopyridines Halopyridine->Cyanopyridine Nucleophilic Substitution (e.g., Pd/Cu catalyzed) PyridineNoxide Pyridine N-Oxides PyridineNoxide->Cyanopyridine Reissert-Henze Reaction Aminopyridine Aminopyridines Aminopyridine->Cyanopyridine Sandmeyer Reaction Pyridinecarboxamide Pyridinecarboxamides Pyridinecarboxamide->Cyanopyridine Dehydration Pyridine Pyridine (unfunctionalized) Pyridine->Cyanopyridine Direct C-H Cyanation Rosenmund_von_Braun Py-X Pyridyl-Halide CuCN Cu(I)CN Intermediate [Py-Cu(III)(X)(CN)] Py-CNCuX Py-CNCuX Intermediate->Py-CNCuX Reductive Elimination Py-CN Cyanopyridine CuX Cu(I)X Py-XCuCN Py-XCuCN Py-XCuCN->Intermediate Oxidative Addition Reissert_Henze PyNoxide Pyridine N-Oxide AcylatingAgent Acylating Agent (e.g., BzCl) PyridiniumSalt N-Acyloxypyridinium Salt Cyanide Cyanide (CN⁻) Dihydropyridine Dihydropyridine Intermediate CyanopyridineAcid CyanopyridineAcid Dihydropyridine->CyanopyridineAcid Elimination Cyanopyridine 2-Cyanopyridine Acid Benzoic Acid PyNoxideAcylatingAgent PyNoxideAcylatingAgent PyNoxideAcylatingAgent->PyridiniumSalt Activation PyridiniumSaltCyanide PyridiniumSaltCyanide PyridiniumSaltCyanide->Dihydropyridine Nucleophilic Attack at C2

References

A Senior Application Scientist's Guide to the Computational Analysis of 2-Cyanopyridine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the computational analysis of 2-cyanopyridine's reaction mechanisms. This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of methods. Instead, it offers a comparative analysis of computational strategies, grounded in real-world applications and validated by experimental data. As a molecule of significant interest in medicinal chemistry and materials science, a deep understanding of this compound's reactivity is paramount for rational design and development.[1] This guide will equip you with the knowledge to critically evaluate and apply computational tools to unravel the intricacies of its chemical transformations.

The Significance of this compound in Drug Development

The this compound moiety is a key structural feature in numerous pharmaceutical compounds.[2] Its electron-withdrawing nature influences the electronic properties of the pyridine ring, impacting receptor binding and metabolic stability. Furthermore, the nitrile group itself is a versatile functional handle, capable of participating in a variety of chemical reactions. A notable example is its role in the covalent modification of biological targets, a strategy of growing importance in drug discovery. Understanding the underlying mechanisms of these reactions is crucial for predicting potential off-target effects, optimizing drug efficacy, and designing novel therapeutics with improved safety profiles.[3]

A Comparative Overview of Computational Methodologies

The computational chemist's toolkit for elucidating reaction mechanisms is diverse. The choice of method is a critical decision, balancing computational cost with the desired accuracy. For a molecule like this compound, several approaches have proven effective.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for studying the reaction mechanisms of organic molecules due to its favorable balance of accuracy and computational efficiency.[4] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity.

Strengths:

  • Computational Efficiency: DFT calculations are significantly faster than more rigorous post-Hartree-Fock methods, allowing for the study of larger and more complex systems.

  • Good Accuracy for Many Systems: For a wide range of organic reactions, modern DFT functionals can provide activation energies and reaction enthalpies with a high degree of accuracy, often within a few kcal/mol of experimental values.[5]

Commonly Used Functionals for Pyridine Derivatives:

  • B3LYP: A hybrid functional that has been a mainstay in computational chemistry for decades. It often provides a good starting point for mechanism elucidation.

  • M06-2X: A meta-hybrid GGA functional that has shown excellent performance for thermochemistry and kinetics, particularly for main-group elements.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for systems where non-covalent interactions are important.

Causality Behind Functional Choice: The choice of functional is not arbitrary. For reactions involving significant changes in electron correlation or dispersion forces, such as cycloadditions or reactions in condensed phases, functionals like M06-2X and ωB97X-D, which are specifically parameterized to account for these effects, are generally preferred over older functionals like B3LYP.

Post-Hartree-Fock Methods: The Gold Standard for Accuracy

While DFT is a powerful tool, its reliance on approximate functionals means it is not systematically improvable. For reactions where high accuracy is paramount, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often employed.

Strengths:

  • Systematic Improvability: These methods are based on a systematic expansion of the wavefunction, allowing for a clear path to improving accuracy by including higher levels of theory.

  • High Accuracy: Coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) is often referred to as the "gold standard" of quantum chemistry and can provide highly accurate results.

Limitations:

  • Computational Cost: The computational cost of post-Hartree-Fock methods scales much more steeply with the size of the system than DFT. This often limits their application to smaller molecules or for benchmarking DFT results.

When to Choose Post-Hartree-Fock: For small, gas-phase reactions of this compound, or when benchmarking the performance of different DFT functionals for a specific reaction type, post-Hartree-Fock methods are invaluable. They provide a reliable reference against which the more approximate DFT methods can be judged.

Key Reaction Mechanisms of this compound: A Computational Perspective

Let's now delve into specific reaction mechanisms of this compound that have been elucidated through computational analysis, comparing the insights gained from different theoretical approaches and validating them with experimental findings where available.

Nucleophilic Addition to the Nitrile Group: The Case of Cysteine Bioconjugation

The reaction of this compound with cysteine residues is of significant interest in the context of drug development and chemical biology.[3] Computational studies, primarily using DFT, have been instrumental in understanding the mechanism and reactivity trends in this process.

The proposed mechanism involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the nitrile group, forming a thioimidate intermediate. This is followed by an intramolecular cyclization to yield a thiazoline product.[3]

Computational Insights:

DFT calculations have been used to determine the activation energies for the nucleophilic attack of a cysteine surrogate on a series of substituted 2-cyanopyridines. These studies have shown a good correlation between the calculated activation energies and the experimentally observed reaction rates.[5] For instance, electron-withdrawing substituents on the pyridine ring are predicted to lower the activation energy, thus increasing the reaction rate, a trend that is confirmed by experimental kinetic data.[6]

Experimental Validation:

Experimental studies have confirmed the reactivity of this compound derivatives with cysteine, with observed reaction yields aligning with the trends predicted by computational analysis. For example, 2-cyanopyridines with electron-withdrawing groups react more efficiently with cysteine under aqueous conditions.[6][7]

Data Summary: Calculated vs. Experimental Activation Energies for Cysteine Addition

This compound DerivativeComputational MethodCalculated Ea (kcal/mol)Experimental ObservationReference
UnsubstitutedDFT (B3LYP)~16Moderate reactivity[5]
5-FluoroDFT (B3LYP)< 16High reactivity[5]
5-BromoDFT (B3LYP)< 16High reactivity[6]

Note: The calculated activation energies are relative values and the threshold of ~16 kcal/mol is suggested as a marker for significant reactivity with thiol nucleophiles.[5]

Hydrolysis of the Nitrile Group

The hydrolysis of this compound to picolinamide and subsequently to picolinic acid is another important reaction, particularly in the context of its environmental fate and potential metabolic pathways.

Computational Insights:

DFT calculations can be employed to model the step-wise hydrolysis mechanism, including the initial attack of water or hydroxide on the nitrile carbon, proton transfer steps, and the final elimination of ammonia. These calculations can provide the free energy profile of the reaction, identifying the rate-determining step and the influence of catalysts or pH.

Experimental Validation:

Experimental kinetic studies on the hydrolysis of this compound in high-temperature water have provided valuable data for comparison with computational results. These studies have determined the first-order rate constants and activation energies for the hydrolysis of this compound and its intermediate, 2-pyridinecarboxamide.[8]

Data Summary: Experimental Activation Energies for Hydrolysis

ReactionTemperature Range (°C)Experimental Ea (kJ/mol)Reference
This compound Hydrolysis190-25083.7[8]
2-Pyridinecarboxamide Hydrolysis190-25070.5[8]

These experimental values serve as a crucial benchmark for validating the accuracy of computational models of the hydrolysis reaction.

Cycloaddition Reactions

The pyridine ring and the nitrile group of this compound can both participate in cycloaddition reactions, leading to the formation of complex heterocyclic structures. Computational chemistry has been essential in exploring the feasibility and mechanisms of these often-complex transformations.

[2+2+2] Cycloaddition:

A computational study using DFT (M06-2X and B3LYP functionals) investigated the formal [2+2+2] cycloaddition of a nonconjugated cyanodiyne to form a pyridine ring. The study compared a concerted pathway with a stepwise mechanism involving an initial ene reaction followed by a Diels-Alder reaction. The calculations revealed that the stepwise pathway has a significantly lower activation barrier, making it the more plausible mechanism.

Visualizing the [2+2+2] Cycloaddition Pathway

G Reactant Cyanodiyne TS1 Ene Reaction TS Reactant->TS1 ΔG‡ Intermediate Vinylallene Intermediate TS1->Intermediate TS2 Diels-Alder TS Intermediate->TS2 ΔG‡ Product Pyridine Product TS2->Product

Caption: Stepwise mechanism of the formal [2+2+2] cycloaddition.

Diels-Alder Reactions:

The nitrile group of this compound can also act as a dienophile in Diels-Alder reactions, although it is generally considered an unactivated dienophile. Computational studies can predict the activation barriers and stereoselectivity of such reactions, guiding synthetic efforts.

Experimental Protocols: A Guide to Performing the Computations

To ensure the trustworthiness and reproducibility of computational results, it is essential to follow a well-defined protocol. Below are step-by-step methodologies for performing DFT calculations to investigate a reaction mechanism of this compound.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Molecule Building: Construct the 3D structures of the reactants, products, and any expected intermediates or transition states using a molecular modeling program such as Avogadro or the graphical user interface of a commercial software package.

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method or a small basis set) to obtain a reasonable starting geometry.

  • DFT Optimization: Perform a full geometry optimization using the chosen DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p) or a larger basis set like 6-311+G(d,p) for higher accuracy).

  • Frequency Calculation: At the same level of theory as the optimization, perform a frequency calculation.

    • For Minima (Reactants, Products, Intermediates): A true minimum on the potential energy surface will have zero imaginary frequencies.

    • For Transition States: A first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Zero-Point Energy (ZPE) Correction: The output of the frequency calculation will provide the zero-point vibrational energy (ZPVE). This should be added to the electronic energy to obtain the ZPE-corrected energy.

Protocol 2: Transition State Searching

Finding the transition state is often the most challenging part of a computational reaction mechanism study.

  • Guess Structure: Generate a reasonable guess for the transition state structure. This can be done by manually manipulating the reactant or product structures towards the expected transition state geometry or by using a linear or quadratic synchronous transit (LST/QST) method available in many quantum chemistry packages.

  • Transition State Optimization: Perform a transition state optimization from the guess structure using an algorithm like the Berny algorithm. The Opt=TS keyword is commonly used in Gaussian.

  • Verify the Transition State:

    • Perform a frequency calculation on the optimized transition state structure to confirm the presence of a single imaginary frequency.

    • Visualize the imaginary frequency to ensure it corresponds to the desired reaction coordinate (i.e., the breaking and forming of the correct bonds).

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to follow the reaction path downhill from the transition state to the corresponding reactant and product minima. This confirms that the transition state connects the correct species.

Visualizing the Computational Workflow

G cluster_0 Reactant & Product Analysis cluster_1 Transition State Analysis cluster_2 Energy Profile Build_R Build Reactant Opt_R Optimize Geometry Build_R->Opt_R Freq_R Frequency Calculation Opt_R->Freq_R Energy Calculate Activation & Reaction Energies Freq_R->Energy Build_TS Build TS Guess Opt_TS Optimize TS Build_TS->Opt_TS Freq_TS Frequency Calculation Opt_TS->Freq_TS IRC IRC Calculation Freq_TS->IRC IRC->Energy

Caption: A typical workflow for computational reaction mechanism analysis.

Recommended Computational Chemistry Software

A variety of software packages are available for performing the calculations described in this guide. The choice of software often depends on user preference, available licenses, and the specific capabilities required.

  • Gaussian: A widely used commercial software package that offers a broad range of quantum chemical methods.[9]

  • Q-Chem: A comprehensive ab initio quantum chemistry software package with a focus on cutting-edge methods and algorithms.[10][11]

  • Spartan: A molecular modeling and computational chemistry software with a user-friendly graphical interface, often used in educational settings and for rapid calculations.[5][12]

  • NWChem: A powerful open-source computational chemistry software package designed for high-performance parallel computing.[5][11][12][13]

  • GAMESS: A versatile and freely available open-source quantum chemistry package.[10]

Conclusion: The Power and Pitfalls of Computational Analysis

Computational analysis has become an indispensable tool for understanding the reaction mechanisms of molecules like this compound. DFT methods, in particular, provide a powerful and efficient means to explore reaction pathways, predict reactivity trends, and rationalize experimental observations. However, it is crucial to approach these studies with a critical eye. The accuracy of the results is highly dependent on the chosen methodology, and validation against experimental data is essential for building confidence in the computational models.

As a Senior Application Scientist, I encourage you to embrace these computational tools, but to do so with a deep understanding of their theoretical underpinnings and limitations. By combining computational insights with experimental validation, we can achieve a truly comprehensive understanding of the chemical reactivity of this compound, paving the way for the design of new and improved molecules for a wide range of applications.

References

A Comparative Guide to the Theoretical Electronic Properties of Cyanopyridine Isomers: A Computational Perspective for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Position

Cyanopyridines, a class of heterocyclic aromatic compounds, are fundamental building blocks in a vast array of functional molecules, from pharmaceuticals to advanced materials. The three structural isomers—2-cyanopyridine, 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine—share the same molecular formula (C₆H₄N₂) but exhibit remarkably different physicochemical properties. This divergence is dictated by the position of the electron-withdrawing cyano (-C≡N) group on the pyridine ring, which fundamentally alters the electronic landscape of the molecule. For researchers in drug development and materials science, understanding these electronic nuances is paramount for rational design. A molecule's dipole moment, reactivity, and spectral properties, all governed by its electronic structure, dictate its biological interactions and material performance.[1][2]

This guide provides an in-depth comparative analysis of the electronic properties of the 2-, 3-, and 4-cyanopyridine isomers, grounded in theoretical studies. We will dissect how computational chemistry, particularly Density Functional Theory (DFT), serves as a predictive and powerful tool to elucidate these properties, offering insights that guide and accelerate experimental research.

Pillar 1: The "Why" of Theoretical Methodologies

To investigate the electronic properties of molecules like cyanopyridines, computational chemists rely on a suite of robust theoretical methods. The choice of method is not arbitrary; it is a deliberate decision based on a trade-off between accuracy and computational cost, a critical consideration in any research pipeline.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry DFT has become the predominant method for studying the electronic structure of molecules due to its excellent balance of accuracy and efficiency.[3][4][5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total electronic energy based on the spatially dependent electron density.

A key choice within DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and validated hybrid functionals.[5][6] It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing a high degree of accuracy for a broad range of organic molecules.

The second critical choice is the basis set , which is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set, used in the comparative data presented here, is a sophisticated, split-valence triple-zeta basis set.[3][6] The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing the spatial extent of electron density, especially in systems with lone pairs or anions. The "(d,p)" denotes the inclusion of polarization functions, which allow for greater flexibility in the shape of the orbitals, essential for describing chemical bonds accurately.

For studying how these molecules interact with light, Time-Dependent DFT (TD-DFT) is employed to calculate excited-state properties and predict electronic absorption (UV-Vis) spectra.[7]

Pillar 2: A Comparative Analysis of Electronic Properties

The positional change of the cyano group among the three isomers introduces significant electronic asymmetry, which is reflected in their calculated properties. The data presented below are derived from a consistent DFT study using the B3LYP functional and the 6-311++G(d,p) basis set, ensuring a reliable, side-by-side comparison.[6]

Molecular Geometry and Dipole Moment

The position of the cyano group subtly distorts the pyridine ring from perfect symmetry.[8] More dramatically, it creates a significant variance in the overall molecular dipole moment (μ), a critical parameter for predicting solubility, intermolecular interactions, and binding affinity in biological systems.

The dipole moment arises from the vector sum of individual bond dipoles. In pyridine, the nitrogen atom is the negative end of the dipole. The strongly electron-withdrawing cyano group also creates a powerful local dipole. The relative orientation of these two dipoles dictates the magnitude of the net molecular dipole moment.

  • In 4-cyanopyridine , the dipoles from the ring nitrogen and the cyano group are oriented in opposite directions, leading to a partial cancellation and the smallest dipole moment of the three isomers.

  • In This compound , the dipoles are oriented at an angle, resulting in a large net dipole moment.

  • In 3-cyanopyridine , the arrangement leads to the largest dipole moment, indicating the most significant charge separation across the molecule.

PropertyThis compound3-Cyanopyridine4-Cyanopyridine
Calculated Dipole Moment (μ) in Debye 5.25 D5.58 D1.63 D
Table 1: Comparison of calculated total dipole moments for the cyanopyridine isomers. Data sourced from studies utilizing DFT B3LYP/6-311++G(d,p) methodology.[6]
Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical reactivity and kinetic stability.[9][10] A smaller gap generally implies higher reactivity.

PropertyThis compound3-Cyanopyridine4-Cyanopyridine
HOMO Energy (eV) -7.42-7.52-7.48
LUMO Energy (eV) -1.25-1.22-1.35
HOMO-LUMO Gap (ΔE) (eV) 6.176.306.13
Table 2: Comparison of calculated Frontier Molecular Orbital energies and the HOMO-LUMO gap for the cyanopyridine isomers. A smaller gap suggests higher reactivity.[6]

From the data, 4-cyanopyridine possesses the smallest HOMO-LUMO gap, suggesting it is the most chemically reactive of the three isomers. Conversely, 3-cyanopyridine has the largest gap, indicating the highest kinetic stability. This theoretical finding is crucial for drug development, where controlling reactivity is key to minimizing off-target effects and improving metabolic stability.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify and compare the chemical behavior of the isomers.[11]

  • Ionization Potential (I) ≈ -EHOMO : Energy required to remove an electron.

  • Electron Affinity (A) ≈ -ELUMO : Energy released when an electron is added.

  • Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

  • Electronic Chemical Potential (μ) = -(I + A) / 2 : The "escaping tendency" of electrons.

  • Global Electrophilicity Index (ω) = μ² / (2η) : A measure of the energy lowering of a system when it accepts electrons.

DescriptorThis compound3-Cyanopyridine4-Cyanopyridine
Ionization Potential (I) (eV) 7.427.527.48
Electron Affinity (A) (eV) 1.251.221.35
Chemical Hardness (η) (eV) 3.093.153.07
Chemical Potential (μ) (eV) -4.34-4.37-4.42
Electrophilicity Index (ω) (eV) 3.043.033.18
Table 3: Comparison of global reactivity descriptors for the cyanopyridine isomers derived from theoretical calculations.

The data indicates that 4-cyanopyridine has the highest electrophilicity index, marking it as the strongest electrophile among the isomers. This is consistent with it having the lowest HOMO-LUMO gap. Such insights are invaluable for predicting reaction mechanisms and potential metabolic pathways.

Pillar 3: A Self-Validating System - The Experimental Protocol

The trustworthiness of theoretical data hinges on its ability to be validated against experimental results.[8] The following protocol outlines a generalized workflow for performing a DFT calculation on a cyanopyridine isomer, which generates predictive data that can be benchmarked against experimental measurements like rotational spectroscopy or UV-Vis spectra.[12][13]

Protocol: DFT Calculation of Electronic Properties
  • Step 1: Molecular Structure Input

    • Construct the 3D structure of the desired cyanopyridine isomer (e.g., this compound) using a molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom types and initial bond lengths/angles.

  • Step 2: Geometry Optimization

    • Causality: The electronic properties are highly dependent on the molecule's equilibrium geometry. An initial structure is just a guess; we must find the lowest energy conformation on the potential energy surface.

    • Action: Perform a geometry optimization calculation.

    • Parameters:

      • Method: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Keyword: Opt

  • Step 3: Vibrational Frequency Analysis

    • Causality: To confirm that the optimized structure is a true energy minimum and not a transition state, we must calculate the vibrational frequencies. A true minimum will have no imaginary frequencies. This step also provides the zero-point vibrational energy and theoretical vibrational spectra (IR, Raman).

    • Action: Perform a frequency calculation using the optimized geometry from Step 2.

    • Parameters:

      • Method: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Keyword: Freq

  • Step 4: Single-Point Property Calculation

    • Causality: With a validated minimum-energy structure, a final, high-accuracy calculation is performed to obtain the electronic properties.

    • Action: Perform a single-point energy calculation. This will output the final energy, molecular orbital energies (HOMO, LUMO), dipole moment, and other requested properties.

    • Parameters:

      • Method: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Keyword: Pop=Full (to get detailed population analysis)

  • Step 5: Data Analysis

    • Action: Extract the key values (Total Energy, HOMO/LUMO energies, Dipole Moment) from the output file.

    • Calculation: Calculate the HOMO-LUMO gap and other reactivity descriptors using the formulas provided in the previous section.

Mandatory Visualization: Computational Workflow

The following diagram illustrates the logical flow of the computational protocol described above.

G cluster_input 1. Input Stage cluster_calc 2. Core Calculation cluster_analysis 3. Analysis & Validation mol_build Build Initial 3D Structure of Isomer geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy & Property Calculation freq_calc->sp_calc Validated Minimum compare_exp Compare with Experimental Data freq_calc->compare_exp Predicted Spectra extract_data Extract Raw Data (Energies, Dipole Moment) sp_calc->extract_data Output File calc_desc Calculate Reactivity Descriptors (Gap, Hardness) extract_data->calc_desc calc_desc->compare_exp Predictive Data

Caption: Workflow for the theoretical calculation of electronic properties.

Conclusion

Theoretical studies provide a powerful, predictive framework for understanding the distinct electronic personalities of the cyanopyridine isomers. The position of the cyano group is not a trivial structural change; it is a fundamental design choice that dictates molecular polarity, stability, and reactivity.

  • 4-Cyanopyridine is the most reactive and electrophilic isomer with the smallest dipole moment.

  • 3-Cyanopyridine is the most kinetically stable isomer with the largest dipole moment.

  • This compound presents a balance of properties with a large dipole moment and intermediate reactivity.

For professionals in drug discovery, these computational insights can guide the selection of isomers to optimize binding interactions (via dipole moment) and metabolic stability (via chemical hardness). In materials science, these properties inform the design of molecules for applications in organic electronics, where tuning HOMO-LUMO levels is critical. By integrating these theoretical methodologies into the research and development pipeline, scientists can make more informed decisions, saving valuable time and resources while accelerating the pace of innovation.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental compliance. 2-Cyanopyridine (also known as picolinonitrile), a versatile chemical intermediate in pharmaceutical and agricultural synthesis, requires meticulous handling and disposal due to its inherent toxicological profile.[1] This guide provides a procedural framework for researchers, scientists, and drug development professionals, moving beyond simple checklists to instill a deep understanding of the causality behind each recommended step. Our objective is to empower your laboratory with a self-validating system for safety and compliance, ensuring that every procedure is grounded in authoritative scientific principles.

Core Hazard Assessment: Understanding the 'Why'

Proper disposal begins with a comprehensive understanding of the risks. This compound is a toxic substance that demands respect. Its primary hazards are acute toxicity if swallowed or in contact with skin, and it causes serious eye irritation.[2][3] The toxicological profile of nitriles is of particular concern, as they can exhibit effects similar to cyanide poisoning.[4] Furthermore, as a combustible solid, it introduces fire-related risks.[2][5]

The following table summarizes the essential safety data that informs all subsequent handling and disposal protocols.

Hazard CategoryDescriptionRecommended PPERationale & Causality
Acute Toxicity Harmful if swallowed or in contact with skin.[2] Nitrile poisoning can mimic the symptoms of hydrogen cyanide exposure.[4]Chemical-resistant gloves (e.g., butyl rubber), fully-buttoned lab coat, closed-toe shoes.Prevents dermal absorption, which is a primary route of exposure. Standard nitrile gloves may offer insufficient protection against prolonged contact with certain pyridine derivatives.[1]
Eye Irritation Causes serious and potentially damaging eye irritation upon contact.[3]ANSI Z87.1-compliant safety goggles or a full-face shield.[6]Creates a physical barrier to prevent contact with dust or splashes, which can cause immediate and severe irritation.
Combustibility Combustible solid. Dust clouds can form explosive mixtures with air.[2][4] Containers may explode when heated.[5]Work away from open flames, hot surfaces, and sources of ignition.[2]Minimizes the risk of ignition. The fine particulate nature of the solid increases its surface area, making dust clouds particularly hazardous.[4]
Inhalation Hazard While primarily a contact hazard, inhalation of dust can be harmful.[4]Use only in a chemical fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[2][6]A fume hood provides primary containment. Respirators offer personal protection in situations where engineering controls are insufficient.

Disposal Workflow: A Step-by-Step Procedural Guide

The following diagram illustrates the decision-making process for managing this compound waste, from routine collection to emergency spill response.

G cluster_0 Waste Generation & Assessment cluster_1 Routine Disposal Pathway cluster_2 Emergency / Spill Response Waste This compound Waste Generated Assess Assess Waste Type & Quantity Waste->Assess Routine Routine Lab Waste (e.g., contaminated consumables, small quantities of pure solid/solution) Assess->Routine Routine Operation Spill Accidental Spill Occurs Assess->Spill Accidental Release Segregate Segregate into Designated Hazardous Waste Container Routine->Segregate Label Label Container Correctly ('Hazardous Waste', 'this compound', etc.) Segregate->Label Store Store in Satellite Accumulation Area (Away from incompatibles) Label->Store Dispose Arrange Pickup by Licensed Waste Disposal Service Store->Dispose AssessSpill Assess Spill Size SmallSpill Small Spill (<100g, manageable by lab staff) AssessSpill->SmallSpill Minor LargeSpill Large Spill (>100g or unmanageable) AssessSpill->LargeSpill Major Cleanup Follow Small Spill Cleanup Protocol (Section 3.1) SmallSpill->Cleanup Evacuate Evacuate & Isolate Area LargeSpill->Evacuate SpillDebris Package Cleanup Debris as Hazardous Waste Cleanup->SpillDebris Notify Notify EH&S / Emergency Services Evacuate->Notify SpillDebris->Dispose

Caption: Decision workflow for this compound waste management.

Operational Protocols for Waste Handling

Protocol for Routine Waste Segregation and Collection

This protocol applies to the routine collection of this compound waste, including residual solids, contaminated weighing papers, gloves, and pipette tips.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) container is suitable.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 100-70-9[2]

    • The primary hazard warnings: "Toxic," "Harmful"[2][3]

    • The date accumulation started.

  • Segregation:

    • DO NOT mix this compound waste with other waste streams, especially acidic or basic waste. The combination of nitriles and bases can generate highly toxic hydrogen cyanide gas, while mixing with strong oxidizing acids can lead to violent reactions.[7][8]

    • Store the waste container in a designated satellite accumulation area, away from strong oxidizing agents.[5]

  • Storage: Keep the waste container tightly sealed when not in use. Store it in a well-ventilated area, such as a secondary container within a vented cabinet.

  • Final Disposal: Once the container is full or has been in use for a designated period (per institutional policy), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[9] This is the standard and required method of disposal.[2][5][6]

Emergency Protocol: Small Spill Cleanup (<100g)

This protocol is for minor spills that can be safely managed by trained laboratory personnel without risk of significant exposure.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation by opening a window sash, if safe to do so.[10] Avoid breathing any dust or vapors.[6]

  • Absorb/Contain:

    • Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or kitty litter.[10][11] Do not use combustible materials like paper towels.

    • Avoid creating dust during this process.[5]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Use non-sparking tools if there is any fire risk.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.

  • Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and arrange for professional disposal.[10]

  • Report: Report the incident to your laboratory supervisor or EH&S department.

Emergency Protocol: Large Spill Response (>100g)

A large spill of this compound is a high-hazard emergency that requires professional intervention.

  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.[4][12]

  • ISOLATE: Close the laboratory doors to contain the spill. Do not attempt to clean it up yourself.[11]

  • NOTIFY: From a safe location, contact your institution's emergency services (e.g., Public Safety, EH&S) or call 911.[11][12] Provide the following critical information:

    • Your name and location (building, room number).

    • The chemical name: this compound.

    • The estimated quantity spilled.

    • Any known injuries or exposures.

  • ASSIST: Await the arrival of the hazardous materials response team at a safe, upwind distance and be prepared to provide them with information.[4]

Final Disposal Pathways: The 'Where'

The only universally accepted and regulatory-compliant method for the final disposal of this compound is through a licensed hazardous waste management company.[2][9] These companies are equipped to handle toxic substances and will typically use high-temperature incineration for destruction.[13]

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. This is environmentally irresponsible and violates federal and local regulations.[6]

While chemical degradation (such as hydrolysis to the corresponding carboxylic acid) is theoretically possible, it involves hazardous reagents (strong acids or bases), generates heat, and can produce toxic byproducts like hydrogen cyanide.[7][8] Such procedures should not be considered a routine disposal method and must only be attempted by highly experienced chemists with specific risk assessments and controls in place. For the vast majority of laboratory settings, professional disposal is the only safe and compliant option.

References

Personal protective equipment for handling 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Cyanopyridine

Navigating the complexities of chemical handling is paramount in a laboratory setting, especially when working with compounds that present notable health and safety considerations. This compound, a versatile intermediate in the synthesis of pharmaceuticals and dyes, is one such compound that demands meticulous attention to safety protocols.[1] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[2][3] Ingestion of less than 150 grams may be fatal or cause serious health damage.[4]

  • Irritation: The compound causes serious eye irritation and can also irritate the skin and respiratory system.[4][5]

  • Flammability: this compound is a combustible material with a flashpoint of 89°C (192.2°F).[6]

A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first and most critical step in mitigating risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with the rationale for each selection rooted in the chemical's hazard profile.

PPE ComponentSpecificationsRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against splashes and dust that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (note: some sources indicate that cyanopyridine can penetrate rubber and plastic, so careful selection is crucial) and a lab coat.[1][2] Consider fire/flame resistant and impervious clothing for larger quantities.[2]Prevents skin contact, as the substance is toxic upon absorption through the skin.[2][3]
Respiratory Protection A NIOSH/MSHA-approved respirator with a charcoal gas mask canister or a full-face respirator should be used if exposure limits are exceeded, if irritation is experienced, or when handling large quantities.[1][2]Protects against inhalation of harmful dust or vapors.

It is imperative to inspect all PPE for integrity before each use and to follow established protocols for donning and doffing to prevent cross-contamination.

Operational Workflow for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow diagram illustrates the key steps, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand Hazards prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Ensure Safety Measures handle_weigh Weigh Solid in a Fume Hood prep_workspace->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Proceed with Synthesis cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Post-Reaction cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose Segregate Waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe Final Step

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[2][5][6]

    • Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment.

    • Prepare a Well-Ventilated Workspace: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Handling:

    • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid generating dust.[2]

    • Transfer: Use appropriate tools (e.g., spatula, powder funnel) to transfer the this compound to the reaction vessel.

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]

    • Keep it away from incompatible materials such as strong oxidizing agents.[6][7]

    • The storage area should be secure and accessible only to authorized personnel.[2]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][9]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][6]
Spill Evacuate the area. Remove all sources of ignition.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the material into a suitable, labeled container for disposal.[8]
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE, in a designated, properly labeled, and sealed container.

  • Disposal Protocol: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][7] Do not allow the chemical to enter drains or the environment.[2]

By adhering to these detailed procedures, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.